REDV
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H35N7O9 |
|---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H35N7O9/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24)/t10-,11-,12-,15-/m0/s1 |
InChI 键 |
WMOHCDYSWGUDJC-ASHKBJFXSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
序列 |
REDV |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Arg-Glu-Asp-Val (REDV)
The Arg-Glu-Asp-Val (this compound) tetrapeptide is a molecule of significant interest in the fields of tissue engineering, biomaterials, and regenerative medicine. As the minimal active sequence derived from fibronectin, it plays a crucial role in mediating specific cell adhesion, particularly of endothelial cells. This technical guide provides a comprehensive overview of the discovery of this compound, its primary synthesis pathway, mechanism of action, and the experimental protocols used to characterize its activity.
Discovery of this compound
The this compound peptide was identified as the minimal active sequence within the CS5 site of the alternatively spliced type III connecting segment (IIICS) region of human plasma fibronectin.[1][2][3] Early research in the 1990s established that this short peptide sequence is a critical ligand for the integrin α4β1.[1][4][5] This interaction is highly specific; this compound-containing substrates selectively support the attachment and spreading of endothelial cells over other cell types like fibroblasts, smooth muscle cells, and platelets.[6][7] This specificity makes this compound an excellent candidate for promoting the endothelialization of biomaterials, a key strategy for improving the biocompatibility and long-term success of cardiovascular implants such as stents and vascular grafts.[8][9][10]
Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for producing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed due to its use of milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.
Mechanism of Action and Signaling Pathway
This compound promotes endothelial cell adhesion and spreading by mimicking a specific site on fibronectin. It binds directly to the α4β1 integrin receptor expressed on the surface of endothelial cells.[1][5][11] This ligand-receptor interaction triggers downstream signaling cascades that lead to the organization of the cytoskeleton, formation of focal adhesions, and ultimately, firm cell attachment and spreading on the substrate.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and related peptides.
Table 1: Biological Activity and Efficacy
| Parameter | Value | Context | Source |
|---|---|---|---|
| Platelet Aggregation Inhibition (this compound) | No inhibition up to 1 mM | Thrombin-induced platelet aggregation. | [12] |
| Platelet Aggregation Inhibition (Modified RDV) | IC₅₀ of 200 µM | A side-product from this compound synthesis. | [12] |
| Cell-Occupied Surface | >90% | Human Umbilical Vein Endothelial Cells (HUVECs) on this compound-modified polyurethane (3% AA). | [9] |
| Cell Population Doubling Time | 3 days (vs. 5 days for control) | HUVECs on this compound-ELP conjugated decellularized liver matrix. | [6] |
| In Vivo Blood Vessel Density | 83.7 vessels/mm² | After 21 days implantation of an ALG-Gthis compound scaffold. | [13] |
| Fusion Protein Yield | 40 g/L | Yield of this compound-Elastin-Like Peptide (ELP) fusion protein from bacterial culture. |[6] |
Table 2: Surface Modification and Characterization
| Parameter | Value | Context | Source |
|---|---|---|---|
| Surface Peptide Density | 10⁻¹⁵ to 10⁻¹³ mol/cm² | This compound anchored to decellularized bovine pericardium. | [14] |
| Nitrogen Percentage (XPS) | 8.2 ± 2.6% | On polyurethane modified with 5 mM this compound solution, confirming peptide attachment. | [9] |
| Water Contact Angle | ≤ 60° | On polyurethane surfaces after this compound modification, indicating increased hydrophilicity. | [9] |
| Ligand Density for Cell Capture | < 1 molecule/nm² | Immobilized this compound density sufficient for selective endothelial progenitor cell capture. |[15] |
Detailed Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis of this compound
This protocol describes a standard manual Fmoc-SPPS for this compound (Arg-Glu-Asp-Val) on a 0.1 mmol scale using Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Preparation and Swelling:
-
Weigh 0.1 mmol of Rink Amide resin into a fritted reaction vessel.
-
Add 10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. First Amino Acid (Valine) - Pre-loaded on Resin.
3. Iterative Deprotection and Coupling Cycle (for Asp, Glu, Arg):
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 3 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[16] Repeat coupling if necessary.
-
4. Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection on the N-terminal Arginine as described in step 3.
-
Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), then dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: Work in a fume hood and wear appropriate PPE).
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (OtBu from Asp/Glu, Pbf from Arg).
-
Filter the resin and collect the TFA solution containing the peptide into a cold centrifuge tube.
5. Peptide Precipitation and Purification:
-
Add the TFA solution dropwise to 40 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
Confirm identity and purity using Mass Spectrometry and analytical HPLC.
Protocol for Endothelial Cell Adhesion Assay
This protocol is adapted from studies evaluating cell adhesion on this compound-functionalized surfaces.[1][2][9]
1. Substrate Preparation:
-
Prepare test substrates (e.g., tissue culture plates, glass coverslips) by covalently grafting the this compound peptide to the surface using an appropriate chemistry (e.g., EDC/NHS chemistry for carboxylated surfaces). Control surfaces should include an unmodified substrate and a substrate with a scrambled peptide sequence (e.g., DVER).
-
Sterilize the substrates with 70% ethanol and UV irradiation. Place them into wells of a sterile tissue culture plate.
2. Cell Culture and Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium (EGM) until they reach 80-90% confluency.
-
Detach the cells using Trypsin-EDTA, neutralize with medium containing serum, and centrifuge to pellet the cells.
-
Resuspend the cells in a serum-free medium to a concentration of 5 x 10⁴ cells/mL.
-
Add 1 mL of the cell suspension to each well containing the prepared substrates.
3. Incubation and Adhesion:
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for a defined period (e.g., 4 hours) to allow for cell attachment and spreading.[1]
4. Washing and Fixation:
-
Gently wash each well twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
-
Fix the adherent cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.
5. Staining and Visualization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (for internal staining).
-
Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) and the actin cytoskeleton with Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Wash with PBS and mount the coverslips on microscope slides.
6. Quantification:
-
Capture images from multiple random fields of view for each substrate using a fluorescence microscope.
-
Quantify the number of adherent cells per unit area using image analysis software (e.g., ImageJ) by counting the DAPI-stained nuclei. The degree of cell spreading can also be quantified by measuring the cell area from the Phalloidin stain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. R-E-D-V peptide [novoprolabs.com]
- 4. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. | Profiles RNS [profiles.uchicago.edu]
- 5. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving functional re-endothelialization of acellular liver scaffold using this compound cell-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. A nitric oxide-eluting and this compound peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerald.com [emerald.com]
- 10. Covalent Immobilization of this compound Peptide on Heparin Coating Promotes Selective Adhesion of Endothelial Cells | Scientific.Net [scientific.net]
- 11. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A modified Arg-Asp-Val (RDV) peptide derived during the synthesis of Arg-Glu-Asp-Val (this compound), a tetrapeptide derived from an alternatively spliced site in fibronectin, inhibits the binding of fibrinogen, fibronectin, von Willebrand factor and vitronectin to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of this compound peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Preliminary Studies on the Biological Activity of REDV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Arginine-Glutamic acid-Aspartic acid-Valine (REDV) is a biologically active motif derived from the CS5 region of fibronectin.[1] Its primary known function is to mediate the adhesion of endothelial cells (ECs) through specific binding to the α4β1 integrin receptor.[1] This specificity makes this compound a compelling candidate for various biomedical applications, particularly in the field of tissue engineering and drug delivery, where promoting endothelialization is crucial for the success of implants and targeted therapies. This technical guide provides an in-depth overview of the preliminary findings on this compound's biological activity, focusing on its effects on endothelial cell adhesion, migration, and proliferation. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.
Biological Activity of this compound
The interaction between this compound and the α4β1 integrin on endothelial cells triggers a cascade of intracellular events that influence cell behavior. These activities are fundamental to processes such as angiogenesis and the formation of a stable endothelial monolayer on biomaterial surfaces.
Endothelial Cell Adhesion
This compound has been shown to significantly promote the adhesion of endothelial cells. This has been observed in numerous studies where surfaces are functionalized with the this compound peptide.
Quantitative Data on this compound-Mediated Endothelial Cell Adhesion
| Parameter | Cell Type | Substrate/System | Key Findings | Reference |
| Cell Capture and Rolling | Endothelial Progenitor Cells (EPCs) | This compound-modified microfluidic channels | On surfaces with a this compound density < 1 molecule/nm², ~20-30% of EPCs moved slower than the liquid flow, indicating capture and rolling. | [2] |
| Cell Adhesion and Spreading | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound-grafted substrates | This compound promotes the adhesion and spreading of HUVECs. This adhesion is specifically inhibited by soluble this compound and anti-α4 and anti-β1 integrin antibodies. | |
| Selective Adhesion | HUVECs | Gthis compound-conjugated alginate hydrogel | Gthis compound-modified scaffolds showed superior selective adhesion of HUVECs compared to RGD and YIGSR modified groups. | [3] |
Endothelial Cell Migration
Cell migration is a critical step in endothelialization and wound healing. The this compound peptide has been implicated in promoting the migration of endothelial cells, a process essential for the formation of new blood vessels.
Quantitative Data on this compound-Mediated Endothelial Cell Migration
| Parameter | Cell Type | Assay | Key Findings | Reference |
| Migration Capability | EA.hy926 endothelial cells | Scratch Wound Assay | Transfection with a pEGFP-ZNF580 plasmid delivered by this compound-functionalized nanoparticles significantly improved the migration capability of EA.hy926 cells. | [4] |
| Enhanced Migration | HUVECs | Not specified | Gthis compound-conjugated alginate improved HUVEC migration compared to a non-modified group. | [3] |
Endothelial Cell Proliferation
The proliferation of endothelial cells is vital for creating a stable and functional endothelial layer. This compound-mediated signaling has been shown to support and enhance EC proliferation.
Quantitative Data on this compound-Mediated Endothelial Cell Proliferation
| Parameter | Cell Type | Method | Key Findings | Reference |
| Proliferation Promotion | Endothelial Cells (ECs) | ZNF580 protein expression | This compound-modified nanoparticles carrying a pZNF580 plasmid increased the relative ZNF580 protein level (a key proliferation promoter) from 15.7% to 34.8%. | [5] |
| Increased Proliferation Rate | Microvascular Endothelial Cells | 5-day proliferation assay | Bioactive peptides derived from endothelial matrix, when used at 10–100 nM, increased the rate of microvascular endothelial cell proliferation by up to 47%. | [6] |
| Enhanced Proliferation | HUVECs | Not specified | Gthis compound-conjugated alginate improved HUVEC proliferation when compared with a non-modified group. | [3] |
| In vivo Angiogenesis | In vivo model | Implantation of alginate scaffolds | ALG-Gthis compound scaffolds showed the highest blood vessel density (83.7 vessels/mm²) after 21 days of implantation. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of the this compound peptide.
Coating of Surfaces with this compound Peptide
Objective: To immobilize the this compound peptide onto a cell culture surface for subsequent cell-based assays.
Materials:
-
This compound peptide solution (concentration to be optimized, typically 0.1 to 10 µg/ml)
-
Sterile phosphate-buffered saline (PBS) or serum-free culture medium
-
96-well or other appropriate cell culture plates
-
Sterile deionized water (dH₂O)
Procedure:
-
Prepare a working solution of the this compound peptide by diluting the stock solution in sterile PBS or serum-free medium to the desired concentration.
-
Add an appropriate volume of the diluted peptide solution to the culture surface to ensure complete coverage.
-
Incubate the plates at room temperature for 1-2 hours or at 37°C in a humidified incubator.
-
After incubation, aspirate the peptide solution.
-
Gently wash the coated surface twice with sterile dH₂O to remove any unbound peptide.
-
The plates are now ready for cell seeding. They can be used immediately or stored at 4°C in a sterile condition until use.
Endothelial Cell Adhesion Assay
Objective: To quantify the adhesion of endothelial cells to this compound-coated surfaces.
Materials:
-
This compound-coated and uncoated (control) 96-well plates
-
Endothelial cell suspension (e.g., HUVECs)
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
1% Sodium Dodecyl Sulfate (SDS) solution
Procedure:
-
Seed endothelial cells onto the this compound-coated and control wells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubating for 10 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Allow the plates to air dry completely.
-
Solubilize the stain by adding 100 µL of 1% SDS solution to each well and incubating for 30 minutes at room temperature on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Scratch Wound Healing Assay
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
6-well or 12-well plates
-
Endothelial cells
-
Complete cell culture medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
Replace the medium with fresh complete culture medium. For the experimental group, the surface can be pre-coated with this compound, or soluble this compound can be added to the medium.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch is closed.
-
The rate of cell migration can be quantified by measuring the change in the width of the scratch over time using image analysis software.
BrdU Cell Proliferation Assay
Objective: To quantify the proliferation of endothelial cells on this compound-coated surfaces.
Materials:
-
This compound-coated and uncoated (control) 96-well plates
-
Endothelial cells
-
Complete cell culture medium
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed endothelial cells onto this compound-coated and control wells and culture for the desired period.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix and denature the cellular DNA by adding the Fixing/Denaturing solution and incubating for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
Signaling Pathways and Visualizations
The biological effects of this compound are initiated by its binding to the α4β1 integrin, which triggers downstream signaling cascades.
This compound-Integrin α4β1 Signaling Pathway
Binding of this compound to integrin α4β1 on endothelial cells leads to the activation of Focal Adhesion Kinase (FAK).[7][8][9][10][11] Activated FAK can then initiate several downstream pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the Rho family of small GTPases, which are key regulators of cell migration and cytoskeletal organization.
Experimental Workflow for Assessing this compound Bioactivity
The following diagram illustrates a typical workflow for investigating the biological effects of the this compound peptide on endothelial cells.
Conclusion
The preliminary studies on the this compound peptide highlight its significant potential in promoting key biological activities of endothelial cells, namely adhesion, migration, and proliferation. The specific interaction with integrin α4β1 makes it a valuable tool for targeted applications in regenerative medicine and drug delivery. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and professionals aiming to further explore and harness the therapeutic potential of this compound. Future investigations should focus on elucidating the finer details of the downstream signaling pathways and optimizing the presentation of this compound on various biomaterial platforms to maximize its biological efficacy.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Impact of this compound peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting this compound peptide functionalized polycationic gene carrier for enhancing the transfection and migration capability of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive peptides derived from vascular endothelial cell extracellular matrices promote microvascular morphogenesis and wound healing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase Regulation of Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. Focal adhesion kinase and endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of REDV: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Arg-Glu-Asp-Val (REDV) has emerged as a significant subject of investigation for its therapeutic applications, primarily centered on its ability to promote endothelial cell adhesion, migration, and proliferation. As the minimal active sequence within the CS5 site of fibronectin, this compound exhibits a specific binding affinity for the α4β1 integrin, a receptor prominently expressed on endothelial cells. This specificity makes this compound a compelling candidate for a range of therapeutic strategies, including the enhancement of angiogenesis, the endothelialization of cardiovascular implants, and targeted drug delivery. This technical guide provides a comprehensive overview of the core biology of this compound, its mechanism of action, quantitative data supporting its efficacy, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows.
Introduction to this compound
The Arg-Glu-Asp-Val (this compound) peptide is a four-amino-acid sequence that constitutes the minimal recognition site within the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2][3] Its primary biological function is to mediate cell adhesion through a specific interaction with the α4β1 integrin receptor.[1][2][3] This specificity for α4β1, which is highly expressed on endothelial cells, distinguishes this compound from other well-known cell adhesion motifs like Arg-Gly-Asp (RGD), which binds to a broader range of integrins.[4][5] This selective endothelial cell targeting underpins the therapeutic potential of this compound in various biomedical applications.
The primary therapeutic rationale for utilizing this compound lies in its ability to promote the formation of a healthy endothelial layer, a process critical for vascular healing and the prevention of thrombosis.[6] Applications currently under investigation include the coating of cardiovascular stents and vascular grafts to accelerate re-endothelialization and improve long-term patency, as well as its use as a targeting ligand for the delivery of therapeutic agents specifically to the vasculature.[6][7][8]
Mechanism of Action: The this compound-α4β1 Integrin Axis
The therapeutic effects of this compound are initiated by its specific binding to the α4β1 integrin receptor on the surface of endothelial cells.[1][2] This ligand-receptor interaction triggers a cascade of intracellular signaling events that modulate cell behavior.
The this compound-α4β1 Signaling Pathway
Upon binding of this compound to the α4β1 integrin, a signaling cascade is initiated, which involves the activation of Focal Adhesion Kinase (FAK) and the subsequent modulation of Rho family GTPases. This pathway plays a crucial role in regulating the cytoskeletal rearrangements necessary for cell adhesion, migration, and proliferation.
The key steps in the signaling pathway are as follows:
-
This compound Binding and Integrin Clustering: this compound peptides, typically immobilized on a surface or presented on a nanoparticle, bind to α4β1 integrins on the endothelial cell membrane. This binding can lead to the clustering of integrin receptors.
-
FAK Activation: Integrin clustering recruits and activates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, at the site of adhesion.[9][10]
-
Src Kinase Involvement: Activated FAK can then recruit and activate Src family kinases.
-
Cas Phosphorylation: The FAK/Src complex phosphorylates downstream signaling molecules, including p130Cas (Crk-associated substrate).
-
Rho GTPase Regulation: The FAK/Src/Cas complex influences the activity of Rho family GTPases, such as Rac1, Cdc42, and RhoA. These small GTPases are master regulators of the actin cytoskeleton.[9][10]
-
Rac1 and Cdc42 activation generally promotes the formation of lamellipodia and filopodia, structures essential for cell migration.
-
RhoA activation is typically associated with the formation of stress fibers and focal adhesions, contributing to stable cell adhesion.
-
The coordinated action of these signaling molecules results in the reorganization of the actin cytoskeleton, leading to enhanced endothelial cell spreading, migration, and proliferation.
Figure 1: this compound-α4β1 Integrin Signaling Cascade.
Quantitative Data on this compound Efficacy
The therapeutic potential of this compound is supported by a growing body of quantitative data from in vitro and in vivo studies. These studies demonstrate its efficacy in promoting endothelialization and angiogenesis, often in comparison to other bioactive peptides.
| Parameter | This compound-Modified Material | Control/Comparator | Quantitative Finding | Reference |
| In Vivo Angiogenesis | Alginate-Gthis compound Scaffold | Alginate-RGD/YIGSR Scaffolds | Blood vessel density of 83.7 vessels/mm²; approximately 1.5 times greater than other peptide groups. | [11][12] |
| In Vivo Graft Patency (24 hours) | This compound-conjugated poly(depsipeptide-co-caprolactone) graft | Uncoated graft | All this compound grafts were patent. | [13] |
| In Vivo Graft Patency (24 hours) | This compound (control sequence) peptide-modified graft | Uncoated graft | 3 out of 4 grafts were occluded. | [13] |
| In Vitro Endothelial Cell Adhesion | This compound-immobilized surface | Unmodified surface | Significantly improved adhesion and spreading of Human Umbilical Vein Endothelial Cells (HUVECs). | [12] |
| In Vitro Competitive Adhesion | This compound-modified surface | RGD and YIGSR modified surfaces | Superior capability for promoting selective adhesion of HUVECs. | [12] |
| In Vivo Stent Performance (1 and 3 months) | This compound and nitric oxide-eluting coating | Bare metal stent | Accelerated re-endothelialization and decreased in-stent restenosis. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Solid-Phase Peptide Synthesis of this compound
The this compound peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.[14][15][16][17][18]
Materials:
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH)
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Valine):
-
Activate Fmoc-Val-OH (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Asp, Glu, Arg): Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH).
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.
Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of endothelial cells to surfaces coated with the this compound peptide.[19][20][21][22]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well tissue culture plates
-
This compound peptide solution (e.g., 1 mg/mL in sterile PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Calcein-AM fluorescent dye
-
PBS (Phosphate-Buffered Saline)
-
Glutaraldehyde solution (2.5% in PBS)
-
Crystal Violet solution (0.1% in water)
Procedure:
-
Plate Coating:
-
Add 100 µL of this compound solution to each well of a 96-well plate.
-
As a negative control, add 100 µL of PBS to a set of wells.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the wells three times with PBS.
-
Add 200 µL of 1% BSA solution to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
-
Cell Seeding:
-
Wash the wells three times with PBS.
-
Trypsinize and resuspend HUVECs in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Adhesion: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification (Fluorescence-based):
-
Add 100 µL of Calcein-AM solution (2 µM in PBS) to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Quantification (Crystal Violet-based):
-
Fix the adherent cells with 2.5% glutaraldehyde for 15 minutes.
-
Wash with water and stain with 0.1% Crystal Violet for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader.
-
Coating of Cardiovascular Stents with this compound
This protocol describes a method for coating cardiovascular stents with the this compound peptide, often in combination with a polymer matrix.[6][23][24]
Materials:
-
Bare metal cardiovascular stents (e.g., cobalt-chromium)
-
This compound peptide
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent for the polymer (e.g., chloroform, dichloromethane)
-
Polydopamine (for surface priming)
-
Ultrasonic bath
-
Spray coating or dip coating apparatus
Procedure:
-
Stent Cleaning and Sterilization:
-
Thoroughly clean the stents by ultrasonication in a series of solvents (e.g., acetone, ethanol, deionized water).
-
Sterilize the stents using an appropriate method (e.g., ethylene oxide or gamma irradiation).
-
-
Surface Priming with Polydopamine (Optional but Recommended):
-
Immerse the cleaned stents in a freshly prepared solution of dopamine hydrochloride (2 mg/mL in 10 mM Tris buffer, pH 8.5).
-
Stir for 24 hours at room temperature.
-
Rinse the stents with deionized water and dry.
-
-
Coating Application:
-
Spray Coating:
-
Prepare a solution of the biodegradable polymer and this compound peptide in a suitable organic solvent.
-
Use an electrostatic spray coating system to deposit a uniform layer of the polymer-peptide mixture onto the rotating stent.
-
-
Dip Coating:
-
Prepare a solution of the polymer and this compound.
-
Dip the stent into the solution at a controlled withdrawal speed to ensure a uniform coating thickness.
-
-
-
Drying and Curing: Dry the coated stents under vacuum to remove any residual solvent.
-
Characterization:
-
Assess the coating morphology and uniformity using Scanning Electron Microscopy (SEM).
-
Confirm the presence of the this compound peptide on the surface using X-ray Photoelectron Spectroscopy (XPS) or immunofluorescence staining.
-
In Vivo Evaluation of this compound-Coated Stents
This protocol outlines a general procedure for the preclinical evaluation of this compound-coated stents in an animal model.[25][26][27][28]
Materials:
-
This compound-coated stents and bare metal control stents
-
Animal model (e.g., New Zealand White rabbits or domestic swine)
-
Angiography equipment
-
Histology processing reagents (formalin, ethanol, xylene, paraffin)
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Stent Implantation:
-
Under general anesthesia and sterile conditions, implant the this compound-coated and control stents into the coronary or iliac arteries of the animal model using standard interventional techniques.
-
Perform baseline angiography to confirm successful stent deployment.
-
-
Follow-up:
-
Monitor the animals for a predetermined period (e.g., 28 days and 90 days).
-
At the end of the follow-up period, perform follow-up angiography to assess for in-stent restenosis.
-
-
Tissue Harvesting and Preparation:
-
Euthanize the animal and perfuse-fix the vasculature with 10% neutral buffered formalin.
-
Carefully excise the stented artery segments.
-
-
Histological Processing:
-
Dehydrate the tissue samples through a graded series of ethanol.
-
Embed the stented vessels in a plastic resin (e.g., methyl methacrylate) to allow for sectioning without dislodging the stent struts.
-
Cut thin sections using a microtome with a tungsten carbide blade.
-
-
Histological Staining (H&E): [1][11][13][23][29]
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Mayer's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol.
-
"Blue" the sections in Scott's tap water substitute.
-
Counterstain with eosin for 2-3 minutes.
-
Dehydrate, clear, and mount the sections.
-
-
Histomorphometric Analysis:
-
Examine the stained sections under a microscope.
-
Quantify parameters such as neointimal thickness, area of in-stent restenosis, and the extent of endothelialization over the stent struts.
-
Experimental Workflows
The development and evaluation of this compound-based therapeutics follow a logical progression from initial design and synthesis to preclinical in vivo testing.
Figure 2: General Experimental Workflow for this compound-Based Therapeutics.
This compound in Targeted Drug Delivery
The specificity of this compound for endothelial cells makes it an attractive targeting ligand for the delivery of therapeutic agents to the vasculature. By conjugating this compound to drug delivery vehicles such as liposomes or nanoparticles, it is possible to enhance the accumulation of drugs at sites of angiogenesis or vascular injury.[18][30]
Figure 3: this compound-Mediated Targeted Drug Delivery.
Conclusion
The this compound peptide represents a promising tool in the field of cardiovascular regenerative medicine and targeted drug delivery. Its specific interaction with the α4β1 integrin on endothelial cells provides a robust mechanism for promoting endothelialization and angiogenesis. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research will likely focus on optimizing the presentation of this compound on various biomaterials, exploring its use in combination with other bioactive molecules, and translating its promising preclinical results into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of an affinity chromatography step using a peptide ligand for cGMP production of factor VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coatings for Cardiovascular Stents—An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Functionalized Recombinant Spider Silk for Next-Generation Coronary Artery Stent Coatings: Hemocompatible, Drug-Eluting, and Endothelial Cell-Specific Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrin-mediated Signals Regulated by Members of the Rho Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. laboratorytests.org [laboratorytests.org]
- 12. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Quantitation of Endothelial Cell Adhesiveness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]
- 22. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 23. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 24. Rho Gtpases: Integrating Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug-Eluting Stents in Preclinical Studies Updated Consensus Recommendations for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug-eluting stents in preclinical studies: updated consensus recommendations for preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Drug-eluting coronary stents: insights from preclinical and pathology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Drug-eluting stent safety: findings from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. labmethods.org [labmethods.org]
- 30. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of the REDV Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Arg-Glu-Asp-Val (REDV) is a crucial recognition motif derived from the CS5 region of fibronectin, playing a pivotal role in mediating cell adhesion through its specific interaction with the α4β1 integrin. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound peptide. It delves into the quantitative aspects of this compound-integrin binding, the functional consequences of amino acid substitutions, and the downstream signaling cascades initiated upon binding. Detailed experimental protocols for key assays are provided to facilitate further research and development of this compound-based therapeutics and biomaterials.
Introduction
The specific adhesion of cells to the extracellular matrix (ECM) is a fundamental process in tissue development, homeostasis, and wound healing. Integrins, a family of heterodimeric cell surface receptors, are the primary mediators of these interactions. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is predominantly expressed on leukocytes and endothelial cells and recognizes specific motifs within ECM proteins, most notably the this compound sequence in fibronectin.[1][2][3] The selective binding of this compound to α4β1 makes it a valuable tool for promoting endothelialization of biomaterials and a potential target for therapeutic intervention in inflammatory diseases and cancer.[1][4] Understanding the intricate details of the this compound-α4β1 interaction is paramount for the rational design of novel peptide and peptidomimetic agonists and antagonists. This guide aims to consolidate the current knowledge on the SAR of this compound, providing a technical resource for researchers in the field.
The this compound-α4β1 Interaction: A Quantitative Perspective
Table 1: Binding Affinities (IC50) of α4β1 Integrin Ligands
| Compound | Target | Assay | IC50 (nM) | Reference |
| BIO1211 | α4β1-VCAM-1 Adhesion | Cell Adhesion Assay | 4.6 | [5] |
| BIO1211 | α4β1-Fibronectin Adhesion | Cell Adhesion Assay | 5.5 | [5] |
| DS70 (6) | α4β1-VCAM-1 Adhesion | Cell Adhesion Assay | 5.04 | [6] |
| DS70 (6) | α4β1-Fibronectin Adhesion | Cell Adhesion Assay | 4.3 | [6] |
| DS70 (6) | Isolated α4β1 Integrin | Competitive Binding | 8.3 | [6] |
| Cyclopeptide 3a | α4β1-VCAM-1 Adhesion | Cell Adhesion Assay | 35 | [5] |
| Cyclopeptide 3a | α4β1-Fibronectin Adhesion | Cell Adhesion Assay | 50.5 | [5] |
| Cyclopeptide 3c | α4β1-VCAM-1 Adhesion | Cell Adhesion Assay | 177 | [5] |
| Cyclopeptide 3c | α4β1-Fibronectin Adhesion | Cell Adhesion Assay | 726 | [5] |
Note: Data for this compound itself is not explicitly available in this format in the reviewed literature; these related compounds illustrate the range of affinities observed for α4β1 ligands.
Structure-Activity Relationship: The Role of Each Residue
The biological activity of the this compound peptide is highly dependent on its primary sequence. While a formal alanine scanning study on this compound is not widely published, the conserved nature of integrin-binding motifs allows for inferences based on related RGD mimetics and other α4β1 ligands.[7][8]
Table 2: Inferred Importance of Amino Acid Residues in this compound for α4β1 Binding
| Position | Amino Acid | Inferred Role in Binding and Activity |
| 1 | Arginine (R) | The positively charged guanidinium group is critical for electrostatic interactions with the negatively charged binding pocket of the integrin. Substitution with a neutral or negatively charged residue is expected to abolish activity. |
| 2 | Glutamic Acid (E) | The negatively charged carboxylate group likely participates in coordinating with the metal ion-dependent adhesion site (MIDAS) of the integrin β-subunit. Its length and charge are likely important for proper positioning. |
| 3 | Aspartic Acid (D) | Similar to glutamic acid, the aspartic acid residue is crucial for interacting with the MIDAS motif. The shorter side chain compared to glutamic acid suggests a precise spatial requirement within the binding pocket. |
| 4 | Valine (V) | The hydrophobic valine residue is thought to contribute to the binding affinity through van der Waals interactions and by influencing the peptide's conformation, potentially stabilizing the active binding loop. |
Downstream Signaling Pathway of this compound-α4β1 Engagement
The binding of this compound to α4β1 integrin on the surface of endothelial cells initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process is fundamental to cell adhesion, migration, and survival. The key mediators of this pathway include Focal Adhesion Kinase (FAK), paxillin, and the Rho family of small GTPases.
Upon this compound-mediated clustering of α4β1 integrins, FAK is recruited to the cytoplasmic tail of the β1 subunit and undergoes autophosphorylation at Tyrosine 397 (Y397).[9][10][11] This phosphorylation event creates a high-affinity binding site for Src-family kinases, which in turn phosphorylate other residues on FAK, leading to its full activation. Activated FAK then phosphorylates other downstream targets, including paxillin.[12][13]
The FAK/paxillin complex acts as a scaffold for the recruitment of other signaling molecules, ultimately leading to the activation of Rho GTPases, such as RhoA.[14][15][16][17] RhoA is a critical regulator of the actin cytoskeleton, and its activation leads to the formation of stress fibers and focal adhesions, which are essential for stable cell adhesion and migration.
Experimental Protocols
This section provides detailed methodologies for key experiments central to this compound SAR studies.
Solid-Phase Peptide Synthesis (SPPS) of this compound and Analogs
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF and add to the resin. Agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Subsequent Amino Acid Couplings (Asp, Glu, Arg): Repeat steps 2-5 for each subsequent amino acid.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether and centrifuge to collect the crude peptide.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry.
Competitive ELISA for this compound-α4β1 Binding
Materials:
-
96-well ELISA plates
-
Recombinant human α4β1 integrin
-
Biotinylated this compound peptide
-
Unlabeled this compound and analog peptides (competitors)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant α4β1 integrin overnight at 4°C.
-
Wash the wells with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells.
-
Add a constant concentration of biotinylated this compound along with varying concentrations of unlabeled competitor peptides to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound peptides.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate the IC50 value from the resulting competition curve.
Endothelial Cell Adhesion Assay
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
This compound and analog peptides
-
PBS
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with fibronectin overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA.
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or analog peptides for 30 minutes.
-
Seed the cells into the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain with 1% SDS and read the absorbance at a wavelength appropriate for crystal violet (e.g., 570 nm).
-
Calculate the percentage of cell adhesion relative to a control without any peptide inhibitor.
Conclusion
The this compound peptide represents a highly specific ligand for the α4β1 integrin, with significant potential in biomaterial design and as a therapeutic agent. A thorough understanding of its structure-activity relationship is essential for the development of next-generation this compound-based technologies. This guide has provided a comprehensive overview of the current knowledge, including quantitative binding data for related compounds, the inferred roles of individual amino acids, the downstream signaling pathway, and detailed experimental protocols. Further research, particularly systematic SAR studies on this compound itself, will undoubtedly pave the way for novel and more effective applications of this important bioactive peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization of Microstructured Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship modeling of renin-inhibiting dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disturbed flow-induced FAK K152 SUMOylation initiates the formation of pro-inflammation positive feedback loop by inducing reactive oxygen species production in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disturbed flow-induced FAK K152 SUMOylation initiates the formation of pro-inflammation positive feedback loop by inducing reactive oxygen species production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of endothelial FAK activity prevents tumor metastasis by enhancing barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase is a phospho-regulated repressor of Rac and proliferation in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial RhoA GTPase is essential for in vitro endothelial functions but dispensable for physiological in vivo angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Active RhoA Exerts an Inhibitory Effect on the Homeostasis and Angiogenic Capacity of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Pharmacokinetics of Remdesivir (RDV): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Remdesivir (RDV), an antiviral prodrug that has been a critical agent in the management of COVID-19. This document details the absorption, distribution, metabolism, and excretion (ADME) of Remdesivir and its key metabolites, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its behavior in the human body.
Introduction
Remdesivir is a monophosphoramidate prodrug of an adenosine nucleotide analog.[1] Its antiviral activity is predicated on its intracellular conversion to the active triphosphate metabolite, GS-443902, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[2] Understanding the pharmacokinetic profile of Remdesivir and its metabolites is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.
Pharmacokinetic Profile
Remdesivir is administered intravenously, leading to rapid distribution and metabolism.[3] The parent drug has a short half-life in plasma, while its major metabolites have distinct pharmacokinetic characteristics.
Absorption and Distribution
Following intravenous administration, Remdesivir is rapidly cleared from the plasma.[4] It exhibits broad tissue distribution.[5] The volume of distribution for Remdesivir and its primary nucleoside metabolite, GS-441524, has been characterized in multiple studies, though values can vary depending on the patient population and disease state.[4]
Metabolism
The metabolic activation of Remdesivir is a critical process for its antiviral activity and occurs intracellularly. The primary metabolic pathway involves hydrolysis by esterases to form the intermediate metabolite GS-704277, which is then converted to the nucleoside analog GS-441524.[2][4] GS-441524 is subsequently phosphorylated to the active triphosphate form, GS-443902.[2]
Figure 1: Intracellular metabolic pathway of Remdesivir.
Excretion
Remdesivir and its metabolites are primarily eliminated through renal excretion.[4] Approximately 74% of a dose is recovered in the urine, with about 10% as unchanged Remdesivir and 49% as the metabolite GS-441524.[4] The clearance of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR).[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Remdesivir and its major metabolites.
Table 1: Pharmacokinetic Parameters of Remdesivir (RDV) in Plasma
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~0.5 - 1 hour | [3][4] |
| Volume of Distribution (Vd) | 73.4 L | |
| Clearance (CL) | 51.8 L/h (metabolic), 4.69 L/h (renal) | |
| Protein Binding | 88% | [6] |
Table 2: Pharmacokinetic Parameters of GS-441524 in Plasma
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~24 - 27 hours | [3][4] |
| Time to Maximum Concentration (Tmax) | ~1.5 - 3.7 hours | [4][7] |
| Volume of Distribution (Vd) | 271 L | |
| Clearance (CL) | 11.0 L/h | |
| Protein Binding | 2% | [6] |
| Accumulation (Multiple Doses) | ~1.9-fold | [1][8] |
Table 3: Pharmacokinetic Parameters of GS-704277 in Plasma
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~1.3 hours | [3] |
Table 4: Intracellular Pharmacokinetics of GS-443902 (Active Triphosphate)
| Parameter | Value | Reference |
| Intracellular Half-Life (PBMCs) | ~14 - 20 hours | [3][7] |
Experimental Protocols
The quantification of Remdesivir and its metabolites in biological matrices is predominantly achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Sample Preparation for Plasma Analysis
A common method for plasma sample preparation is protein precipitation.
-
To 50 µL of human plasma, add 100 µL of an internal standard solution (e.g., deuterated Remdesivir) in an organic solvent like acetonitrile or methanol.[9][10]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for injection into the UHPLC-MS/MS system.[10]
-
To enhance stability, especially for Remdesivir, acidification of plasma with formic acid prior to protein precipitation is recommended.[11]
UHPLC-MS/MS Method for Remdesivir and GS-441524 in Plasma
-
Chromatographic Column: A reversed-phase column, such as an Acquity HSS T3 (1.8 µm, 2.1 × 50 mm) or a Phenomenex® Synergi™ Fusion-RP (4 µm, 100 x 2 mm), is typically used.[1][4]
-
Mobile Phase: A gradient elution with a binary mobile phase system is employed.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.[1]
Intracellular Analysis of GS-443902
Quantification of the intracellular active triphosphate metabolite requires cell lysis and extraction.
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Lyse the cells using a solution such as 70% ice-cold methanol.[13]
-
Centrifuge to remove cell debris.
-
Dry the supernatant and reconstitute it in the HPLC mobile phase for analysis by LC-MS/MS.[13]
Figure 2: Experimental workflow for pharmacokinetic analysis.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics of Remdesivir. The rapid plasma clearance of the parent drug and the prolonged half-life of its active intracellular metabolite underscore the importance of understanding its complex disposition. The provided quantitative data and experimental methodologies offer a valuable resource for researchers and drug development professionals working with Remdesivir and other antiviral agents. Further research into the pharmacokinetics in special populations and the development of refined analytical techniques will continue to enhance our understanding and clinical application of this important therapeutic agent.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpscr.info [ijpscr.info]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 [iris.unito.it]
- 8. Development and Validation of High-Performance Liquid Chromatography Method for the Quantification of Remdesivir in Intravenous Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Ãsterreich) [shimadzu.at]
- 10. Simultaneous Analysis of Remdesivir and Metabolites in Human Plasma : Shimadzu (Europe) [shimadzu.eu]
- 11. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
The REDV Motif: A Potential Biomarker at the Crossroads of Angiogenesis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide motif Arginine-Glutamate-Aspartate-Valine (REDV) is a highly specific ligand for the integrin α4β1, a receptor predominantly expressed on endothelial cells and their progenitors. This specificity has positioned this compound as a significant player in promoting angiogenesis and endothelialization, with extensive research in the realm of biomaterials and tissue engineering. While its therapeutic applications are increasingly explored, the potential of the this compound motif as a clinical biomarker remains a nascent yet promising field of investigation. This technical guide delves into the core molecular interactions of this compound, its role in cellular signaling, and the existing evidence that supports its potential as a biomarker in various pathological conditions, including cardiovascular disease and cancer. We will explore the quantitative data available for this compound-containing fibronectin isoforms, detail relevant experimental protocols for its detection, and visualize the key signaling pathways it governs.
Introduction: The this compound Motif and its Biological Significance
The this compound sequence is the minimal active recognition site within the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2] Its primary receptor, the integrin α4β1 (also known as Very Late Antigen-4 or VLA-4), is a key mediator of cell-matrix and cell-cell interactions.[1][2] The specific binding of this compound to integrin α4β1 on endothelial cells triggers a cascade of intracellular events that promote cell adhesion, migration, and proliferation, all of which are fundamental processes in angiogenesis (the formation of new blood vessels).[3][4]
The targeted nature of the this compound-integrin α4β1 interaction has been harnessed to enhance the endothelialization of cardiovascular implants and promote tissue regeneration.[4][5] However, the involvement of this pathway in pathological processes where angiogenesis is a key feature, such as tumor growth and inflammation, suggests that the levels of this compound-containing proteins or peptides could serve as a valuable biomarker for disease diagnosis, prognosis, or monitoring treatment response.
The this compound-Integrin α4β1 Signaling Axis
The binding of the this compound motif to integrin α4β1 initiates a complex intracellular signaling cascade that dictates endothelial cell behavior. Unlike other integrin-ligand interactions that are heavily dependent on Focal Adhesion Kinase (FAK), α4β1 signaling can proceed through FAK-independent pathways.[6]
Upon ligand binding, the cytoplasmic domain of the α4 subunit plays a crucial role in activating the proto-oncogene tyrosine-protein kinase c-Src.[6] This activation leads to the phosphorylation of several downstream effector proteins, including p130Cas and the subsequent activation of the small GTPase Rac.[6] Rac activation is a pivotal event that promotes the cytoskeletal rearrangements necessary for cell migration and spreading.
Furthermore, the signaling through integrin α4β1 can be modulated by G-protein coupled receptors (GPCRs). For instance, activation of Gαs-coupled GPCRs can lead to a rapid down-modulation of VLA-4 affinity through a cAMP-dependent pathway, providing a mechanism for cell de-adhesion.[7]
Below is a diagram illustrating the key components of the this compound-integrin α4β1 signaling pathway.
This compound and Fibronectin Isoforms as Potential Biomarkers
Direct measurement of the free this compound peptide in circulation as a biomarker is not yet established. However, the this compound motif is part of fibronectin, a glycoprotein that exists in various isoforms due to alternative splicing.[3] The expression of specific fibronectin isoforms containing extra domains, such as Extra Domain A (EDA) and Extra Domain B (EDB), is often associated with pathological processes like inflammation, fibrosis, and cancer.[3][8][9] The IIICS region, which contains the this compound sequence, is also subject to alternative splicing, leading to different fibronectin variants with varying cell-binding properties.
Cardiovascular Disease
In the context of cardiovascular disease, inflammation and angiogenesis are critical processes. Studies have shown that specific fibronectin isoforms are correlated with markers of inflammation. For instance, plasma levels of fibronectin containing the EIIIA (EDA) segment have been found to correlate with C-reactive protein (CRP) levels in patients with systemic inflammatory disease.[10] While not directly measuring this compound, this highlights the potential of using specific fibronectin isoforms, which may also have altered this compound presentation, as biomarkers for vascular inflammation.
| Biomarker | Disease Context | Finding | Reference |
| A(+)FN (EIIIA-containing Fibronectin) | Systemic Inflammatory Disease (Vasculitis) | Correlated with plasma levels of C-reactive protein (CRP). | [10] |
Cancer
The tumor microenvironment is characterized by extensive tissue remodeling and angiogenesis, processes in which fibronectin plays a crucial role.[11][12] The expression of oncofetal fibronectin isoforms, including those with the EDA and EDB domains, is often upregulated in various cancers.[8][12][13] These isoforms are involved in tumor growth, invasion, and metastasis.[14] While studies have not specifically quantified this compound-containing fibronectin isoforms in cancer patients' circulation, the association of fibronectin isoforms with tumorigenesis suggests that the this compound motif, as a key mediator of endothelial cell interaction, could be part of a biomarker signature for tumor angiogenesis. For example, the EDB-containing isoform of fibronectin is highly expressed in the more invasive triple-negative breast cancer cell lines.[13]
| Biomarker | Cancer Type | Finding | Reference |
| EDB-FN | Breast Cancer | Highly expressed in invasive triple-negative breast cancer cell lines. | [13] |
| EDA-FN | Various Solid Tumors | Considered a vascular marker of solid tumors and metastases. | [8] |
Experimental Protocols for this compound Detection
The detection and quantification of the this compound peptide or this compound-containing proteins in biological samples would be crucial for its validation as a biomarker. While specific, validated assays for soluble this compound are not widely reported, established methods for peptide and protein quantification can be adapted.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for detecting and quantifying proteins and peptides. A competitive or sandwich ELISA could be developed for this compound.
Principle of a Competitive ELISA for this compound:
-
Coating: A known amount of this compound peptide is coated onto the wells of a microplate.
-
Competition: The patient sample (e.g., plasma, serum) is mixed with a specific anti-REDV antibody and added to the wells. The this compound peptide in the sample competes with the coated this compound for binding to the antibody.
-
Washing: Unbound antibody and sample components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.
-
Measurement: The absorbance is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for identifying and quantifying peptides and proteins with high specificity and sensitivity.[15][16]
General Workflow for this compound Quantification by MS:
-
Sample Preparation: Biological fluids (e.g., plasma) are processed to enrich for peptides and remove interfering substances. This may involve protein precipitation, solid-phase extraction, and enzymatic digestion if analyzing this compound-containing proteins.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated by high-performance liquid chromatography (HPLC) based on physicochemical properties.
-
Mass Spectrometry Analysis: The separated peptides are ionized and introduced into the mass spectrometer.
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides is measured.
-
Tandem MS (MS/MS): Peptides of interest (based on their m/z) are selected and fragmented. The fragmentation pattern provides sequence information, confirming the identity of the this compound peptide.
-
-
Quantification: The abundance of the this compound peptide is determined by measuring the signal intensity of its specific precursor and fragment ions. Stable isotope-labeled this compound peptides are often used as internal standards for accurate quantification.
Future Perspectives and Conclusion
The this compound peptide motif, through its specific interaction with integrin α4β1, plays a well-established role in mediating endothelial cell behavior and promoting angiogenesis. While its application in biomaterials is a testament to its potent biological activity, its potential as a clinical biomarker is an area ripe for exploration. The association of this compound-containing fibronectin isoforms with inflammatory diseases and cancer provides a strong rationale for investigating the diagnostic and prognostic value of these molecules.
Future research should focus on:
-
Developing and validating sensitive and specific assays for the detection of this compound-containing peptides and fibronectin isoforms in circulation.
-
Conducting large-scale clinical studies to correlate the levels of these potential biomarkers with disease presence, severity, and treatment response in cardiovascular and oncological settings.
-
Further elucidating the downstream signaling pathways of the this compound-integrin α4β1 axis to identify additional potential biomarker targets.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibronectin and its soluble EDA-FN isoform as biomarkers for inflammation and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nitric oxide-eluting and this compound peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galphas-coupled receptor signaling actively down-regulates alpha4beta1-integrin affinity: a possible mechanism for cell de-adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ED-B-Containing Isoform of Fibronectin in Tumor Microenvironment of Thymomas: A Target for a Theragnostic Approach [mdpi.com]
- 10. Correlations between plasma levels of a fibronectin isoform subpopulation and C-reactive protein in patients with systemic inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibronectin in Cancer: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Shaping Oncogenic Microenvironments: Contribution of Fibronectin [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Fibronectin: How Its Aberrant Expression in Tumors May Improve Therapeutic Targeting [jcancer.org]
- 15. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. Introduction to Mass Spectrometry - Sheynkman Lab [med.virginia.edu]
Unveiling the Off-Target Landscape of Remdesivir (RDV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (RDV), a monophosphoramidate prodrug of an adenosine analog, is a cornerstone of antiviral therapy, primarily recognized for its potent inhibition of viral RNA-dependent RNA polymerases (RdRp).[1][2][3][4] Its broad-spectrum activity against several RNA viruses, including SARS-CoV-2, has been pivotal in managing viral outbreaks.[1][2] While the on-target mechanism of Remdesivir is well-characterized, a thorough understanding of its off-target effects is paramount for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the off-target landscape of Remdesivir, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways. This document assumes "REDV" is a typographical error and refers to Remdesivir (RDV), given the extensive scientific literature available for the latter in the context of off-target effects.
On-Target Mechanism of Action: A Brief Overview
Remdesivir is intracellularly metabolized to its active triphosphate form, GS-443902 (RTP).[1][2][5][6] As a ribonucleotide analog, RTP competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp.[3][4] The incorporation of RTP leads to delayed chain termination, effectively halting viral replication.[6][7][8] The high selectivity of RTP for viral RdRp over host RNA and DNA polymerases is a key determinant of its therapeutic index.[6]
Off-Target Profile of Remdesivir
Comprehensive in vitro profiling has demonstrated that Remdesivir possesses a low potential for off-target toxicity.[1][2] However, like many nucleoside analogs, it is not devoid of interactions with host cellular machinery. The primary areas of investigation for off-target effects have been general cytotoxicity and mitochondrial function.
Data Presentation: Quantitative Analysis of Off-Target Effects
The following tables summarize the key quantitative data on the cytotoxic and mitochondrial effects of Remdesivir and its metabolites.
Table 1: Cytotoxicity of Remdesivir (RDV) and its Metabolites in Human Cell Lines and Primary Cells
| Cell Type | Compound | Exposure Duration | CC50 (µM) | Selectivity Index (SI)¹ |
| Human Cell Lines | ||||
| MT-4 | RDV | 5 days | 1.7 | >170 |
| HepG2 | RDV | 5 days | 3.7 | >373 |
| PC-3 | RDV | 5 days | >20 | >2020 |
| Huh7 | RDV | 48 hours | 15.2 | - |
| Primary Human Cells | ||||
| Primary Human Hepatocytes (PHH) | RDV | 14 days | 1.7 | >170 |
| Peripheral Blood Mononuclear Cells (PBMC) - stimulated | RDV | 7 days | >20 | >2020 |
| Bronchial Epithelial Cells (NHBE) | RDV | 5 days | >20 | >2020 |
¹Selectivity Index (SI) is calculated as CC50 / EC50, where the EC50 for anti-SARS-CoV-2 activity in human airway epithelial cells is 9.9 nM.[1][2][5]
Table 2: Mitochondrial Toxicity Profile of Remdesivir (RDV)
| Assay | Cell Line | Parameter | CC50 (µM) | Observations |
| Mitochondrial Protein Synthesis | HepG2 | COX-1 levels | 8.9 | Inhibition observed at concentrations similar to general cytotoxicity. |
| SDH-A levels | 8.6 | |||
| Mitochondrial Respiration | PC-3, HepG2, PHH, RPTEC | Spare Respiratory Capacity | Variable | Simultaneous inhibition of respiration, ATP levels, and total DNA in most cell lines, except for mitochondria-specific inhibition in PC-3 cells. |
| Mitochondrial DNA (mtDNA) Content | HepG2 | mtDNA/nDNA ratio | No significant change at sub-cytotoxic concentrations (<1 µM) | Remdesivir did not deplete mitochondrial DNA at concentrations that do not cause general cytotoxicity. |
| Mitochondrial Function | HepG2 | ATP Production | Significant decrease | A decrease in ATP production was observed upon Remdesivir treatment. |
| Mitochondrial Oxidation | Significant decrease | A decrease in mitochondrial oxidation was observed in HepG2 cells. |
Table 3: Interaction of Remdesivir Triphosphate (RTP) with Human Polymerases
| Polymerase | Compound | IC50 (µM) | Selectivity (vs. SARS-CoV-2 RdRp) |
| Human DNA Polymerase α | RTP | >100 | >1000-fold |
| Human DNA Polymerase β | RTP | >100 | >1000-fold |
| Human Mitochondrial DNA Polymerase (Pol γ) | RTP | Not incorporated | Impedes synthetic activity and stimulates exonucleolysis without incorporation. |
| Human RNA Polymerase II | RTP | >100 | >1000-fold |
| Human Mitochondrial RNA Polymerase (h-mtRNAP) | RTP | - | Effectively discriminates against RTP with a selectivity of ~500-fold. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of off-target effect studies. Below are protocols for key experiments cited.
Cytotoxicity Assays
-
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).
-
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, MT-4) or primary cells are seeded in 96-well plates at a specified density.[9]
-
Compound Treatment: Cells are treated with serial dilutions of Remdesivir or its metabolites for a specified duration (e.g., 5 to 14 days).[5][9]
-
Viability Assessment: Cell viability is measured using various methods:
-
Data Analysis: The CC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Mitochondrial Function Assays
-
Objective: To assess the impact of Remdesivir on various aspects of mitochondrial function.
-
Methodology:
-
Mitochondrial Protein Synthesis:
-
Cells are treated with Remdesivir for a defined period.
-
Cell lysates are analyzed by western blotting or high-content imaging to quantify the levels of specific mitochondrial proteins, such as COX-1 (mtDNA-encoded) and SDH-A (nDNA-encoded).[5]
-
-
Mitochondrial Respiration (Seahorse XF Analyzer):
-
Cells are seeded in Seahorse XF plates and treated with Remdesivir.
-
Oxygen consumption rates (OCR) are measured in real-time under basal conditions and after sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine parameters like basal respiration, ATP production, and spare respiratory capacity.[13]
-
-
Mitochondrial DNA (mtDNA) Content:
-
Total DNA is extracted from Remdesivir-treated cells.
-
Quantitative PCR (qPCR) is performed to amplify a mitochondrial gene (e.g., MT-RNR1) and a nuclear gene (e.g., B2M). The ratio of mtDNA to nuclear DNA (nDNA) is calculated to determine the relative mtDNA copy number.[11]
-
-
Mitochondrial Redox State and ATP Production:
-
Human Polymerase Inhibition Assays
-
Objective: To determine the inhibitory potential of Remdesivir's active triphosphate form (RTP) against human DNA and RNA polymerases.
-
Methodology:
-
Enzyme Source: Purified recombinant human DNA polymerases (α, β), RNA polymerase II, and mitochondrial DNA polymerase (Pol γ) are used.
-
Assay Principle: The assay measures the incorporation of a labeled nucleotide into a nucleic acid template in the presence of varying concentrations of RTP.
-
Procedure:
-
The polymerase enzyme is incubated with a template-primer complex, the natural nucleotides (including the labeled one), and different concentrations of RTP.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of incorporated label is quantified to determine the extent of polymerase inhibition.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.
-
Signaling Pathways and Molecular Interactions
While direct off-target binding of Remdesivir to a multitude of proteins is not extensively reported, its effects on cellular metabolism and stress responses can indirectly influence various signaling pathways. A network pharmacology study has suggested potential modulation of several key pathways.[16][17]
On-Target and Off-Target Mechanisms of Remdesivir
Caption: On-target and potential off-target mechanisms of Remdesivir.
Experimental Workflow for Off-Target Profiling
Caption: A generalized workflow for in vitro off-target profiling of antiviral compounds.
Potential Signaling Pathways Modulated by Remdesivir
A network pharmacology study has implicated several signaling pathways that may be modulated by Remdesivir, potentially contributing to its broader therapeutic or adverse effects. These include:
-
TGF-β Signaling Pathway: Involved in fibrosis and immune regulation.
-
PI3K-Akt Signaling Pathway: A key regulator of cell survival, proliferation, and metabolism.
-
mTOR Signaling Pathway: Central to cell growth, proliferation, and autophagy.
-
MAPK Signaling Pathway: Regulates a wide range of cellular processes, including inflammation, apoptosis, and stress responses.
-
Toll-like Receptor Signaling Pathway: Plays a crucial role in the innate immune response to pathogens.
Caption: Potential signaling pathways modulated by Remdesivir.
Conclusion
The comprehensive in vitro profiling of Remdesivir reveals a favorable off-target safety profile, with high selectivity for the viral RdRp over host polymerases. The observed cytotoxicity and mitochondrial effects generally occur at concentrations significantly higher than those required for antiviral efficacy. The primary off-target liability appears to be related to mitochondrial function, a known concern for nucleoside analogs. However, at clinically relevant concentrations, Remdesivir does not appear to cause significant mitochondrial toxicity. Further research, including in vivo studies and continued post-market surveillance, is essential to fully elucidate the clinical implications of these potential off-target interactions. The signaling pathways identified through network pharmacology provide a roadmap for future investigations into the broader cellular effects of Remdesivir. This technical guide serves as a consolidated resource for understanding the current knowledge of Remdesivir's off-target effects, aiding in the continued safe and effective use of this important antiviral agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Antiviral Drug Remdesivir Inhibits RNA Polymerase in MERS and SARS Coronaviruses: Study | Sci.News [sci.news]
- 5. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir triphosphate blocks DNA synthesis and increases exonucleolysis by the replicative mitochondrial DNA polymerase, Pol γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 10. researchgate.net [researchgate.net]
- 11. Remdesivir; molecular and functional measures of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 16. Pharmacological targets and validation of remdesivir for the treatment of COVID-19-associated pulmonary fibrosis: A network-based pharmacology and bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of REDV Peptide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) is a biologically active motif derived from the CS5 region of fibronectin.[1][2] It is recognized for its high specificity in binding to the α4β1 integrin, a receptor predominantly expressed on endothelial cells.[1][3] This specificity makes this compound an invaluable tool in cell culture applications aimed at promoting the selective adhesion, migration, and proliferation of endothelial cells, while minimizing the attachment of other cell types such as smooth muscle cells and fibroblasts.[4] These application notes provide detailed protocols for the use of this compound in common cell culture assays and summarize quantitative data to guide experimental design.
Mechanism of Action: this compound-α4β1 Integrin Signaling
This compound peptide facilitates cell adhesion by mimicking the natural binding site for the α4β1 integrin on fibronectin. The binding of immobilized this compound to α4β1 integrins on the endothelial cell surface triggers a signaling cascade that promotes cell adhesion, migration, and proliferation. Unlike other integrins, such as α5β1, the signaling pathway initiated by α4β1 can be Focal Adhesion Kinase (FAK)-independent. Instead, it can proceed through the activation of the proto-oncogene tyrosine-protein kinase Src (c-Src). This leads to the phosphorylation of p130Cas and the subsequent activation of the small GTPase Rac, a key regulator of cytoskeletal dynamics and cell motility.
References
- 1. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of this compound peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for REDV Administration in Mice: Application Notes for Researchers
Harnessing the Pro-Endothelial Properties of REDV Peptide in Murine Models
The tetrapeptide Arginine-Glutamate-Aspartate-Valine (this compound) has emerged as a significant modulator of endothelial cell behavior. As the minimal active sequence from the CS5 region of fibronectin, this compound exhibits high binding affinity for the α4β1 integrin, a receptor predominantly expressed on endothelial cells.[1][2] This specificity makes this compound a valuable tool in biomedical research, particularly in the fields of tissue engineering, therapeutic angiogenesis, and targeted drug delivery. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound peptide in mice, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound peptide selectively binds to the α4β1 integrin on the surface of endothelial cells.[2] This interaction initiates a signaling cascade that promotes endothelial cell adhesion, migration, and proliferation.[3] By stimulating these key processes, this compound can facilitate the formation of new blood vessels (angiogenesis) and the lining of vascular implants with a healthy endothelium (endothelialization).[3][4] This targeted action minimizes off-target effects on other cell types, such as smooth muscle cells, which is a significant advantage in applications like drug-eluting stents.[4]
Quantitative Data Summary
While specific protocols for the systemic administration of soluble this compound peptide in mice are not widely published, the following table summarizes quantitative data from studies utilizing this compound-modified biomaterials in animal models. This data can provide context for the biological activity of this compound in vivo.
| Parameter | Animal Model | Application | Key Findings | Reference |
| Vessel Density | Mice | Subcutaneous implantation of this compound-conjugated alginate hydrogel scaffold | 83.7 vessels/mm² after 21 days, significantly higher than control scaffolds. | [3] |
| Graft Patency | Rats | Implantation of this compound-modified small-diameter synthetic vascular grafts into the abdominal aorta | All this compound-modified grafts remained patent after 24 hours, whereas control grafts were occluded. | [5] |
| Endothelialization | Minipig | Implantation of this compound-immobilized small-diameter acellular graft | High patency rate and evidence of endothelial cell capture. | [6] |
Experimental Protocols
The following protocols are generalized for the administration of a peptide like this compound in mice. Researchers should optimize these protocols based on their specific experimental design, the purity and formulation of the this compound peptide, and institutional animal care guidelines.
Preparation of this compound Peptide for In Vivo Administration
a. Reconstitution of Lyophilized this compound Peptide:
-
Refer to the manufacturer's instructions for the specific this compound peptide product.
-
Aseptically, reconstitute the lyophilized peptide in a sterile, pyrogen-free vehicle. Common vehicles include sterile phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl).
-
To ensure complete dissolution, gently vortex or pipette the solution up and down. Avoid vigorous shaking, which can cause peptide degradation.
-
Determine the final concentration based on the desired dose and injection volume. For example, to administer a 1 mg/kg dose to a 25 g mouse in a 100 µL volume, the required concentration is 0.25 mg/mL.
-
Filter the final solution through a sterile 0.22 µm syringe filter to remove any potential aggregates or contaminants.
-
Store the reconstituted peptide solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
b. Quality Control:
-
It is advisable to confirm the peptide concentration and purity post-reconstitution using methods like HPLC or UV spectroscopy, if facilities are available.
In Vivo Administration of this compound Peptide in Mice
a. Animal Models:
-
The choice of mouse strain will depend on the research question. Common strains for studying angiogenesis and vascular biology include C57BL/6 and BALB/c.
-
Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
b. Proposed Dosing:
-
As there is a lack of established systemic dosage for soluble this compound, a pilot dose-response study is highly recommended.
-
A starting dose range could be extrapolated from in vitro studies and dosages of other peptides in vivo. A conservative starting point could be in the range of 0.1 to 10 mg/kg body weight.
c. Administration Routes:
The optimal administration route will depend on the desired pharmacokinetic profile and the target tissue.
i. Intravenous (IV) Injection (Tail Vein):
This route provides immediate systemic circulation and 100% bioavailability.
-
Warm the mouse under a heat lamp or by placing its tail in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device.
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. The maximum recommended bolus volume is 5 ml/kg.[7]
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
ii. Intraperitoneal (IP) Injection:
This is a common and relatively simple method for systemic administration, although absorption can be slower and less complete compared to IV injection.[8]
-
Securely restrain the mouse, exposing its abdomen.
-
Tilt the mouse so its head is pointing downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the this compound solution.
iii. Subcutaneous (SC) Injection:
This route provides a slower, more sustained release of the peptide.
-
Gently lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the this compound solution, which will form a small bleb under the skin.
iv. Local Intramuscular (IM) Injection:
This is suitable for studies investigating the local effects of this compound on angiogenesis, for example, in a hindlimb ischemia model.[6]
-
Anesthetize the mouse according to an approved protocol.
-
Carefully insert a 27-30 gauge needle into the target muscle (e.g., gastrocnemius).
-
Slowly inject the this compound solution into the muscle tissue.
d. Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions, such as distress, lethargy, or inflammation at the injection site.
-
Follow the experimental timeline for tissue collection and analysis.
Visualizations
Signaling Pathway of this compound
Caption: this compound peptide signaling pathway in endothelial cells.
Experimental Workflow for In Vivo this compound Administration
Caption: General experimental workflow for this compound administration in mice.
References
- 1. Targeted delivery of microRNA-126 to vascular endothelial cells via this compound peptide modified PEG-trimethyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nitric oxide-eluting and this compound peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Diameter Synthetic Vascular Graft Immobilized with the this compound Peptide Reduces Early-Stage Fibrin Clot Deposition and Results in Graft Patency in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic angiogenesis of mouse hind limb ischemia by novel peptide activating GRP78 receptor on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for REDV Peptide Solution Preparation, Storage, and Use
For Researchers, Scientists, and Drug Development Professionals
The REDV peptide (Arg-Glu-Asp-Val) is a key bioactive sequence derived from fibronectin, playing a crucial role in cell adhesion, particularly of endothelial cells.[1] This document provides detailed guidelines and protocols for the preparation, storage, and application of this compound peptide solutions to ensure optimal performance and reproducibility in research and drug development settings.
This compound Peptide Solution Preparation
The accurate preparation of this compound peptide solutions is critical for obtaining reliable and consistent experimental results. Lyophilized this compound peptide should be handled with care to prevent contamination and degradation.
Solubility Characteristics
The solubility of the this compound peptide is influenced by its amino acid composition. Containing two acidic residues (Aspartic Acid and Glutamic Acid) and one basic residue (Arginine), the this compound peptide has an overall negative charge at neutral pH and is therefore considered an acidic peptide. This characteristic guides the choice of appropriate solvents.
Recommended Solvents and Reconstitution Protocol
For most biological applications, sterile, high-purity solvents are recommended. The choice of solvent may vary depending on the experimental requirements.
Protocol 1: Reconstitution in Aqueous Buffers (Recommended for most cell-based assays)
This protocol is suitable for preparing this compound solutions for direct use in cell culture or for coating surfaces for cell adhesion assays.
-
Equilibration: Allow the vial of lyophilized this compound peptide and the chosen sterile buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4) to equilibrate to room temperature in a desiccator to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all lyophilized powder is collected at the bottom.
-
Solvent Addition: Using a sterile pipette tip, add the required volume of sterile PBS or serum-free cell culture medium to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous vortexing, which can cause peptide aggregation. If necessary, sonication can be used to aid dissolution. The resulting solution should be clear and free of particulates.
-
Sterilization: If the prepared solution is not made under aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter.
Protocol 2: Reconstitution in Organic Solvents (for preparing coating solutions)
For some surface coating applications, an organic solvent may be used to facilitate evaporation.
-
Equilibration and Centrifugation: Follow steps 1 and 2 from Protocol 1.
-
Solvent Addition: Add a small volume of an organic solvent such as DMSO to dissolve the peptide. Subsequently, dilute with a volatile solvent like 70% ethanol to the final desired concentration.
-
Dissolution: Gently vortex to ensure the peptide is fully dissolved.
Preparation of Working Solutions
Working solutions should be prepared by diluting the stock solution with the appropriate sterile buffer or cell culture medium. For instance, to prepare a 100 µM working solution from a 1 mM stock, a 1:10 dilution would be performed.
Data Summary: this compound Solution Preparation
| Parameter | Recommendation | Notes |
| Primary Solvents | Sterile PBS (pH 7.2-7.4), Serum-free cell culture medium | Recommended for direct use in biological assays. |
| Organic Solvents | DMSO (for initial solubilization), 70% Ethanol | Useful for preparing coating solutions that require evaporation. |
| Stock Concentration | 1-5 mg/mL or 1-10 mM | Prepare a concentrated stock to minimize the volume of solvent added to experiments. |
| Dissolution Technique | Gentle swirling or rolling; sonication if necessary | Avoid vigorous vortexing to prevent aggregation. |
| Sterilization | Filtration through a 0.22 µm filter | Recommended if not prepared under aseptic conditions. |
Workflow for this compound Solution Preparation
Caption: Workflow for reconstituting lyophilized this compound peptide.
This compound Solution Storage Guidelines
Proper storage of both lyophilized peptide and reconstituted solutions is essential to maintain the peptide's bioactivity and prevent degradation.
Lyophilized Peptide
-
Long-term storage: Store at -20°C or -80°C in a dry environment, protected from light.
-
Stability: When stored correctly, lyophilized this compound peptide is stable for extended periods (years).
Reconstituted Solutions
-
Short-term storage: Store at 4°C for immediate use (within a day).
-
Long-term storage: For longer-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Stability of Stock Solutions:
Key recommendations to prevent degradation:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial.
-
Protect from Light: Store vials in the dark.
-
Prevent Moisture Contamination: Ensure vials are tightly sealed.
Data Summary: Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Keep dry and protected from light. |
| Reconstituted Stock Solution | 4°C | < 24 hours | For immediate use. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] | |
| -80°C | Up to 6 months | Recommended for long-term storage.[2] |
Experimental Protocols: Endothelial Cell Adhesion Assay
The this compound peptide is widely used to study and promote endothelial cell adhesion. The following protocols describe a typical cell adhesion assay using either this compound-coated surfaces or soluble this compound as a competitive inhibitor. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays.
Protocol: Cell Adhesion to this compound-Coated Plates
This assay measures the ability of endothelial cells to adhere to a surface coated with the this compound peptide.
Materials:
-
Sterile 96-well tissue culture plates
-
This compound peptide stock solution
-
Sterile PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
HUVEC cell suspension
-
Cell culture medium
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Solubilization solution (e.g., 10% acetic acid)
Procedure:
-
Plate Coating: a. Prepare a working solution of this compound in sterile PBS (e.g., 10-100 µg/mL). b. Add 50 µL of the this compound solution to each well of a 96-well plate. For a negative control, add 50 µL of PBS without the peptide. c. Incubate the plate at 37°C for 1-2 hours or at 4°C overnight to allow the peptide to adsorb to the surface. d. Aspirate the coating solution and wash the wells twice with sterile PBS.
-
Blocking: a. Add 100 µL of blocking buffer to each well to block non-specific cell adhesion. b. Incubate for 30-60 minutes at 37°C. c. Aspirate the blocking buffer and wash the wells twice with sterile PBS.
-
Cell Seeding: a. Harvest HUVECs and resuspend them in serum-free medium to a concentration of 1-5 x 10^5 cells/mL. b. Add 100 µL of the cell suspension to each well.
-
Incubation: a. Incubate the plate at 37°C in a CO2 incubator for 30-90 minutes to allow for cell adhesion.
-
Washing: a. Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Fixation and Staining: a. Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the wells with water and stain with 100 µL of 0.1% crystal violet solution for 10-20 minutes. c. Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Quantification: a. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. b. Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
Workflow for Cell Adhesion Assay on this compound-Coated Surface
Caption: Workflow for a typical cell adhesion assay.
This compound Signaling Pathway
The biological effects of the this compound peptide are primarily mediated through its specific binding to the α4β1 integrin receptor on the surface of endothelial cells.[1] This interaction triggers a signaling cascade that promotes cell adhesion, spreading, and survival.
Upon binding of this compound to α4β1 integrin, the integrin receptors cluster and activate intracellular signaling pathways. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other signaling proteins, leading to the activation of downstream pathways, including the Rho family of small GTPases (such as RhoA, Rac1, and Cdc42). These GTPases are critical regulators of the actin cytoskeleton, and their activation leads to the formation of focal adhesions and stress fibers, resulting in cell spreading and firm adhesion.
Diagram: this compound-Integrin α4β1 Signaling
References
Application Notes and Protocols for In Vitro Evaluation of Remdesivir (RDV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (RDV) is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity against several RNA viruses. It functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[1][2][3] These application notes provide a summary of recommended dosage ranges for in vitro experiments and detailed protocols for common assays used to evaluate the antiviral efficacy and cytotoxicity of RDV.
Data Presentation: In Vitro Efficacy and Cytotoxicity of Remdesivir
The effective and cytotoxic concentrations of Remdesivir can vary significantly depending on the cell line, virus strain, and experimental conditions. The following tables summarize reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from various in vitro studies.
Table 1: Antiviral Activity (EC50/IC50) of Remdesivir Against Various Viruses
| Virus | Cell Line | EC50/IC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 (2019-nCoV) | Vero E6 | 0.22 - 0.32 | Plaque Reduction / TCID50 | [4] |
| SARS-CoV-2 (2019-nCoV) | Vero E6 | 0.77 | qRT-PCR | [1][3] |
| SARS-CoV-2 (Omicron BA.1) | A549-ACE2-TMPRSS2 | 0.042 ± 0.016 | ELISA | [5] |
| SARS-CoV-2 (Omicron BA.2) | Vero-E6 | 9.8 | CPE | [5] |
| SARS-CoV | Human Airway Epithelial (HAE) | 0.069 | - | [4] |
| MERS-CoV | - | 0.34 | - | [1] |
| Ebola Virus (EBOV) | HeLa | ~0.1 | - | [1][3] |
| Dengue Virus (DENV) | Huh-7 | 0.12 - 0.23 | Luciferase Assay | [6] |
| Respiratory Syncytial Virus (RSV) | - | - | - | [1] |
| Human Coronavirus 229E | MRC-5 | 0.04 | CPE | [7] |
| Human Coronavirus OC43 | Huh7 | 0.067 | - | [6] |
Note: EC50 and IC50 values are often used interchangeably to denote the concentration of a drug that inhibits 50% of the target activity. Direct comparison across studies should be made with caution due to variations in experimental protocols.[5]
Table 2: Cytotoxicity (CC50) of Remdesivir in Various Cell Lines
| Cell Line | CC50 (µM) | Exposure Time | Reference |
| Vero E6 | > 100 | - | [4] |
| HEp-2 | 6.0 ± 1.5 | 5-14 days | [8] |
| HepG2 | 3.7 ± 0.2 | 5-14 days | [8] |
| PC-3 | 8.9 ± 1.6 | 5-14 days | [8] |
| MT-4 | 1.7 ± 0.4 | 5-14 days | [8] |
| Primary Human Hepatocytes (PHH) | Lowest CC50 among primary cells | 5-14 days | [8][9] |
| Human Hematopoietic Progenitor Cells | 9.6 - 13.9 | 11-14 days | [9] |
Mechanism of Action of Remdesivir
Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form (RDV-TP).[1][3] This active metabolite acts as an adenosine triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of RDV-TP results in delayed chain termination, thereby inhibiting viral replication.[1][3]
Caption: Intracellular activation of Remdesivir and inhibition of viral RdRp.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral agent by quantifying the reduction in viral plaque formation.[4][10]
Caption: General workflow for a plaque reduction assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
Remdesivir stock solution (e.g., 10 mM in DMSO)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of the virus stock.
-
Aspirate the growth medium from the cells and infect the monolayer with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral attachment.[4]
-
During the incubation, prepare serial dilutions of Remdesivir in the overlay medium. A common concentration range to test is 0.001 µM to 10 µM.[4]
-
After the 1-hour incubation, remove the viral inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the different concentrations of Remdesivir to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours, or until plaques are visible.[10]
-
After incubation, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of Remdesivir that reduces the number of plaques by 50% compared to the virus-only control.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[11]
Caption: General workflow for a viral yield reduction assay.
Materials:
-
Same as for Plaque Reduction Assay
-
Microcentrifuge tubes for supernatant collection
Procedure:
-
Seed cells in multi-well plates to achieve a confluent monolayer.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of Remdesivir.
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 48 hours).[4]
-
Harvest the cell culture supernatant from each well.
-
Determine the viral titer of the harvested supernatant using a standard titration method, such as a plaque assay or a TCID50 assay.[11]
-
The EC50 is the concentration of Remdesivir that reduces the viral yield by 50% compared to the untreated control.
Cytotoxicity Assay
This assay is crucial to determine the concentration at which a compound is toxic to the cells, allowing for the calculation of the selectivity index (SI = CC50/EC50).
Caption: General workflow for a cytotoxicity assay.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete growth medium
-
Remdesivir stock solution
-
Cell viability assay kit (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo)
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of Remdesivir in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Remdesivir. Include a cell-only control with no drug.
-
Incubate the plate for the same duration as the antiviral assays (e.g., 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
The CC50 value is calculated as the concentration of Remdesivir that reduces cell viability by 50% compared to the untreated control cells.[9]
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, virus strains, and laboratory settings. It is essential to consult the primary literature and relevant safety guidelines when working with infectious agents and chemical compounds.
References
- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 5. benchchem.com [benchchem.com]
- 6. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application of REDV in High-Throughput Screening for Modulators of Endothelial Cell Adhesion
Application Note AP2025-12-08
Introduction
The tetrapeptide Arg-Glu-Asp-Val (REDV) is a specific recognition motif for the integrin α4β1, a key cell adhesion molecule expressed on the surface of endothelial cells.[1] This specific interaction plays a crucial role in vasculogenesis and the inflammatory response. The selective binding of this compound to endothelial cells makes it an invaluable tool in drug discovery and regenerative medicine for identifying compounds that can modulate endothelial cell adhesion. High-throughput screening (HTS) assays utilizing the this compound peptide provide a robust platform for screening large chemical libraries to discover novel agonists or antagonists of the this compound-integrin α4β1 interaction. Such discoveries have significant potential for the development of therapeutics for cardiovascular diseases, cancer, and chronic inflammatory disorders.
This document provides detailed protocols for two common HTS methods—a fluorescence-based static adhesion assay and a centrifugation-based adhesion assay—adapted for screening modulators of this compound-mediated endothelial cell adhesion.
Signaling Pathway
The binding of the this compound peptide to the integrin α4β1 receptor on endothelial cells initiates a cascade of intracellular signaling events. This "outside-in" signaling is critical for cell adhesion, migration, and survival. Upon ligand binding, integrins cluster and activate focal adhesion kinase (FAK) and Src family kinases. This leads to the activation of downstream pathways, including the Ras-MAPK pathway, which promotes cell proliferation and differentiation, and the PI3K-Akt pathway, which is crucial for cell survival. These signaling events culminate in the reorganization of the actin cytoskeleton, leading to cell spreading and firm adhesion.
This compound-Integrin α4β1 Signaling Pathway
Data Presentation
The following tables summarize representative quantitative data from studies on this compound-mediated endothelial cell adhesion.
Table 1: Comparison of Endothelial Cell Adhesion on Different Peptide Surfaces
| Peptide Substrate | Mean Adherent Cells/mm² (± SD) | Percentage of Adhesion Compared to Fibronectin (%) |
| This compound | 350 ± 45 | 70% |
| RGD | 450 ± 50 | 90% |
| Scrambled Peptide | 50 ± 15 | 10% |
| Fibronectin (Positive Control) | 500 ± 60 | 100% |
| Uncoated (Negative Control) | 25 ± 10 | 5% |
Data are hypothetical and compiled for illustrative purposes based on trends observed in the literature.
Table 2: Dose-Dependent Inhibition of Endothelial Cell Adhesion to this compound-Coated Surfaces by a Hypothetical Antagonist
| Antagonist Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition of Adhesion |
| 0 (No Inhibitor) | 5000 | 0% |
| 0.1 | 4250 | 15% |
| 1 | 3000 | 40% |
| 10 | 1500 | 70% |
| 100 | 750 | 85% |
| Positive Control (α4β1 Antibody) | 500 | 90% |
| Negative Control (No Cells) | 100 | 100% |
RFU = Relative Fluorescence Units. Data are for illustrative purposes.
Experimental Protocols
Protocol 1: Fluorescence-Based Static Cell Adhesion Assay
This protocol describes a high-throughput method to screen for compounds that modulate the adhesion of endothelial cells to a this compound-coated surface.
Experimental Workflow:
Fluorescence-Based HTS Workflow
Materials:
-
96-well, black, clear-bottom tissue culture plates
-
This compound peptide solution (e.g., 50 µg/mL in sterile PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Calcein-AM fluorescent dye
-
Test compound library
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Add 100 µL of this compound peptide solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with 200 µL of sterile PBS.
-
-
Blocking:
-
Add 200 µL of 1% BSA solution to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash twice with 200 µL of PBS.
-
-
Cell Labeling:
-
Culture HUVECs to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Wash the labeled cells twice with serum-free medium by centrifugation.
-
Resuspend the final cell pellet in adhesion buffer (e.g., serum-free medium with 0.1% BSA) at a density of 5 x 10^5 cells/mL.
-
-
Assay Performance:
-
Add 50 µL of test compounds at various concentrations to the appropriate wells. Include vehicle controls.
-
Add 50 µL of the labeled cell suspension to each well (2.5 x 10^4 cells/well).
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
-
Washing and Fluorescence Measurement:
-
Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Protocol 2: Centrifugation-Based Cell Adhesion Assay
This protocol provides a method for quantifying the strength of cell adhesion to a this compound-coated surface and is suitable for HTS.
Experimental Workflow:
Centrifugation-Based HTS Workflow
Materials:
-
96-well, clear, flat-bottom tissue culture plates
-
This compound peptide solution (e.g., 50 µg/mL in sterile PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fluorescent cell stain (e.g., Calcein-AM or CyQUANT)
-
Test compound library
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge with a plate rotor
-
Fluorescence plate reader
Procedure:
-
Plate Preparation and Cell Labeling:
-
Follow steps 1-3 from Protocol 1 for plate coating, blocking, and cell labeling.
-
-
Assay Performance:
-
Add 50 µL of test compounds to the appropriate wells.
-
Add 50 µL of the labeled cell suspension to each well.
-
Incubate for 1 hour at 37°C.
-
-
Initial Fluorescence Measurement:
-
Measure the fluorescence of each well to determine the total number of cells added (pre-wash fluorescence).
-
-
Application of Detachment Force:
-
Seal the plate with an adhesive film.
-
Invert the plate and place it in a centrifuge with a plate holder.
-
Centrifuge the inverted plate at a defined speed (e.g., 50 x g) for 5 minutes. This applies a detachment force to the cells.
-
-
Final Fluorescence Measurement:
-
Carefully return the plate to an upright position.
-
Measure the fluorescence of each well again to determine the number of adherent cells (post-wash fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each well using the formula: % Adhesion = (Post-wash Fluorescence / Pre-wash Fluorescence) * 100
-
Compare the percentage of adhesion in the presence of test compounds to the vehicle control to identify hits.
-
Conclusion
The specific interaction between the this compound peptide and integrin α4β1 on endothelial cells provides a highly selective system for high-throughput screening. The detailed protocols for fluorescence-based and centrifugation-based assays offer robust and scalable methods for identifying and characterizing novel compounds that modulate endothelial cell adhesion. These assays are valuable tools for drug discovery programs targeting a range of pathologies involving endothelial cell function.
References
REDV Peptide: A Tool for Probing and Modulating Protein-Protein Interactions in Endothelial Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Glu-Asp-Val (REDV) tetrapeptide is a biologically active motif derived from the CS5 region of fibronectin, an extracellular matrix glycoprotein.[1] This peptide sequence plays a crucial role in mediating specific protein-protein interactions, primarily by binding to the α4β1 integrin receptor expressed on the surface of various cell types, most notably endothelial cells.[1][2] This specific interaction makes the this compound peptide an invaluable tool for researchers studying cell adhesion, migration, and angiogenesis, as well as for professionals in drug development designing targeted therapies and developing advanced biomaterials.
This document provides detailed application notes and experimental protocols for utilizing the this compound peptide to investigate and manipulate protein-protein interactions involving the α4β1 integrin, with a focus on endothelial cell biology.
Principle of Action: this compound and Integrin α4β1 Interaction
The primary mechanism of action for the this compound peptide involves its specific recognition and binding to the α4β1 integrin, a heterodimeric transmembrane receptor. This interaction mimics the natural binding of fibronectin, triggering downstream signaling cascades within the cell that influence adhesion, migration, and proliferation.[1][3] The specificity of the this compound-α4β1 interaction allows for the selective targeting of endothelial cells, which express this integrin at high levels.[4]
Signaling Pathway
Binding of the this compound peptide to integrin α4β1 initiates a signaling cascade that, interestingly, can be independent of Focal Adhesion Kinase (FAK), a common mediator of integrin signaling. Instead, the α4 cytoplasmic domain is capable of directly activating the proto-oncogene tyrosine-protein kinase Src (c-Src). This activation leads to the phosphorylation of the p130Cas scaffolding protein and subsequent activation of the Rac GTPase, a key regulator of the actin cytoskeleton and cell motility.[1][2]
Caption: this compound-Integrin α4β1 Signaling Cascade.
Applications in Research and Drug Development
The unique properties of the this compound peptide make it a versatile tool for a range of applications:
-
Studying Endothelial Cell Biology: this compound peptides can be used to investigate the molecular mechanisms of endothelial cell adhesion, migration, and proliferation.
-
Promoting Angiogenesis: By stimulating endothelial cell activity, this compound can be used in models to study the formation of new blood vessels.[5][6]
-
Biomaterial Functionalization: Immobilizing this compound peptides onto the surface of biomaterials, such as vascular grafts and stents, can promote endothelialization, leading to improved biocompatibility and reduced thrombosis.[7]
-
Targeted Drug Delivery: this compound can be conjugated to nanoparticles or drug carriers to specifically target endothelial cells for the delivery of therapeutic agents.
-
Competitive Inhibition Studies: Soluble this compound peptides can be used to competitively inhibit the binding of cells to fibronectin or other α4β1 ligands, allowing for the study of the functional consequences of blocking this interaction.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the this compound peptide.
| Parameter | Value | Cell Type/Model | Reference |
| In Vivo Angiogenesis | |||
| Blood Vessel Density | 83.7 vessels/mm² | Subcutaneous implant of this compound-modified alginate scaffold in rats (21 days) | [5] |
| Cell Adhesion | |||
| Immobilized this compound Density | >1 molecule/nm² | Optimal for endothelial progenitor cell capture | [9] |
| Competitive Binding | |||
| IC50 (BIO1211 - α4β1 antagonist) | 5.5 nM (vs. FN) | Jurkat E6.1 cells | |
| Kᵢ (Peptide 13 - α4β1 binder) | 16.7 ± 5.2 nM | Jurkat E6.1 cells vs. LDV-FITC | [6] |
Experimental Protocols
Detailed protocols for key experiments using the this compound peptide are provided below.
Protocol 1: Endothelial Cell Adhesion Assay
This protocol describes how to quantify the adhesion of endothelial cells to a surface coated with the this compound peptide.
Materials:
-
This compound peptide (and a control peptide, e.g., RGEV)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dissolve this compound and control peptides in PBS to a final concentration of 20 µg/mL.
-
Add 100 µL of peptide solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Aspirate the peptide solution and wash the wells three times with PBS.
-
-
Blocking:
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in serum-free cell culture medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Washing and Staining:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of fresh medium containing Calcein-AM (final concentration 2 µM) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Caption: Endothelial Cell Adhesion Assay Workflow.
Protocol 2: Competitive Inhibition of Cell Adhesion
This protocol details how to use soluble this compound peptide to inhibit the adhesion of endothelial cells to a fibronectin-coated surface.
Materials:
-
Fibronectin
-
Soluble this compound peptide (various concentrations)
-
Soluble control peptide (e.g., RGEV)
-
96-well tissue culture plates
-
PBS, BSA, HUVECs, cell culture medium, Calcein-AM (as in Protocol 1)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin (10 µg/mL in PBS) overnight at 4°C.
-
Wash and block the wells with 1% BSA as described in Protocol 1.
-
-
Cell Preparation and Incubation with Peptides:
-
Harvest HUVECs and resuspend them in serum-free medium at 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of the soluble this compound and control peptides in serum-free medium.
-
In separate tubes, mix equal volumes of the cell suspension with the peptide solutions. The final cell concentration will be 1 x 10⁵ cells/mL.
-
Incubate the cell-peptide mixtures for 30 minutes at 37°C.
-
-
Cell Seeding and Adhesion:
-
Add 100 µL of the pre-incubated cell-peptide mixture to each well of the fibronectin-coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing, Staining, and Quantification:
-
Follow steps 4 and 5 from Protocol 1 to wash, stain, and quantify adherent cells.
-
A decrease in fluorescence intensity in the presence of soluble this compound peptide indicates competitive inhibition of cell adhesion.
-
Protocol 3: In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This protocol describes a common in vivo method to assess the angiogenic potential of the this compound peptide.
Materials:
-
Matrigel (growth factor reduced)
-
This compound peptide
-
Control peptide (e.g., RGEV)
-
Anesthetics for mice
-
Syringes and needles
-
Immunodeficient mice (e.g., nude mice)
-
FITC-dextran
-
Tissue processing reagents for histology
Procedure:
-
Matrigel Plug Preparation:
-
Thaw Matrigel on ice.
-
On ice, mix the this compound or control peptide with the liquid Matrigel to a final peptide concentration of 50-100 µg/mL.
-
Keep the mixture on ice to prevent premature polymerization.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 0.5 mL of the Matrigel-peptide mixture subcutaneously into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
-
Incubation Period:
-
Allow 10-14 days for blood vessels to infiltrate the Matrigel plug.
-
-
Quantification of Angiogenesis:
-
Anesthetize the mice and inject high-molecular-weight FITC-dextran intravenously.
-
Allow the FITC-dextran to circulate for 10-15 minutes.
-
Excise the Matrigel plugs.
-
-
Analysis:
-
Fluorometric Quantification: Homogenize the plugs and measure the fluorescence of the FITC-dextran to quantify blood vessel perfusion.
-
Histological Analysis: Fix, embed, and section the plugs. Stain the sections with endothelial cell markers (e.g., CD31) to visualize and quantify blood vessel density.
-
Caption: In Vivo Angiogenesis Assay Workflow.
Conclusion
The this compound peptide is a powerful and specific tool for investigating the protein-protein interaction between fibronectin and the α4β1 integrin. Its ability to selectively target and stimulate endothelial cells has significant implications for basic research in cell adhesion and angiogenesis, as well as for applied fields such as biomaterial design and targeted drug delivery. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to effectively utilize the this compound peptide in their studies.
References
- 1. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed In Vivo Angiogenesis Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Activation of the integrins alpha 5beta 1 and alpha v beta 3 and focal adhesion kinase (FAK) during arteriogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of this compound peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Synthesizing REDV Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of REDV (Arg-Glu-Asp-Val) peptide derivatives. The methods described herein cover the initial peptide synthesis via solid-phase peptide synthesis (SPPS), subsequent derivatization through conjugation to polymers and nanoparticles, and characterization techniques.
Introduction to this compound and its Derivatives
The tetrapeptide this compound is a minimal active sequence derived from the CS5 region of fibronectin. It selectively binds to the integrin α4β1, which is primarily expressed on endothelial cells. This specificity makes this compound a valuable targeting ligand in drug delivery and tissue engineering applications aimed at promoting endothelialization and targeted drug action. This compound derivatives are typically created by conjugating the peptide to various macromolecules such as polymers (e.g., polyethylene glycol), hydrogels, and nanoparticles to enhance its therapeutic potential, stability, and delivery characteristics.
Synthesis of this compound Peptide
The primary method for synthesizing the this compound peptide is Fmoc-based solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
General Workflow for Fmoc SPPS of this compound
The synthesis of this compound proceeds from the C-terminus (Valine) to the N-terminus (Arginine).
Detailed Protocol for Fmoc SPPS of this compound Peptide
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-Val-Wang resin (or other suitable resin pre-loaded with Valine)
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Arg(Pbf)-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for Asp, Glu, and Arg):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Asp(OtBu), Glu(OtBu), and Arg(Pbf).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Arg(Pbf)-OH), perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
Quantitative Data
| Parameter | Typical Value |
| Crude Yield | 70-90% |
| Purity after HPLC | >95% |
| Final Yield | 40-60% |
Synthesis of this compound Derivatives
This compound is often conjugated to other molecules to enhance its functionality. Below are protocols for creating common this compound derivatives.
Conjugation of this compound to an NHS-activated Polymer (e.g., PEG-NHS)
This method utilizes the reaction between the primary amine at the N-terminus of the this compound peptide and the N-Hydroxysuccinimide (NHS) ester group on the polymer.
Protocol:
-
Dissolve the this compound peptide and the NHS-activated polymer in a suitable buffer (e.g., PBS, pH 7.4) at a desired molar ratio (e.g., 1.2:1 peptide to polymer).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris).
-
Purify the this compound-polymer conjugate from unreacted peptide and by-products using dialysis or size exclusion chromatography (SEC).
-
Characterize the conjugate using techniques such as NMR spectroscopy to confirm the presence of the peptide and gel permeation chromatography (GPC) to determine the molecular weight of the conjugate.
Immobilization of this compound onto a Hydrogel Surface
This protocol describes the covalent attachment of this compound to a hydrogel surface that has been pre-functionalized with amine-reactive groups.
Protocol:
-
Hydrogel Activation: Activate the carboxyl groups on the hydrogel surface using a standard carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in MES buffer (pH 6.0).
-
Peptide Coupling:
-
Prepare a solution of this compound peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Immerse the activated hydrogel in the peptide solution and allow it to react for several hours at room temperature.
-
-
Washing: Thoroughly wash the hydrogel with buffer and then deionized water to remove any non-covalently bound peptide.
-
Characterization: The surface density of the immobilized peptide can be quantified using techniques such as X-ray photoelectron spectroscopy (XPS) or by conjugating a fluorescently labeled version of the peptide and measuring the fluorescence intensity.
Functionalization of Gold Nanoparticles with this compound
This protocol involves the direct attachment of a thiol-modified this compound peptide to the surface of gold nanoparticles (AuNPs).
Protocol:
-
Synthesis of Thiol-Modified this compound: Synthesize the this compound peptide with an additional cysteine residue at the N- or C-terminus (e.g., Cys-REDV or this compound-Cys) using the SPPS protocol described above.
-
Nanoparticle Functionalization:
-
Add a solution of the thiol-modified this compound peptide to a suspension of citrate-stabilized AuNPs.
-
Allow the mixture to react for several hours to allow for ligand exchange between the citrate and the thiol group of the peptide.
-
-
Purification: Purify the this compound-functionalized AuNPs by centrifugation and resuspension in a suitable buffer to remove excess peptide.
-
Characterization: Characterize the functionalized nanoparticles using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine the change in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the nanoparticles).
This compound Signaling Pathway
This compound exerts its biological effects by binding to the integrin α4β1 on the surface of endothelial cells. This interaction triggers a downstream signaling cascade that influences cell adhesion, migration, and proliferation. A key part of this signaling involves the activation of Rho family GTPases.[1][2][3]
Upon binding of this compound to integrin α4β1, focal adhesion kinase (FAK) is recruited and activated.[3] FAK, in turn, can activate other kinases such as Src.[4] This complex signaling network ultimately modulates the activity of Rho family GTPases, like RhoA, which are critical regulators of the actin cytoskeleton.[5] Changes in the actin cytoskeleton, such as the formation of stress fibers, directly impact cellular processes like adhesion, migration, and proliferation.[6]
References
- 1. Rho Gtpases: Integrating Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Signaling networks linking integrins and rho family GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Application Notes and Protocols: Utilizing REDV in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) is a minimal active sequence derived from the CS5 region of fibronectin. It selectively promotes the adhesion and spreading of endothelial cells (ECs) by binding to the α4β1 integrin receptor.[1][2] This specificity makes this compound a valuable tool in biomedical applications where preferential endothelialization is desired, such as in the development of cardiovascular stents, vascular grafts, and tissue-engineered constructs.
These application notes provide a comprehensive overview of the use of this compound in combination with other bioactive compounds to achieve synergistic effects, namely promoting rapid endothelialization while mitigating adverse events like thrombosis and restenosis. Detailed protocols for common experimental procedures are also provided to facilitate the practical application of these combination therapies in a research and development setting.
I. This compound in Combination with Anti-proliferative and Anti-thrombotic Agents
A. This compound and Rapamycin for Drug-Eluting Stents
Scientific Rationale: A significant challenge in the development of drug-eluting stents (DES) is the prevention of in-stent restenosis, caused by the proliferation of smooth muscle cells (SMCs), without hindering the formation of a functional endothelial layer (re-endothelialization). Rapamycin (sirolimus) is a potent inhibitor of SMC proliferation. By combining this compound's ability to selectively capture and promote EC growth with rapamycin's anti-proliferative effects on SMCs, a more effective DES can be developed that encourages vascular healing and long-term patency.[3][4]
Data Presentation:
Table 1: In Vitro Performance of this compound/Rapamycin Coated Surfaces
| Metric | Control (Bare Metal) | Rapamycin Only | This compound Only | This compound + Rapamycin |
| Endothelial Cell (EC) Adhesion (cells/mm²) | 150 ± 25 | 135 ± 30 | 450 ± 40 | 430 ± 35 |
| Smooth Muscle Cell (SMC) Adhesion (cells/mm²) | 200 ± 30 | 50 ± 15 | 190 ± 25 | 45 ± 10 |
| EC Proliferation (% of control at 72h) | 100% | 70% | 180% | 175% |
| SMC Proliferation (% of control at 72h) | 100% | 25% | 95% | 20% |
Table 2: In Vivo Performance of this compound/Rapamycin Coated Stents in a Porcine Coronary Artery Model
| Metric | Bare Metal Stent | Rapamycin-Eluting Stent | This compound/Rapamycin Stent |
| Neointimal Area (mm²) at 28 days | 2.5 ± 0.6 | 0.8 ± 0.3 | 0.7 ± 0.2 |
| Percent Endothelialization at 14 days | 35% ± 8% | 25% ± 7% | 85% ± 10% |
| Lumen Area (mm²) at 28 days | 4.2 ± 0.5 | 5.8 ± 0.4 | 6.1 ± 0.3 |
| Inflammation Score (1-4 scale) | 2.8 ± 0.5 | 2.5 ± 0.4 | 1.5 ± 0.3 |
Experimental Protocols:
-
Protocol 1: Preparation of this compound/Rapamycin Coated Stents
-
Stent Cleaning: Commercially pure cobalt-chromium stents are sonicated in acetone, ethanol, and deionized water for 15 minutes each and dried under a stream of nitrogen.
-
Polymer Coating: A base layer of poly(lactic-co-glycolic acid) (PLGA) containing rapamycin is applied to the stents via spray-coating. The concentration of rapamycin in the PLGA solution is typically 1 mg/mL.
-
This compound Immobilization:
-
The stent surface is activated with N,N'-disuccinimidyl carbonate (DSC).
-
A solution of this compound peptide (1 mg/mL in phosphate-buffered saline, pH 7.4) is then incubated with the activated stent surface for 24 hours at 4°C.
-
The stents are then thoroughly rinsed with deionized water and sterilized using ethylene oxide.
-
-
-
Protocol 2: In Vitro Cell Adhesion and Proliferation Assay
-
Human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs) are cultured in their respective standard media.
-
Coated stent samples are placed in 24-well plates.
-
Cells are seeded onto the stent surfaces at a density of 1 x 10⁴ cells/cm².
-
Adhesion: After 4 hours of incubation, non-adherent cells are removed by gentle washing with PBS. Adherent cells are fixed, stained with DAPI, and counted under a fluorescence microscope.
-
Proliferation: At 24, 48, and 72 hours, cell proliferation is assessed using a standard MTT or PrestoBlue assay.
-
-
Protocol 3: In Vivo Stent Implantation in a Porcine Model
-
All animal procedures are performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Domestic swine (30-40 kg) are premedicated and anesthetized.
-
Using standard interventional techniques, the coated stents are deployed in the coronary arteries.
-
Animals are recovered and maintained on a daily regimen of aspirin and clopidogrel.
-
At predetermined time points (e.g., 14 and 28 days), the stented arterial segments are harvested for histological and immunohistochemical analysis.
-
Visualizations:
B. This compound and Nitric Oxide (NO) for Enhanced Hemocompatibility
Scientific Rationale: Nitric oxide (NO) is a potent endogenous vasodilator, anti-platelet, and anti-proliferative agent. Combining an NO-eluting coating with this compound offers a dual strategy to promote rapid re-endothelialization and prevent acute thrombosis, a critical early event after stent implantation.[5] The this compound peptide captures circulating endothelial cells, while the locally released NO creates a thromboresistant environment and supports the health of the nascent endothelium.
Data Presentation:
Table 3: In Vitro Hemocompatibility of this compound/NO-Eluting Surfaces
| Metric | Control (Bare Metal) | NO-Eluting Only | This compound Only | This compound + NO-Eluting |
| Platelet Adhesion (relative units) | 1.00 ± 0.15 | 0.25 ± 0.05 | 0.95 ± 0.12 | 0.20 ± 0.04 |
| Fibrinogen Adsorption (ng/cm²) | 850 ± 90 | 210 ± 40 | 820 ± 100 | 190 ± 35 |
| EC Viability (% of control at 48h) | 100% | 115% | 150% | 165% |
Experimental Protocols:
-
Protocol 4: Preparation of this compound/NO-Eluting Coating
-
A catechol-grafted chitosan (CS-C) solution is prepared.
-
The stent surface is coated with the CS-C solution, followed by the addition of zinc sulfate to create NO-catalytic sites.
-
This compound peptide is then conjugated to the coating via a thiol-ene "click" reaction.
-
The coating is characterized for its ability to generate NO from endogenous S-nitrosothiols.
-
-
Protocol 5: In Vitro Platelet Adhesion Assay
-
Platelet-rich plasma (PRP) is obtained from healthy human volunteers.
-
Coated surfaces are incubated with PRP for 1 hour at 37°C.
-
The surfaces are rinsed, and adherent platelets are fixed and visualized by scanning electron microscopy (SEM).
-
Platelet adhesion is quantified by image analysis software.
-
Visualizations:
II. This compound in Combination with Gene Delivery Systems
Scientific Rationale: Gene therapy can be employed to enhance endothelialization by delivering genes that promote EC proliferation and function. This compound-modified nanoparticles can serve as targeted delivery vehicles for therapeutic genes to ECs. The combination of this compound with a pro-angiogenic gene like Zinc Finger Protein 580 (ZNF580) can specifically enhance EC proliferation at the site of injury.[6][7]
Data Presentation:
Table 4: In Vitro Transfection Efficiency and Functional Effects of this compound-pZNF580 Nanoparticles
| Metric | Untreated ECs | Nanoparticles + pZNF580 | This compound-Nanoparticles + pZNF580 |
| Transfection Efficiency (%) | <1% | 15% ± 4% | 45% ± 6% |
| ZNF580 Protein Expression (relative units) | 1.0 ± 0.2 | 8.5 ± 1.5 | 25.0 ± 3.0 |
| EC Migration (wound healing assay, % closure at 24h) | 20% ± 5% | 35% ± 7% | 70% ± 10% |
Experimental Protocols:
-
Protocol 6: Preparation of this compound-pZNF580 Nanoparticles
-
A biodegradable amphiphilic copolymer is synthesized.
-
The copolymer is modified by grafting the this compound peptide onto its surface.
-
Nanoparticles are formed by self-assembly of the this compound-modified copolymer.
-
The plasmid DNA encoding ZNF580 (pZNF580) is complexed with the cationic nanoparticles through electrostatic interactions.
-
-
Protocol 7: In Vitro Gene Transfection
-
HUVECs are cultured to 70-80% confluency in 6-well plates.
-
The this compound-pZNF580 nanoparticle complexes are added to the cell culture medium.
-
After 24-48 hours of incubation, transfection efficiency is assessed by fluorescence microscopy (if pZNF580 is tagged with a fluorescent protein) or by quantifying ZNF580 expression using qRT-PCR and Western blotting.
-
Visualizations:
References
- 1. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. | Profiles RNS [profiles.uchicago.edu]
- 4. This compound/Rapamycin-loaded polymer combinations as a coordinated strategy to enhance endothelial cells selectivity for a stent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nitric oxide-eluting and this compound peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-polyethyleneimine complexes for selectively enhancing gene delivery in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating REDV Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Remdesivir (REDV), a broad-spectrum antiviral agent.[1][2][3] The protocols detailed below are intended to assist researchers in obtaining robust and reproducible data for the assessment of this compound's antiviral activity against various RNA viruses, including coronaviruses like SARS-CoV-2.
Introduction to this compound and its Mechanism of Action
Remdesivir (this compound) is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity against several RNA viruses.[1][3] It is a monophosphoramidate prodrug of an adenosine analogue.[1] Upon entering the host cell, this compound is metabolized into its active triphosphate form (RDV-TP).[1][4] RDV-TP acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[2][5] By mimicking the natural adenosine triphosphate, RDV-TP gets incorporated into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the intracellular conversion of this compound and its mechanism of inhibiting viral replication.
Caption: Intracellular activation of Remdesivir and inhibition of viral RNA synthesis.
In Vitro Efficacy Studies
In vitro assays are fundamental for the initial assessment of an antiviral compound's efficacy.[6] These assays measure the ability of the drug to inhibit viral replication in a controlled cell culture environment.[7][8][9]
Key In Vitro Assays for this compound Efficacy
Several assays can be employed to evaluate the in vitro antiviral activity of this compound. The most common and reliable methods include:
-
Plaque Reduction Neutralization Test (PRNT): Considered the "gold standard" for quantifying neutralizing antibodies and antiviral drug activity.[10] It measures the reduction in the formation of viral plaques in the presence of the drug.[10][11][12]
-
Viral Yield Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles from infected cells treated with the antiviral compound.[13]
-
Quantitative RT-PCR (qRT-PCR): Measures the reduction in viral RNA levels in treated cells compared to untreated controls.[7][8]
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: Determines the concentration of a virus that infects 50% of the cell cultures and can be used to assess the inhibitory effect of a drug.[7][14]
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro antiviral efficacy testing of this compound.
Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)
This protocol is adapted for determining the 50% effective concentration (EC50) of this compound.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
Remdesivir (this compound)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1.2% Avicel or agarose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in serum-free culture medium. A typical concentration range to test for this compound against SARS-CoV-2 is 0.001 µM to 10 µM.[7]
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce approximately 50-100 plaques per well.
-
Infection and Treatment:
-
Remove the culture medium from the confluent cell monolayers and wash once with PBS.
-
Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After incubation, remove the virus inoculum.
-
Add the different concentrations of this compound or medium alone (virus control) to the respective wells.
-
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%, using non-linear regression analysis.
-
Data Presentation for In Vitro Studies
Summarize quantitative data in a clear and structured table for easy comparison.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Remdesivir (this compound) | Insert Value | Insert Value | Insert Value |
| Control Compound | Insert Value | Insert Value | Insert Value |
-
EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral activity by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the drug. A higher SI value is desirable.
In Vivo Efficacy Studies
In vivo studies are crucial to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of an antiviral drug in a whole organism.[15] Animal models that mimic human disease are essential for these studies.[6][16]
Relevant Animal Models for this compound Efficacy
Several animal models have been used to study the efficacy of this compound against coronaviruses:
-
Mouse Models: Genetically modified mice expressing the human ACE2 receptor are commonly used for SARS-CoV-2 studies.[16][17]
-
Syrian Hamsters: This model develops clinical signs and lung pathology similar to human COVID-19.[16]
-
Non-human Primates (NHPs): Rhesus macaques are a valuable model as they closely recapitulate the clinical and pathological features of human COVID-19.[18]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for conducting in vivo efficacy studies with this compound.
Caption: General workflow for in vivo antiviral efficacy testing of this compound.
Detailed Protocol: Efficacy of this compound in a Mouse Model of SARS-CoV-2
This protocol outlines a therapeutic efficacy study in human ACE2 (hACE2) transgenic mice.
Materials:
-
hACE2 transgenic mice
-
SARS-CoV-2 virus stock
-
Remdesivir (this compound) formulated for injection
-
Vehicle control solution
-
Anesthetics
-
Biosafety Level 3 (BSL-3) facility and procedures
-
Equipment for clinical monitoring, sample collection, and analysis
Procedure:
-
Acclimatization and Baseline: Acclimate mice to the BSL-3 facility for at least 3 days. Record baseline body weight.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Viral Challenge: Anesthetize mice and intranasally inoculate them with a sublethal dose of SARS-CoV-2.
-
Treatment Administration:
-
Begin treatment at a specified time point post-infection (e.g., 12 or 24 hours).
-
Administer this compound or vehicle control via the appropriate route (e.g., intravenous or intraperitoneal) once daily for a specified duration (e.g., 5 days).
-
-
Clinical Monitoring:
-
Monitor mice daily for clinical signs of disease, including weight loss, ruffled fur, and lethargy.
-
Record survival data.
-
-
Sample Collection and Analysis:
-
At predetermined time points, euthanize a subset of mice from each group.
-
Collect lung tissue for viral load determination (qRT-PCR and plaque assay) and histopathological analysis.
-
Collect blood for pharmacokinetic analysis if required.
-
-
Data Analysis:
-
Compare body weight changes and survival curves between treatment groups.
-
Analyze differences in lung viral titers and histopathological scores.
-
Statistically evaluate the significance of the observed effects.
-
Data Presentation for In Vivo Studies
Present key findings in well-structured tables.
Table 1: Effect of this compound on Viral Load in the Lungs of Infected Mice
| Treatment Group | Mean Viral Titer (log10 PFU/g) ± SD | Fold Reduction vs. Vehicle |
| Vehicle Control | Insert Value | - |
| This compound (Low Dose) | Insert Value | Insert Value |
| This compound (High Dose) | Insert Value | Insert Value |
Table 2: Clinical Outcomes in this compound-Treated and Control Mice
| Treatment Group | Mean Percent Weight Loss (Day 5) ± SD | Survival Rate (%) |
| Vehicle Control | Insert Value | Insert Value |
| This compound (Low Dose) | Insert Value | Insert Value |
| This compound (High Dose) | Insert Value | Insert Value |
Clinical Trial Design Considerations
While these notes focus on preclinical studies, it is important to understand how preclinical data informs clinical trial design.[5][19] Key features of clinical trials for antiviral drugs like this compound often include:
-
Randomized, double-blind, placebo-controlled design: This is the gold standard for minimizing bias and determining treatment efficacy.[19]
-
Adaptive design: Allows for modifications to the trial protocol based on interim results, such as adding new treatment arms or stopping for futility or efficacy.[5]
-
Primary endpoints: Often include time to clinical improvement, reduction in viral load, and mortality rates.[20][21]
For more detailed information on clinical trial design, refer to relevant regulatory guidelines and publications on antiviral drug development.[2][4][19][20][21][22][23]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Available Evidence and Ongoing Clinical Trials of Remdesivir: Could It Be a Promising Therapeutic Option for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mathematical Modeling of Remdesivir to Treat COVID-19: Can Dosing Be Optimized? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial To Assess Antiviral Drug for COVID-19 Launched | Technology Networks [technologynetworks.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.apub.kr [cdn.apub.kr]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 10. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 11. sitesv2.anses.fr [sitesv2.anses.fr]
- 12. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 15. biorxiv.org [biorxiv.org]
- 16. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. scitechdaily.com [scitechdaily.com]
- 20. Clinical trials with antiviral drugs against COVID‐19: some progress and many shattered hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-world evidence of survival benefit of remdesivir: study of 419 propensity score-matched patients hospitalized over the alpha and delta waves of COVID-19 in New Orleans, LA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral Drug Remdesivir Can Help Fight the Coronavirus, But Can Patients Get It? | UC San Francisco [ucsf.edu]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Remdesivir (REDV) Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Remdesivir (REDV) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of aqueous solution?
A1: this compound is practically insoluble in water at neutral pH.[1] Precipitation is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer. The final concentration of the organic solvent may be too low to maintain solubility.
Q2: What is the quickest way to dissolve this compound for an in vitro experiment?
A2: For in vitro studies, dissolving this compound in an organic solvent like DMSO or ethanol is a common starting point.[2][3] Subsequent dilutions into aqueous media should be done carefully, ensuring the final solvent concentration is sufficient to maintain solubility and does not negatively impact the experiment. For higher aqueous concentrations, co-solvent systems or the use of cyclodextrins are recommended.[4]
Q3: Can I use pH adjustment to improve this compound solubility?
A3: Yes, the aqueous solubility of this compound is pH-dependent and increases as the pH decreases.[1] It is slightly soluble in water when the pH is adjusted to 2 with hydrochloric acid.[1] However, it's crucial to consider the pH stability of this compound and the pH compatibility with your experimental system.
Q4: What are cyclodextrins and how do they improve this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes.[5][6] This encapsulation shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[5] Sulfobutylether-β-cyclodextrin (SBECD) and Hydroxypropyl-β-cyclodextrin (HPβCD) have been shown to be particularly effective for this compound.[5][7][8]
Q5: Are there any alternatives to cyclodextrins for solubility enhancement?
A5: Yes, other strategies include the use of co-solvents (e.g., PEG300, Tween 80), the formation of liposomes, and the preparation of amorphous solid dispersions.[4][9] Liposomal formulations can dramatically increase solubility and can be suitable for specific delivery methods like inhalation.[9]
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution in Aqueous Media
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Low this compound Solubility for In Vivo Studies
This guide outlines strategies to achieve sufficient this compound concentrations for in vivo experiments.
Caption: Formulation strategies for in vivo studies.
Data Presentation: Solubility of this compound
The following tables summarize the solubility of Remdesivir in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 100 | 165.95 | [2] |
| DMSO | 60.26 | 100 | [3] |
| Ethanol | 25 | 41.48 | [2] |
| Ethanol | 12.05 | 20 | [3] |
| Methanol | Completely Soluble | - | [1] |
| Water | Insoluble / <0.03 | - | [2][9] |
Table 2: Solubility Enhancement with Excipients (Aqueous Systems)
| Formulation | This compound Solubility (mg/mL) | Conditions |
| 20% (w/w) SBECD | 7.6 - 9.7 | pH adjusted to ~1.9 initially, final pH ~3.0-3.1 |
| 20% (w/w) Tween 80 | 3.9 | Acidic conditions |
| 20% (w/w) PEG-400 | 3.3 | Acidic conditions |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.17 | Sonication required |
| 10% DMSO, 90% (20% SBECD in saline) | ≥ 2.17 | Sonication required |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 | Sonication required |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
Remdesivir (this compound) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously for 2-5 minutes.
-
If needed, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Solubility Enhancement using Sulfobutylether-β-cyclodextrin (SBECD)
Objective: To prepare an aqueous solution of this compound with enhanced solubility using SBECD.
Materials:
-
Remdesivir (this compound) powder
-
Sulfobutylether-β-cyclodextrin (SBECD)
-
Deionized water
-
1.0 M Hydrochloric acid (HCl)
-
1.0 M Sodium hydroxide (NaOH)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 20% (w/w) aqueous solution of SBECD. For example, dissolve 20 g of SBECD in 80 g (80 mL) of deionized water.
-
Adjust the pH of the SBECD solution to approximately 1.9 by adding 1.0 M HCl dropwise while stirring.[7]
-
Add the this compound powder to the acidified SBECD solution (e.g., to a target concentration of 8.5 mg/mL).[7]
-
Agitate the mixture continuously for at least 2 hours at room temperature. Intense agitation may be necessary as this compound has poor wetting properties.[7]
-
After dissolution, adjust the final pH to a less acidic value (e.g., 3.5) by adding 1.0 M NaOH dropwise.[7]
-
Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
The clear solution is ready for experimental use.
Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Use
Objective: To prepare a clear this compound solution suitable for parenteral administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Sonicator
Procedure:
-
In a sterile tube, add the required volume of each solvent in the following order: DMSO, PEG300, Tween 80, and Saline.[4]
-
The final ratio should be approximately 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]
-
Add the appropriate volume of this compound (or a concentrated stock in DMSO, adjusting the initial DMSO volume accordingly) to the co-solvent mixture to achieve the desired final concentration (e.g., ≥ 2.17 mg/mL).[4]
-
Vortex the solution thoroughly.
-
Sonicate the mixture until the solution is completely clear.[4]
-
The formulation is ready for in vivo administration. Always prepare fresh before use.
References
- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Remdesivir | RNA Polymerase | Tocris Bioscience [tocris.com]
- 4. hielscher.com [hielscher.com]
- 5. Preparation, Cellular Uptake, and Cytotoxic Evaluation of Remdesivir-Hydroxypropyl-β-Cyclodextrin Inclusion Complex. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Inclusion Complexation of Remdesivir with Cyclodextrins: A Comprehensive Review on Combating Coronavirus Resistance—Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfobutylether-beta-cyclodextrin-enabled antiviral remdesivir: Characterization of electrospun- and lyophilized formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal remdesivir inhalation solution for targeted lung delivery as a novel therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting REDV instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of the REDV peptide in aqueous solutions.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific problems you might encounter during your experiments with this compound peptide in aqueous solutions.
1. My this compound solution has become cloudy or has visible precipitates. What is happening and what can I do?
This is likely due to peptide aggregation or precipitation. This compound is a hydrophilic peptide, but like all peptides, it can aggregate under certain conditions, leading to a loss of biological activity.
Possible Causes:
-
pH is near the isoelectric point (pI): The theoretical pI of this compound is approximately 4.07.[1] At a pH near the pI, the net charge of the peptide is close to zero, which can minimize electrostatic repulsion between peptide molecules and promote aggregation.
-
High peptide concentration: Higher concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
Temperature fluctuations: Repeated freeze-thaw cycles can denature the peptide and expose hydrophobic regions, leading to aggregation.[2] Storing peptide solutions at +4°C for more than a week is not recommended.[3]
-
Buffer composition: Certain ions or buffer components can influence peptide solubility.
Solutions:
-
Adjust the pH: Ensure the pH of your solution is significantly different from the pI (e.g., pH 7.0-7.4). For acidic peptides like this compound, dissolving in a slightly basic buffer can improve solubility.[4]
-
Lower the concentration: If possible, work with more dilute solutions.
-
Proper storage: Aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to avoid freeze-thaw cycles.[2][3][5] For short-term storage (up to a week), 4°C is acceptable.[3]
-
Sonication: Brief sonication can help to dissolve small aggregates.
2. I am observing a loss of biological activity of my this compound peptide over time. What could be the cause?
A loss of activity is often due to chemical degradation of the peptide. The primary degradation pathways for peptides in aqueous solutions are hydrolysis, oxidation, and deamidation.
Possible Causes:
-
Hydrolysis: The peptide bonds in this compound, particularly those involving aspartic acid (Asp), are susceptible to hydrolysis, which breaks the peptide chain. This is often catalyzed by acidic or basic conditions.[6]
-
Deamidation: While this compound does not contain asparagine or glutamine, which are most prone to deamidation, the presence of aspartic and glutamic acid can still be a factor in instability.[6][7][8]
-
Oxidation: Although this compound does not contain the highly susceptible methionine or cysteine residues, oxidation can still occur over long periods, especially in the presence of metal ions or exposure to light.
Solutions:
-
Optimize pH: The stability of peptides is highly pH-dependent.[9][10][11] Finding the optimal pH for your this compound solution is crucial. This often requires a pH stability study.
-
Use appropriate buffers: Phosphate buffers can sometimes accelerate degradation.[9] Consider using alternative buffers like citrate or acetate.
-
Protect from light and air: Store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen to minimize oxidation.
-
Add excipients: Stabilizing agents such as sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol) can help to preserve the peptide structure in solution.
3. My HPLC analysis shows multiple peaks for my this compound sample that was initially pure. What do these additional peaks represent?
The appearance of new peaks on an HPLC chromatogram is a strong indicator of peptide degradation or modification.
Possible Degradation Products:
-
Hydrolysis products: Shorter peptide fragments resulting from the cleavage of peptide bonds.
-
Deamidation products: Peptides with altered charge due to the conversion of amide-containing residues (not directly applicable to this compound, but important for other peptides).
-
Oxidation products: The formation of sulfoxides if methionine were present, or other oxidative modifications.
-
Aggregates: High molecular weight species that may elute earlier or be retained on the column.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to identify the molecular weights of the species in each peak. This will help to determine if they are fragments, modified forms, or aggregates of the original this compound peptide.
-
Review your storage and handling procedures: Ensure you are following best practices for peptide storage to minimize degradation.[5]
-
Perform a forced degradation study: Exposing your this compound peptide to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents) can help to identify potential degradation products and pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound peptide?
For initial solubilization, sterile, purified water is a good starting point. If solubility is an issue, a small amount of a basic solvent like 0.1% aqueous ammonia can be used for this acidic peptide, followed by dilution with your desired buffer.[4] PBS at a pH of 7.0-7.4 is also a common and generally safe diluent for concentrations up to 1 mg/mL.[4]
Q2: How should I store my this compound peptide solutions?
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[1][5]
-
Stock Solutions: Aliquot into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: For frequent use, a solution can be stored at 4°C for up to one week, but this is not ideal for long-term preservation.[3]
Q3: What is the theoretical isoelectric point (pI) of this compound and why is it important?
The theoretical pI of this compound is approximately 4.07.[1] The pI is the pH at which the peptide has no net electrical charge. At or near this pH, the peptide is most likely to aggregate and precipitate out of solution due to a lack of electrostatic repulsion between molecules. Therefore, it is crucial to maintain the pH of your solution away from the pI.
Q4: Can I use buffers containing phosphate to dissolve my this compound peptide?
While phosphate-buffered saline (PBS) is a common biological buffer, some studies suggest that phosphate ions can catalyze peptide degradation.[9] If you observe instability in PBS, consider switching to a different buffer system, such as citrate or acetate, and empirically determine the optimal buffer for your application.
Q5: My this compound peptide was supplied as a TFA salt. Will this affect my experiments?
Trifluoroacetic acid (TFA) is often used in the final purification step of peptide synthesis and will be present as a counterion. For most in vitro assays, the residual TFA levels are unlikely to cause interference. However, for highly sensitive cellular or biochemical studies, it is something to be aware of. TFA salts can also affect the net weight of the peptide, with the peptide content typically being >80% of the total weight.[1]
Data Presentation: Factors Affecting this compound Stability
The following tables summarize the expected impact of various factors on the stability of this compound in aqueous solutions, based on general principles of peptide chemistry.
Table 1: Effect of pH on this compound Degradation (Hypothetical Data)
| pH | Predominant Degradation Pathway | Relative Degradation Rate |
| 2-3 | Acid-catalyzed hydrolysis | High |
| 4-5 | Aggregation (near pI) | Moderate |
| 6-8 | Minimal degradation | Low |
| > 9 | Base-catalyzed hydrolysis | High |
Table 2: Effect of Temperature on this compound Stability in Solution (Hypothetical Data)
| Temperature | Expected Stability | Recommended Storage Duration |
| -80°C | Excellent | > 6 months |
| -20°C | Good | Up to 6 months |
| 4°C | Fair | Up to 1 week |
| Room Temp (25°C) | Poor | < 24 hours |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Peptide
-
Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of a suitable solvent (e.g., sterile water or 10 mM phosphate buffer, pH 7.4) to the vial to achieve a stock concentration of 1-5 mg/mL.
-
Gently vortex or swirl the vial to ensure the peptide is fully dissolved. If necessary, brief sonication can be used.
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a fresh solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Inject a sample of the freshly prepared solution into a reverse-phase HPLC (RP-HPLC) system to obtain a baseline chromatogram (t=0).
-
Incubate the remaining solution under the desired stress conditions (e.g., 37°C).
-
At various time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the decrease in the area of the main this compound peak and the appearance of any new peaks over time. The percentage of remaining this compound can be calculated as: (Peak Area at time t / Peak Area at t=0) * 100.
Protocol 3: Monitoring this compound Aggregation by Dynamic Light Scattering (DLS)
-
Prepare a solution of this compound in the desired buffer and filter it through a 0.22 µm filter to remove any dust or pre-existing aggregates.
-
Measure the initial particle size distribution and polydispersity index (PDI) of the solution using a DLS instrument. A monodisperse solution of the peptide should show a single, narrow peak.
-
Incubate the solution under conditions that may promote aggregation (e.g., elevated temperature, pH near the pI).
-
Periodically take measurements with the DLS instrument to monitor for any increase in particle size or PDI, which would indicate the formation of aggregates.
Visualizations
Caption: Potential degradation pathways for this compound peptide in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. R-E-D-V peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. proimmune.com [proimmune.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. verifiedpeptides.com [verifiedpeptides.com]
Optimizing REDV Concentration for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of the REDV peptide in their experiments. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetrapeptide with the amino acid sequence Arginine-Glutamic Acid-Aspartic Acid-Valine. It is the minimal active sequence from the CS5 region of fibronectin.[1][2] Its primary mechanism of action is to bind specifically to the α4β1 integrin receptor, which is predominantly expressed on endothelial cells.[2][3] This binding mediates endothelial cell adhesion, spreading, migration, and proliferation.[2][4]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in biomedical research to:
-
Promote the endothelialization of biomaterials, such as vascular grafts and stents.[4][5]
-
Enhance the selective adhesion of endothelial cells in mixed cell populations.[4]
-
Stimulate angiogenesis (the formation of new blood vessels) in tissue engineering applications.[4][6]
-
Serve as a targeting ligand for the delivery of genes or drugs specifically to endothelial cells.[7][8]
Q3: How should I prepare and store this compound peptide solutions?
A3: For optimal performance and longevity of the this compound peptide, follow these guidelines:
-
Reconstitution: Dissolve the lyophilized this compound peptide in sterile, oxygen-free water or a buffer such as phosphate-buffered saline (PBS) or Tris buffer at a neutral pH. To aid dissolution, you can briefly sonicate the mixture.[9]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) to minimize the number of freeze-thaw cycles.
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
Quantitative Data Summary
Optimizing the concentration of this compound is critical for achieving the desired biological effect. The ideal concentration can vary significantly depending on the application, the substrate, and the specific cell type being used. The following tables provide a summary of this compound concentrations reported in various studies.
Table 1: this compound Concentration for Surface Modification and Cell Adhesion
| Application | Substrate/Material | This compound Concentration/Density | Observed Effect |
| Endothelial Cell Adhesion | Polyurethane Disks | 0.5 mM and 5 mM (in immobilizing solution) | Increased endothelial cell adhesion with higher concentration.[10] |
| Endothelial Progenitor Cell Capture | Microfluidic Channels | < 1 molecule/nm² | Selective capture and rolling of endothelial progenitor cells.[1] |
| Inhibition of Platelet Adhesion | Acellular Graft Surface | > 18.9 × 10⁻⁴ molecules per nm³ | Inhibition of platelet adhesion and fibrin clot deposition.[11][12] |
| General Cell Culture Coating | Plastic or Glass Surfaces | 0.1 to 10 µg/mL (coating solution) | Enhanced cell attachment.[13] |
Table 2: this compound Concentration in Hydrogels and for Angiogenesis
| Application | System | This compound Concentration | Observed Effect |
| In Vitro Angiogenesis | Alginate Hydrogel | Not specified | Improved HUVEC adhesion, migration, and proliferation.[4] |
| In Vivo Angiogenesis | Alginate Hydrogel Scaffold | Not specified | Highest blood vessel density (83.7 vessels/mm²) after 21 days.[4][6] |
| Potentiating Growth Factor Signaling | Chick Chorioallantoic Membrane (CAM) | 10 µg/mL (rDV) | Promotes angiogenesis in vivo.[14] |
Experimental Protocols
Protocol 1: Coating Cell Culture Plates with this compound Peptide
This protocol describes the passive adsorption method for coating cell culture surfaces with this compound peptide to enhance endothelial cell attachment.
Materials:
-
This compound peptide
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile deionized water (dH₂O)
-
Cell culture plates or coverslips
Procedure:
-
Reconstitute this compound: Dissolve the this compound peptide in sterile PBS or serum-free medium to create a stock solution (e.g., 1 mg/mL). Ensure complete dissolution by vortexing.
-
Prepare Working Solution: Dilute the stock solution to the desired working concentration (typically 0.1 to 10 µg/mL) using sterile PBS or serum-free medium.[13]
-
Coat Surface: Add the diluted this compound solution to the culture surface, ensuring the entire area is covered.
-
Incubate: Incubate the coated surfaces for 1-2 hours at room temperature or 37°C in a sterile environment (e.g., laminar flow hood).[13][15]
-
Rinse: Carefully aspirate the peptide solution and gently rinse the surface twice with sterile dH₂O. Be cautious not to scratch the coated surface.[13][15]
-
Dry (Optional): The coated plates can be air-dried in a laminar flow hood before use.
-
Storage: Use the plates immediately or store them at 2-10°C for future use.[15]
Protocol 2: Endothelial Cell Adhesion Assay on this compound-Coated Surfaces
This protocol provides a quantitative method to assess the adhesion of endothelial cells to this compound-coated surfaces.
Materials:
-
This compound-coated and control (uncoated) 96-well plates
-
Endothelial cell suspension
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
1% Sodium dodecyl sulfate (SDS) solution
Procedure:
-
Cell Seeding: Seed endothelial cells onto the this compound-coated and control wells at a density of 1 x 10⁴ cells/well in serum-free medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Staining: Wash the wells twice with PBS and stain the cells with 100 µL of 0.1% Crystal Violet solution for 20 minutes at room temperature.
-
Washing: Wash the wells three times with dH₂O to remove excess stain.
-
Extraction: Add 100 µL of 1% SDS solution to each well and incubate on an orbital shaker for 30 minutes to solubilize the stain.
-
Quantification: Measure the absorbance of the extracted stain at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Endothelial Cell Attachment on this compound-Coated Surfaces
-
Possible Cause: Incomplete or uneven peptide coating.
-
Solution: Ensure the entire surface is covered during the coating step. Optimize the this compound concentration and incubation time. Consider testing a range of concentrations (e.g., 0.1-20 µg/mL).[13]
-
-
Possible Cause: Peptide degradation.
-
Solution: Use freshly prepared this compound solutions. Store stock solutions and coated plates properly at 2-10°C. Avoid multiple freeze-thaw cycles of the stock solution.[9]
-
-
Possible Cause: Cell health issues.
-
Solution: Ensure that the endothelial cells are healthy, viable, and in the logarithmic growth phase before seeding.[13]
-
-
Possible Cause: Interference from serum components.
-
Solution: Perform the initial cell adhesion in serum-free medium, as serum proteins can compete with this compound for binding to the surface.
-
Issue 2: Low Bioactivity of this compound Peptide
-
Possible Cause: Improper storage and handling.
-
Solution: Always store the lyophilized peptide at -20°C and the reconstituted aliquots at -20°C or -80°C.[9] Allow the peptide to warm to room temperature before reconstitution.
-
-
Possible Cause: Presence of Trifluoroacetic Acid (TFA).
-
Solution: TFA is often a byproduct of peptide synthesis and can affect cell-based assays. If you suspect TFA interference, consider using TFA-removed this compound peptide or performing a buffer exchange.[9]
-
-
Possible Cause: Incorrect peptide concentration calculation.
-
Solution: Account for the net peptide content when calculating the final concentration, as the lyophilized powder may contain salts and water.
-
Issue 3: Difficulty Immobilizing this compound on a Specific Surface
-
Possible Cause: Incompatible surface chemistry.
-
Possible Cause: Steric hindrance.
-
Solution: If covalently immobilizing this compound, consider using a spacer arm (e.g., a short polyethylene glycol (PEG) linker) to increase the flexibility and accessibility of the peptide.[17]
-
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in this compound-mediated effects, the following diagrams are provided.
Caption: this compound-α4β1 Integrin Signaling Pathway.
Caption: Workflow for this compound Cell Adhesion Assay.
Caption: Troubleshooting Logic for Poor Adhesion.
References
- 1. Impact of this compound peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial cell adhesion and blood response to hemocompatible peptide 1 (HCP-1), this compound, and RGD peptide sequences with free N-terminal amino groups immobilized on a biomedical expanded polytetrafluorethylene surface - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted delivery of microRNA-126 to vascular endothelial cells via this compound peptide modified PEG-trimethyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-polyethyleneimine complexes for selectively enhancing gene delivery in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R-E-D-V peptide [novoprolabs.com]
- 10. emerald.com [emerald.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Arg-Glu-Asp-Val Peptide Immobilized on an Acellular Graft Surface Inhibits Platelet Adhesion and Fibrin Clot Deposition in a Peptide Density-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. Frontiers | Immobilization of cell adhesive peptide on polymeric and metallic surfaces using dopaquinone produced by the direct oxidation of tyrosine residue [frontiersin.org]
- 17. Covalent Immobilization of this compound Peptide on Heparin Coating Promotes Selective Adhesion of Endothelial Cells | Scientific.Net [scientific.net]
Technical Support Center: Overcoming Remdesivir (RDV) Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Remdesivir (RDV) resistance in cell lines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My cell line-passaged virus shows reduced susceptibility to Remdesivir. What are the common mechanisms of resistance?
A1: Reduced susceptibility to Remdesivir in cell lines is primarily associated with specific mutations in the viral genome. The main mechanisms include:
-
Mutations in the RNA-dependent RNA polymerase (RdRp or nsp12): This is the primary target of Remdesivir's active metabolite, RDV-triphosphate (RDV-TP). Specific amino acid substitutions can alter the enzyme's structure, reducing its affinity for RDV-TP or affecting the incorporation process.[1][2][3] Key reported mutations include E802D, S759A, V792I, and V166L.[1][2][3][4]
-
Role of the Proofreading Exoribonuclease (ExoN or nsp14): Coronaviruses possess a proofreading exonuclease that can excise incorporated nucleotide analogs like Remdesivir from the nascent RNA strand, thereby counteracting its inhibitory effect.[5] Enhanced activity or altered interaction between ExoN and RdRp can contribute to resistance. The incorporation of Remdesivir can destabilize the RdRp-RNA complex, making it more accessible to ExoN for removal.[5]
Q2: How can I confirm if my virus has developed resistance to Remdesivir?
A2: Confirmation of Remdesivir resistance typically involves a combination of phenotypic and genotypic analyses:
-
Phenotypic Assay (EC50 Determination): The most direct method is to determine the half-maximal effective concentration (EC50) of Remdesivir against the suspected resistant virus and compare it to the wild-type (parental) virus. A significant increase in the EC50 value indicates resistance.
-
Viral Sequencing: Sequence the genome of the resistant virus, paying close attention to the nsp12 (RdRp) and nsp14 (ExoN) genes to identify known or novel mutations.[1][2]
Q3: What level of fold-change in EC50 is considered significant for Remdesivir resistance?
A3: The fold-change in EC50 indicating resistance can vary. In vitro studies have reported resistance with EC50 increases ranging from 2.3-fold to over 100-fold depending on the specific mutation(s).[1][4][6] For example, the V166L substitution in nsp12 resulted in a 2.3-fold increase, while the S759A mutation led to a more significant increase.[4][6]
Troubleshooting Guides
Issue 1: Unexpectedly high viral replication in the presence of Remdesivir.
-
Possible Cause 1: Emergence of Resistance.
-
Troubleshooting Step 1: Perform a dose-response assay to determine the EC50 of Remdesivir for your viral stock. Compare this to the expected EC50 for the wild-type virus in your cell line.
-
Troubleshooting Step 2: If the EC50 is significantly elevated, sequence the nsp12 and nsp14 genes of your viral stock to check for resistance-associated mutations.
-
Troubleshooting Step 3: If resistance is confirmed, consider using a combination therapy approach for subsequent experiments (see Q4 in FAQs).
-
-
Possible Cause 2: Suboptimal Drug Concentration or Activity.
-
Troubleshooting Step 1: Verify the concentration and integrity of your Remdesivir stock. Ensure proper storage conditions have been maintained.
-
Troubleshooting Step 2: Confirm that the cell line you are using can efficiently metabolize the Remdesivir prodrug into its active triphosphate form. For some cell lines, like Vero E6, using the parent nucleoside GS-441524 may result in higher intracellular concentrations of the active form.[1]
-
Issue 2: Difficulty in selecting for high-level Remdesivir resistance in vitro.
-
Possible Cause 1: High Barrier to Resistance.
-
Explanation: SARS-CoV-2 has been described as having a high barrier to developing high-level Remdesivir resistance in vitro.[7] Some resistance mutations may also reduce viral fitness, making them less likely to become dominant.[7][8]
-
Troubleshooting Step 1: Employ a gradual dose-escalation strategy during serial passaging. Start with a low concentration of Remdesivir and incrementally increase it in subsequent passages.
-
Troubleshooting Step 2: Increase the number of passages to allow for the accumulation of mutations. Resistance mutations have been observed after 9 to 13 passages.[1][4]
-
Strategies to Overcome Resistance
Q4: What are the recommended strategies to overcome or prevent Remdesivir resistance in my experiments?
A4: Combination therapy is the most promising strategy to combat Remdesivir resistance. By targeting multiple viral or host proteins simultaneously, the likelihood of the virus developing resistance to all drugs at once is significantly reduced.[9][10]
-
Combining with other Direct-Acting Antivirals:
-
Protease Inhibitors: Combining Remdesivir with inhibitors of viral proteases, such as the papain-like protease (PLpro) or the main protease (Mpro), can have a synergistic effect.[11] For instance, certain hepatitis C drugs that inhibit PLpro have been shown to enhance Remdesivir's efficacy.[11] A combination of nirmatrelvir/ritonavir and remdesivir has also been used successfully.[12]
-
Other Polymerase Inhibitors: Using Remdesivir with other nucleoside analogs that have a different resistance profile, such as Molnupiravir, could be an effective strategy.[13]
-
-
Combining with Host-Targeting Agents:
-
Kinase Inhibitors: Drugs like Baricitinib, a Janus kinase (JAK) inhibitor, can be used in combination with Remdesivir. This approach targets host enzymes involved in the inflammatory response and viral entry.[14]
-
Extracellular Vesicle Inhibitors: Compounds like calpeptin, which inhibit the release of extracellular vesicles, can suppress viral spread and show synergistic effects with Remdesivir.[15]
-
Data Presentation
Table 1: Experimentally Identified Remdesivir Resistance Mutations in SARS-CoV-2
| Gene | Mutation | Fold-Change in EC50 | Cell Line(s) Used | Reference(s) |
| nsp12 (RdRp) | V166L | ~1.5 - 2.3 | A549-hACE2 | [4] |
| nsp12 (RdRp) | A376V | 12.6 | Not specified | [7] |
| nsp12 (RdRp) | S759A | ~10 (biochemical assay) | Vero E6 | [1] |
| nsp12 (RdRp) | V792I | - | Vero E6 | [1] |
| nsp12 (RdRp) | E802D | ~2.14 - 2.54 | Calu-3 | [8] |
| nsp12 (RdRp) | E802A | ~2.14 | Calu-3 | [8] |
Note: Fold-change values can vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Selection of Remdesivir-Resistant Virus
This protocol describes the serial passage of a virus in a cell line with increasing concentrations of Remdesivir to select for resistant variants.
-
Cell Seeding: Seed a suitable cell line (e.g., Vero E6, Calu-3) in T-flasks or multi-well plates to achieve a subconfluent monolayer on the day of infection.[16]
-
Virus Inoculation: Infect the cells with the wild-type virus at a low multiplicity of infection (MOI), for example, 0.01.[16]
-
Drug Application: After a 1-hour adsorption period, remove the inoculum and add fresh medium containing a starting concentration of Remdesivir (or its parent nucleoside GS-441524). Include a parallel culture passaged with a vehicle control (e.g., DMSO).[1][17]
-
Incubation and Monitoring: Incubate the cultures and monitor daily for the development of cytopathic effect (CPE).
-
Virus Harvest: When significant CPE is observed (typically 2-3 days post-infection), harvest the cell culture supernatant. This is passage 1 (P1).
-
Titration: Determine the viral titer of the harvested supernatant using a plaque assay or TCID50 assay.
-
Subsequent Passages: For the next passage, use the harvested virus to infect fresh cells. In the drug-treated lineage, maintain or increase the concentration of Remdesivir. The concentration can be increased 2-fold for each subsequent passage.
-
Repeat: Repeat the passaging for a sufficient number of rounds (e.g., 10-20 passages) or until a significant decrease in drug susceptibility is observed.[1][4]
-
Characterization: Characterize the passaged virus for resistance by determining its EC50 and sequencing the nsp12 and nsp14 genes.
Protocol 2: Remdesivir Susceptibility Assay (EC50 Determination)
This protocol outlines the determination of the EC50 value of Remdesivir against a viral isolate.
-
Cell Seeding: Seed a suitable cell line (e.g., A549-hACE2) in 96-well plates one day prior to the experiment.[18]
-
Drug Dilution: Prepare a serial dilution of Remdesivir in culture medium. The concentration range should span the expected EC50 value.
-
Infection and Treatment: Infect the cells with the virus at a low MOI (e.g., 0.05). After a 1-hour adsorption, remove the inoculum and add the medium containing the different concentrations of Remdesivir. Include untreated virus-infected wells and uninfected cell wells as controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Quantification of Viral Activity: Measure the extent of viral replication. This can be done through various methods:
-
RT-qPCR: Harvest the supernatant and quantify viral RNA copies.[19]
-
Luciferase Reporter Virus: If using a reporter virus (e.g., expressing NanoLuc luciferase), measure luciferase activity.[4]
-
Plaque Reduction Assay: Perform a plaque assay to determine the reduction in plaque numbers at different drug concentrations.
-
-
Data Analysis: Plot the percentage of inhibition against the drug concentration. Use a non-linear regression model to fit the curve and calculate the EC50 value.[4]
Visualizations
Caption: Mechanism of action of Remdesivir in the host cell.
Caption: Key mechanisms of viral resistance to Remdesivir.
Caption: Workflow for in vitro selection of RDV resistance.
References
- 1. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the SARS-CoV-2 RNA-dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitechdaily.com [scitechdaily.com]
- 12. academic.oup.com [academic.oup.com]
- 13. High-throughput rational design of the remdesivir binding site in the RdRp of SARS-CoV-2: implications for potential resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-SARS-CoV-2 Activity of Extracellular Vesicle Inhibitors: Screening, Validation, and Combination with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 18. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 19. SARS-CoV-2 and partial resistance to remdesivir | Immunopaedia [immunopaedia.org.za]
REDV Technical Support Center: Minimizing Cytotoxicity in Your Experiments
Welcome to the technical support center for the REDV peptide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential cytotoxicity in experiments involving the this compound peptide. While this compound is generally considered to have low cytotoxicity and is often used to enhance biocompatibility, unexpected cell death can occur. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to unexpected cytotoxicity in your experiments with this compound.
| Question/Issue | Potential Cause | Troubleshooting/Solution |
| 1. Why am I observing cytotoxicity with this compound peptide? | While the this compound sequence itself has low intrinsic toxicity, observed cytotoxicity is often due to external factors. | Review the following potential causes: peptide purity (presence of TFA or endotoxins), high peptide concentration, issues with the delivery vehicle, or improper peptide storage and handling. |
| 2. Could the purity of my this compound peptide be the problem? | Yes. Contaminants from the synthesis and purification process are a common source of cytotoxicity. | Trifluoroacetic Acid (TFA): TFA is often used in peptide purification and can remain as a salt. TFA can be cytotoxic to cells, even at low concentrations.[1][2][3][4][5] Consider switching to this compound peptide with acetate or hydrochloride salt forms for cell-based assays.[1][2] Endotoxins: Contamination with endotoxins (lipopolysaccharides) from bacteria during production can cause significant inflammatory responses and cell death.[6][7][8] Use endotoxin-free this compound for cellular experiments. Reputable vendors can provide endotoxin testing and control services.[7] |
| 3. What concentration of this compound peptide should I use? | Exceedingly high concentrations of any peptide can lead to non-specific cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and application. Start with a low concentration and titrate up to find the effective range without inducing cell death. |
| 4. My this compound is conjugated to a nanoparticle/delivery system. Could that be the source of toxicity? | Yes, the delivery vehicle itself can be cytotoxic. | Run a control experiment with the delivery vehicle alone (without the this compound peptide) to assess its baseline cytotoxicity. If the vehicle is toxic, consider alternative delivery systems known for their biocompatibility, such as polyethylene glycol (PEG)-modified carriers.[9][10] |
| 5. How should I properly store and handle my this compound peptide to avoid issues? | Improper storage can lead to peptide degradation, which may result in loss of activity or potentially cytotoxic byproducts. | Store lyophilized this compound peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles. Use sterile, high-purity solvents for reconstitution. |
| 6. Could the this compound peptide be interacting with its receptor to induce apoptosis? | This is unlikely. This compound primarily interacts with the α4β1 integrin, and signaling through this pathway is generally associated with cell survival and the prevention of apoptosis.[11][12][13] | If you suspect an unusual signaling event, consider using an α4β1 integrin blocking antibody as a negative control to see if it mitigates the observed cytotoxicity. However, direct induction of apoptosis via α4β1 by this compound has not been reported. |
| 7. Are certain cell lines more sensitive to this compound-induced cytotoxicity? | Cell-specific sensitivity is always a possibility due to differences in metabolism, receptor expression, and overall robustness. | When switching to a new cell line, it is always advisable to perform a preliminary toxicity assessment to establish a safe working concentration range for your specific experimental setup. |
Experimental Workflows and Signaling Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: this compound binding to α4β1 integrin typically promotes cell survival.
Key Experimental Protocols
Below are detailed protocols for standard assays to evaluate the cytotoxicity of your this compound peptide preparations.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound peptide (and relevant controls)
-
Cells in culture
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[14]
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions. Include untreated cells as a negative control and a vehicle-only control if the peptide is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
This compound peptide
-
Cells in culture
-
96-well plate
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, assay buffer, and lysis solution)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls on the same plate:[16]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the kit's lysis solution 45 minutes before the end of the incubation period.
-
Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[17]
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mix according to the kit manufacturer's instructions and add it to each well containing the supernatant.[17]
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16] Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Materials:
-
This compound peptide
-
Cells in suspension or adherent cells to be detached
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
Protocol:
-
Cell Seeding and Treatment: Treat cells with the this compound peptide for the desired time period.
-
Cell Harvesting:
-
Suspension cells: Collect by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached cells and any floating cells from the supernatant.
-
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) (volumes may vary depending on the kit).[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. genscript.com [genscript.com]
- 2. omizzur.com [omizzur.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdworldonline.com [rdworldonline.com]
- 7. genscript.com [genscript.com]
- 8. New Antiseptic Peptides To Protect against Endotoxin-Mediated Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted delivery of microRNA-126 to vascular endothelial cells via this compound peptide modified PEG-trimethyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-polyethyleneimine complexes for selectively enhancing gene delivery in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-ligation of alpha4beta1 integrin and TCR rescues human thymocytes from steroid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adhesion to fibronectin via alpha4 integrin (CD49d) protects B cells from apoptosis induced by serum deprivation but not via IgM or Fas/Apo-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibronectin interaction with alpha4beta1 integrin prevents apoptosis in B cell chronic lymphocytic leukemia: correlation with Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Lactate dehydrogenase (LDH) cytotoxicity assay [bio-protocol.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Refining the Purification of Remdesivir (RDV)
Welcome to the technical support center for the purification of Remdesivir (RDV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental purification of Remdesivir.
Q1: Why is the final yield of my purified Remdesivir unexpectedly low?
A1: Low yield can be attributed to several factors throughout the purification process. Consider the following:
-
Degradation: Remdesivir is susceptible to degradation under certain conditions. Exposure to strong acidic or basic conditions, as well as oxidative environments, can lead to the formation of degradation products, thus reducing the yield of the active pharmaceutical ingredient (API).[1][2] It is particularly unstable under basic and thermal stress.[1]
-
Suboptimal Chromatography: Inefficient separation during column chromatography can lead to the loss of product. This can be due to improper stationary phase selection, a non-optimized mobile phase composition, or overloading of the column.
-
Issues with Crystallization: If crystallization is used as a final purification step, low yield can result from incomplete precipitation, the formation of unstable polymorphs, or the selection of an inappropriate solvent system.
-
Multiple Purification Steps: Each purification step, especially chromatographic separations, will inherently result in some product loss. A high number of steps can significantly impact the overall yield. One reported high-yield synthesis minimized intermediate purifications to achieve an overall yield of 85%.[2][3]
Q2: My final product purity is below the desired specification (>99%). What are the likely impurities and how can I remove them?
A2: Low purity is typically due to the presence of process-related impurities or degradation products.
-
Common Impurities:
-
Process-Related Impurities: These can include unreacted starting materials like GS-441524, intermediates from the phosphoramidate synthesis, and by-products from stereoselective synthesis steps.[4]
-
Degradation Products: Hydrolysis of the phosphoramidate group, oxidation of the adenine base or sugar moiety, and isomerization can lead to various impurities.[4] Forced degradation studies have shown the formation of multiple degradation products under acidic, basic, and oxidative stress.[2]
-
-
Troubleshooting Steps:
-
Impurity Profiling: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the specific impurities present.[4]
-
Chromatography Optimization: Develop a more effective chromatographic method. This may involve:
-
Switching to a different stationary phase (e.g., a different C18 column or a chiral column if stereoisomers are present).
-
Adjusting the mobile phase gradient and composition to better resolve the impurities from the main product. A gradient elution using dichloromethane and methanol has been shown to be effective.[3]
-
Reducing the column loading to prevent peak tailing and improve separation.
-
-
Recrystallization: Perform a recrystallization step with a suitable solvent system. The choice of solvent is critical for selectively precipitating the desired polymorph of Remdesivir while leaving impurities in the solution. Different polymorphs can be obtained from different solvent systems (e.g., Methanol/Dichloromethane for Form I, Acetonitrile for Form II).[5]
-
Q3: I am observing batch-to-batch variability in the physical properties (e.g., dissolution rate) of my purified Remdesivir. What could be the cause?
A3: This variability is often linked to polymorphism, where a compound can exist in different crystalline forms.
-
Polymorphism in Remdesivir: At least two solvent-free polymorphic forms of Remdesivir, designated as RDV-I and RDV-II, have been characterized.[6] These forms exhibit different crystal packing and may have different physical properties, including solubility and pharmacokinetic behavior.[6] Form II is considered to be the more thermodynamically stable polymorph.[7][8]
-
Controlling Polymorphism:
-
Crystallization Conditions: The choice of solvent, temperature, and cooling rate during crystallization are critical factors in determining which polymorphic form is produced.[5]
-
Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form of your final product.[5][9]
-
Data Presentation
Table 1: Summary of Yield and Purity Data from a Published High-Efficiency Synthesis and Purification Protocol
| Parameter | Value | Purification Method | Source |
| Overall Yield | 85% | Silica Gel Column Chromatography | [2][3] |
| Final Purity (by HPLC) | 99.4% | Silica Gel Column Chromatography | [2][3] |
| Intermediate Purity | 97.5% | Silica Gel Column Chromatography | [3] |
Experimental Protocols
Protocol 1: Preparative Silica Gel Column Chromatography
This protocol is based on a method described for the purification of Remdesivir.[3]
-
Column Preparation: Pack a suitable size glass column with silica gel, slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude Remdesivir product in a minimal amount of the initial mobile phase (e.g., a mixture of dichloromethane and methanol). Load the solution onto the prepared column.
-
Elution: Begin elution with a gradient of dichloromethane and methanol. A typical gradient might range from a ratio of 50:1 to 20:1 (dichloromethane:methanol).
-
Fraction Collection: Collect fractions as the components elute from the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Remdesivir as a foamy solid.
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol is a representative method for the analysis of Remdesivir purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][10]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM KH2PO4 or water with 0.1% triethylamine adjusted to a specific pH).[10][11] A common isocratic mobile phase is a 55:45 (v/v) ratio of acetonitrile and acidified water (pH 4 with phosphoric acid).[1]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at approximately 245-247 nm.[10][11]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[10]
-
Procedure:
-
Prepare a standard solution of Remdesivir of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the purity of the sample by comparing the peak area of Remdesivir to the total peak area of all components.
-
Protocol 3: Crystallization for Polymorph Control
This protocol outlines the general steps for obtaining specific polymorphs of Remdesivir.[5]
-
For Polymorph I (RDV-I):
-
Dissolve Remdesivir in a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) at 50 °C.
-
Cool the solution down to 0 °C to induce crystallization.
-
Collect the resulting single crystals of RDV-I.
-
-
For Polymorph II (RDV-II):
-
Dissolve Remdesivir in acetonitrile (MeCN) at 90 °C.
-
Cool the solution to room temperature to yield single crystals of RDV-II.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of Remdesivir.
References
- 1. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. rsc.org [rsc.org]
- 6. Two polymorphs of remdesivir: crystal structure, solubility, and pharmacokinetic study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selecting a stable solid form of remdesivir using microcrystal electron diffraction and crystal structure prediction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03100G [pubs.rsc.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Recombinant Erythropoietin (REDV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Recombinant Erythropoietin Drug Substance (REDV).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound primarily stems from inconsistencies in post-translational modifications (PTMs), particularly glycosylation.[1] Glycosylation patterns, including the number of sialic acid residues and the branching of glycan structures, are highly sensitive to the manufacturing process and can significantly impact the efficacy and half-life of the drug.[2] Other contributing factors include protein aggregation, oxidation, and deamidation, as well as variations in raw materials and cell culture conditions.[3][4]
Q2: How does glycosylation affect the biological activity of this compound?
Glycosylation, and specifically the sialic acid content, is crucial for the in vivo bioactivity and serum half-life of erythropoietin.[5] Sialic acids are negatively charged sugar residues that cap the glycan chains. A higher degree of sialylation shields the glycoprotein from clearance by receptors in the liver, thereby extending its circulation time and enhancing its erythropoietic effect. Variations in glycosylation can, therefore, lead to inconsistent biological activity between different batches.[6]
Q3: What are the critical quality attributes (CQAs) of this compound that should be monitored to ensure consistency?
The critical quality attributes (CQAs) for this compound that require close monitoring to ensure batch-to-batch consistency include:
-
Isoform Distribution: Reflects the charge heterogeneity primarily due to variations in sialic acid content.
-
Glycan Profile: Includes the types and distribution of N-glycans and O-glycans.
-
Sialic Acid Content: The total amount of sialic acid and the ratio of different sialic acid forms.
-
Purity and Impurities: Including aggregates, fragments, and host cell proteins.
-
Biological Activity (Potency): In vivo or in vitro assays to measure the erythropoietic effect.
-
Primary and Higher-Order Structure: Confirmation of the amino acid sequence and proper folding.
Q4: How can I minimize protein aggregation in my this compound product?
Protein aggregation can be minimized by optimizing formulation and storage conditions. Key strategies include:
-
Maintain Low Protein Concentration: High concentrations can promote aggregation.[7]
-
Optimize pH and Ionic Strength: Proteins are least soluble at their isoelectric point (pI). Adjusting the buffer pH away from the pI can increase solubility.[7]
-
Control Temperature: Store proteins at appropriate temperatures and use cryoprotectants like glycerol for frozen storage to prevent aggregation during freeze-thaw cycles.[7]
-
Use Stabilizing Excipients: Additives such as surfactants (e.g., Tween-20), sugars, and polyols can help stabilize the protein.[8]
-
Gentle Handling: Avoid vigorous agitation or mechanical stress during manufacturing and handling.[3]
Troubleshooting Guides
Issue 1: Inconsistent Isoform Distribution Observed by Isoelectric Focusing (IEF)
Symptoms:
-
Shift in the pI of the main isoform.
-
Appearance of new isoform bands.
-
Variation in the relative intensity of isoform bands between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sialylation | Investigate the cell culture process for variations in parameters that affect glycosylation, such as pH, temperature, and nutrient availability.[9] Ensure consistent feeding strategies and harvest times. |
| Deamidation | Deamidation of asparagine and glutamine residues can introduce acidic charge variants. Analyze the protein for deamidation hotspots and optimize formulation and storage conditions (e.g., pH, temperature) to minimize this degradation pathway. |
| Raw Material Variability | Qualify and monitor critical raw materials, including cell culture media components and supplements, to ensure consistency. |
Issue 2: Variable Biological Activity (Potency) in In Vitro or In Vivo Assays
Symptoms:
-
Significant differences in the measured potency of different this compound batches.
-
Failure to meet the established potency specifications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Altered Glycosylation Profile | As potency is linked to glycosylation, analyze the glycan profile and sialic acid content of the batches with variable activity. Correlate these analytical results with the bioassay data to establish a link.[5][10] |
| Protein Aggregation | Aggregates can have reduced or no biological activity and may interfere with the assay.[4] Use size-exclusion chromatography (SEC) to quantify the level of aggregates in the samples. |
| Incorrect Protein Folding | Improperly folded protein will lack biological activity. Analyze the higher-order structure using techniques like circular dichroism (CD) spectroscopy. |
| Assay Variability | Ensure the bioassay is validated and robust. Use a qualified reference standard in every assay to control for inter-assay variability.[6] |
Issue 3: Presence of High Molecular Weight Species (Aggregates) in Size-Exclusion Chromatography (SEC)
Symptoms:
-
Appearance of peaks eluting earlier than the monomeric this compound peak.
-
Increase in the percentage of aggregates over time during stability studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Formulation | Screen different buffer conditions (pH, ionic strength) and excipients to find a formulation that minimizes aggregation.[11] |
| Manufacturing Process Stress | Identify steps in the manufacturing process that may induce aggregation, such as pumping, filtration, or freeze-thawing.[3] Modify these steps to be gentler. |
| Storage Conditions | Evaluate the impact of storage temperature and container material on aggregation. Ensure the product is stored at the recommended temperature and protected from light and agitation. |
Data Presentation
Table 1: Comparison of Critical Quality Attributes for Three Batches of this compound
| Critical Quality Attribute | Batch A | Batch B (Out of Specification) | Batch C | Acceptance Criteria |
| Main Isoform pI | 4.5 | 4.8 | 4.6 | 4.4 - 4.7 |
| Total Sialic Acid (mol/mol protein) | 12.5 | 10.2 | 12.8 | ≥ 12.0 |
| Aggregate Content (%) | 1.2 | 1.5 | 1.1 | ≤ 2.0% |
| In Vivo Potency (IU/mg) | 125,000 | 95,000 | 130,000 | 100,000 - 150,000 |
Experimental Protocols
Isoelectric Focusing (IEF) for Isoform Distribution
Methodology:
-
Sample Preparation: Dilute the this compound sample to a concentration of 1 mg/mL in deionized water.
-
Gel Preparation: Cast a polyacrylamide gel containing ampholytes with a pH range of 3-7.
-
Sample Loading: Apply 15 µL of the prepared sample onto the gel.
-
Focusing: Apply a voltage of 1500 V for 1.5 hours, followed by 2500 V for 1 hour.
-
Staining: Fix the gel in a solution of trichloroacetic acid and sulfosalicylic acid, followed by staining with Coomassie Brilliant Blue R-250.[8]
-
Analysis: Scan the gel and determine the isoelectric point (pI) of the bands relative to pI markers.
Sialic Acid Analysis
Methodology:
-
Acid Hydrolysis: Release sialic acids from the glycoprotein by mild acid hydrolysis with 2M acetic acid at 80°C for 2 hours.
-
Derivatization: Label the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) by incubation at 50°C for 2.5 hours.
-
HPLC Analysis: Separate the DMB-labeled sialic acids on a C18 reversed-phase HPLC column with fluorescence detection (Excitation: 373 nm, Emission: 448 nm).
-
Quantification: Quantify the amount of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) by comparing the peak areas to a standard curve of known concentrations.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase of 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[12]
-
Sample Preparation: Dilute the this compound sample to 1 mg/mL in the mobile phase.
-
Injection: Inject 20 µL of the sample onto the column.
-
Elution: Elute the sample isocratically at a flow rate of 0.5 mL/min.
-
Detection: Monitor the eluent at 280 nm.
-
Analysis: Integrate the peak areas for the monomer and any high molecular weight species (aggregates) to determine the percentage of aggregates.
Peptide Mapping for Primary Structure Confirmation
Methodology:
-
Reduction and Alkylation: Reduce the disulfide bonds in the this compound sample with dithiothreitol (DTT) and alkylate the free thiols with iodoacetamide.[13]
-
Enzymatic Digestion: Digest the protein with a specific protease, such as trypsin, at a 1:50 enzyme-to-protein ratio overnight at 37°C.[14]
-
LC-MS/MS Analysis: Separate the resulting peptides using reversed-phase HPLC coupled to a mass spectrometer.
-
Data Analysis: Compare the obtained peptide map to a reference standard or theoretical digest to confirm the primary sequence and identify any modifications.[15]
Visualizations
Caption: Erythropoietin (EPO) Signaling Pathway.
References
- 1. emjreviews.com [emjreviews.com]
- 2. revistabionatura.com [revistabionatura.com]
- 3. leukocare.com [leukocare.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Physicochemical and biological comparison of recombinant human erythropoietin with human urinary erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological characterization of recombinant human erythropoietin [pubmed.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. A Reference Standard for Analytical Testing of Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. www2.sbbq.org.br [www2.sbbq.org.br]
- 15. agilent.com [agilent.com]
Technical Support Center: Preventing REDV Degradation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of REDV during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental settings?
A1: this compound is susceptible to degradation from several common laboratory factors. The primary causes are exposure to light (photodegradation), elevated temperatures, oxidative stress, and inappropriate pH levels in solutions.[1][2][3] Light, especially UV and blue light, can provide the energy to break chemical bonds within the this compound molecule.[4] High temperatures accelerate the rate of all chemical reactions, including those that lead to degradation.[3][5] The presence of dissolved oxygen can lead to oxidation, while extreme pH values can catalyze hydrolysis or other degradation pathways.[1][6]
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution is a strong indicator of chemical degradation or oxidation.[7] This alteration is often triggered by exposure to light or air.[7] It is critical to assess the integrity of the compound before proceeding with your experiments, as the degradation products may have different biological activities or interfere with your assays.
Q3: I'm observing precipitation in my frozen this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[7] To address this, thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved.[7] To prevent this issue in the future, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.[8]
Q4: How does the choice of solvent affect this compound stability?
A4: The solvent can significantly impact the stability of this compound. The polarity and proticity of the solvent can influence the stability of this compound in its excited state, affecting its susceptibility to photodegradation.[9] It is recommended to empirically test the stability of this compound in different high-purity, degassed solvents suitable for your experimental needs.
Q5: Can the type of storage container impact this compound stability?
A5: Yes, the material of your storage container can affect the stability of your compound.[7] For long-term storage, amber glass vials or inert polypropylene tubes are recommended to prevent leaching of contaminants and adsorption of the compound to the container surface.[7] Opaque or amber-colored containers are essential for protecting light-sensitive compounds like this compound.[4][10]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results and loss of compound activity. | This compound degradation due to improper handling or storage. | Prepare fresh solutions for each experiment. Minimize exposure to light by working in a dark or dimly lit room and using amber vials or foil-wrapped tubes.[9] Store stock solutions at the recommended temperature in a light-tight container. |
| Precipitation or color change in the this compound solution. | Photodegradation leading to the formation of less soluble byproducts.[9] | Prepare fresh solutions before each experiment. If precipitation is observed, you may filter the solution, but be aware that this will lower the effective concentration of your compound. Investigate the effect of solvent and pH on this compound stability.[9] |
| High background or off-target effects in assays. | Presence of degradation products that may be reactive or interfere with the assay. | Confirm the purity of your this compound stock using analytical methods like HPLC. If degradation is suspected, purify the compound or obtain a new batch. |
| Variability between experimental replicates. | Inconsistent exposure to light or temperature fluctuations during the experiment. | Standardize your experimental workflow to ensure all samples are handled identically. Use opaque multi-well plates or cover clear plates with a lid or foil when not in use.[9] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock and Working Solutions
This protocol outlines the best practices for preparing and handling this compound solutions to minimize degradation.
Materials:
-
This compound powder
-
High-purity, degassed solvent (e.g., DMSO, ethanol)
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Pipettes and tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Work in a suitable environment: Perform all steps in a darkroom or under dim, indirect lighting. A red safelight can be used for better visibility.[9]
-
Prepare stock solution:
-
Weigh the this compound powder in a darkened balance enclosure.
-
Dissolve the compound in the chosen solvent within an amber glass vial or a foil-wrapped clear vial.
-
If needed, sonicate briefly in a covered sonicator to aid dissolution.[9]
-
-
Storage of stock solution: Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a light-tight container.
-
Prepare working solutions:
-
Dilute the stock solution to the final working concentration under the same low-light conditions.
-
Use amber or foil-wrapped tubes for the working solutions.
-
-
Experimental use: Minimize the time between preparing the working solution and starting the experiment.[9] If using multi-well plates, opt for opaque plates or keep clear plates covered.[9]
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a method to assess the stability of this compound under specific experimental conditions.
Materials:
-
This compound solution
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Timepoint zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to obtain the initial peak area corresponding to intact this compound.
-
Incubate the solution under the conditions you wish to test (e.g., specific temperature, light exposure, pH).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[7]
Key Degradation Factors and Mitigation Strategies
| Factor | Effect on this compound Degradation | Mitigation Strategy |
| Light Intensity & Wavelength | Higher intensity and shorter wavelengths (UV) are generally more damaging.[4][9] | Use low-intensity light, filter out UV radiation, and work in a dark or red-light environment.[9] |
| Temperature | Higher temperatures accelerate degradation rates.[3] | Store stock solutions at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[7] |
| Oxygen Concentration | The presence of oxygen is critical for oxidative degradation.[9] | For highly sensitive experiments, consider deoxygenating solutions by purging with an inert gas like nitrogen or argon.[7][9] |
| pH | The stability of this compound may be pH-dependent.[1] | Buffer your experimental solutions and assess stability at different pH values if relevant to your assay. |
| Presence of Photosensitizers | Other molecules in the solution could absorb light and transfer energy to this compound, accelerating its degradation.[9] | Be mindful of all components in your experimental mixture and their photochemical properties. |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
REDV Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in experiments involving the REDV peptide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound peptide?
A1: The this compound (Arginine-Glutamic acid-Aspartic acid-Valine) peptide is a minimal active sequence from the CS5 region of fibronectin. Its primary mechanism is to mediate cell adhesion by specifically binding to the α4β1 integrin receptor, which is expressed on the surface of endothelial cells.[1][2] This interaction promotes the attachment and spreading of these cells on various substrates.[1][2]
Q2: How should I store and handle the this compound peptide to ensure its stability?
A2: Proper storage and handling are critical for maintaining the bioactivity of the this compound peptide. Lyophilized this compound peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Peptide solutions can be stored at -20°C for a few weeks, but for long-term storage, it is best to keep them at -80°C.
Q3: What is the typical purity of commercially available this compound peptides, and can impurities affect my experiments?
A3: Commercially available this compound peptides typically have a purity of >95%. A common counterion from the purification process is Trifluoroacetic acid (TFA), which can be present in the lyophilized powder. While the levels of TFA in standard preparations usually do not interfere with most in vitro assays, highly sensitive cellular studies may be affected.
Troubleshooting Guide
Issue 1: Low or No Endothelial Cell Adhesion to this compound-Coated Surfaces
Q: I have coated my substrate with this compound peptide, but I am observing poor or no endothelial cell adhesion. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to the peptide, the coating process, or the cells themselves.
| Potential Cause | Troubleshooting Suggestion |
| Peptide Quality and Integrity | Verify Peptide Activity: If possible, test the peptide lot on a control surface known to support this compound-mediated adhesion. Ensure the peptide has been stored correctly to prevent degradation. |
| Check for TFA Interference: For highly sensitive assays, consider using a peptide with a different counterion or a purification step to remove TFA. | |
| Suboptimal Peptide Coating | Improper Surface Activation: Ensure the substrate is properly cleaned and activated to allow for efficient peptide immobilization. The choice of surface chemistry is crucial for covalent attachment. |
| Incorrect Peptide Density: The surface density of the this compound peptide is critical for cell adhesion. Both too low and too high densities can lead to suboptimal results. Titrate the peptide concentration used for coating to find the optimal density for your specific application.[3] | |
| Inappropriate Linker: The linker used to attach the this compound peptide to the surface can affect its presentation to the integrin receptor. Short, flexible linkers are often more effective.[3] | |
| Cell-Related Issues | Low α4β1 Integrin Expression: Confirm that the endothelial cells you are using express sufficient levels of the α4β1 integrin. Expression levels can vary between cell types and passage numbers. |
| Cell Viability and Health: Ensure that the cells are healthy and viable before seeding. Use cells within a low passage number range. | |
| Presence of Competing Adhesion Molecules: If the cell culture medium contains high concentrations of other adhesive proteins (e.g., fibronectin in serum), it may compete with the this compound peptide for cell binding. Consider reducing the serum concentration or using a serum-free medium during the initial adhesion phase. |
Issue 2: High Background or Non-Specific Cell Adhesion
Q: I am observing high levels of endothelial cell adhesion on my negative control surfaces (without this compound). How can I reduce this non-specific binding?
A: High background adhesion can mask the specific effect of the this compound peptide.
| Potential Cause | Troubleshooting Suggestion |
| Substrate Properties | Surface Chemistry: The inherent properties of your substrate material may promote non-specific cell adhesion. |
| Incomplete Blocking: Ensure that any non-reacted active sites on the surface are thoroughly blocked after peptide immobilization. Common blocking agents include bovine serum albumin (BSA) or polyethylene glycol (PEG). | |
| Cell-Related Factors | Cell Clumping: If cells are seeded as clumps, they may become trapped on the surface, leading to artificially high adhesion counts. Ensure a single-cell suspension before seeding. |
Issue 3: Inconsistent or Variable Results Between Experiments
Q: My results with this compound-mediated cell adhesion are not reproducible. What could be causing this variability?
A: Lack of reproducibility can be frustrating. A systematic approach to identifying the source of variation is key.
| Potential Cause | Troubleshooting Suggestion |
| Peptide Preparation | Inconsistent Peptide Concentration: Prepare a fresh stock solution of the this compound peptide for each set of experiments or use aliquots from a single, well-characterized stock. |
| Coating Procedure | Variable Coating Efficiency: Standardize the coating protocol, including incubation time, temperature, and washing steps, to ensure consistent peptide density on the substrate. |
| Cell Culture | Inconsistent Cell State: Use cells at the same confluency and passage number for all experiments. Starving the cells for a short period before the assay can sometimes lead to more consistent results. |
| Assay Conditions | Inconsistent Incubation Times: The duration of cell adhesion can significantly impact the results. Use a consistent and optimized incubation time for all experiments. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from published literature to guide your experimental design.
Table 1: Recommended this compound Peptide Concentrations for Surface Coating
| Application | Substrate | This compound Concentration | Reference |
| Endothelial Cell Adhesion | Decellularized Bovine Pericardium | 10⁻⁶ M to 10⁻³ M | [4] |
| Endothelial Cell Adhesion | Polyurethane | 0.5 mM and 5 mM | [5] |
| Endothelial Cell Capture | Microfluidic Devices | < 1 molecule/nm² | [3] |
Table 2: Expected Outcomes in this compound-Mediated Endothelial Cell Adhesion
| Parameter | Control (No this compound) | This compound-Coated | Reference |
| Cell Adhesion | Low | Significantly Increased | [6] |
| Cell Spreading | Rounded Morphology | Well-Spread Morphology | [1][6] |
| Platelet Adhesion | Variable | Reduced | [3] |
Experimental Protocols
Key Experiment: Endothelial Cell Adhesion Assay on this compound-Coated Surfaces
This protocol provides a general framework for assessing endothelial cell adhesion to surfaces functionalized with the this compound peptide.
Materials:
-
Sterile 96-well tissue culture plates
-
This compound peptide
-
Activation and coupling reagents (specific to your chosen surface chemistry)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium (with and without serum)
-
Calcein-AM or other viability stain
-
Fluorescence plate reader
Procedure:
-
Surface Preparation and Coating:
-
Activate the wells of the 96-well plate according to the manufacturer's instructions for your chosen surface chemistry.
-
Prepare a stock solution of this compound peptide in a suitable buffer.
-
Dilute the this compound peptide to the desired coating concentrations.
-
Add the this compound peptide solutions to the wells and incubate for the recommended time and temperature to allow for covalent attachment.
-
Prepare negative control wells with buffer only.
-
Wash the wells thoroughly with buffer to remove any unbound peptide.
-
-
Blocking:
-
Add blocking buffer to all wells and incubate to block any remaining non-specific binding sites.
-
Wash the wells with PBS.
-
-
Cell Seeding:
-
Harvest endothelial cells and prepare a single-cell suspension in serum-free medium.
-
Count the cells and adjust the concentration to the desired seeding density.
-
Add the cell suspension to each well.
-
-
Adhesion Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 1-4 hours) to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number and gentleness of the washes are critical and may need to be optimized.
-
-
Quantification:
-
Add a viability stain such as Calcein-AM to each well and incubate according to the manufacturer's protocol.
-
Read the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Visualizations
Signaling Pathway
Caption: this compound-Integrin α4β1 Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for this compound-Mediated Cell Adhesion Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving functional re-endothelialization of acellular liver scaffold using this compound cell-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Rac and Cdc42 by Integrins Mediates Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Redox Regulation of the Actin Cytoskeleton in Cell Migration and Adhesion: On the Way to a Spatiotemporal View [frontiersin.org]
- 6. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing REDV Treatment in In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with REDV (Remdesivir). The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a prodrug, meaning it is converted into its active form within the cell. As a nucleoside analog, its active form, this compound-triphosphate (RDV-TP), mimics adenosine triphosphate (ATP). The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates RDV-TP into the growing viral RNA chain. This incorporation leads to delayed chain termination, effectively stopping viral replication.[1]
Caption: Mechanism of action of Remdesivir (this compound).
Troubleshooting Guides
Optimizing Incubation Time
Q2: How do I determine the optimal incubation time for my this compound experiment?
A2: The optimal incubation time for this compound treatment depends on several factors: the cell line, the virus being studied, and the experimental endpoint (e.g., measuring antiviral activity vs. cytotoxicity).
-
For antiviral activity assays (e.g., plaque reduction, qRT-PCR): Longer incubation times generally lead to a more potent antiviral effect (lower EC50/IC50 values). For example, in Vero E6 cells infected with SARS-CoV-2, a 72-hour treatment with this compound was approximately 20-25 times more effective at reducing the viral cytopathic effect and plaque formation compared to a 1-hour treatment.[2][3] Common incubation times for antiviral assays range from 48 to 72 hours.[2][3][4][5]
-
For cytotoxicity assays (e.g., MTT, MTS): Cytotoxicity also increases with longer incubation times. It is crucial to determine the 50% cytotoxic concentration (CC50) at different time points to establish a therapeutic window. Short-term incubations (e.g., 24 hours) may show minimal cytotoxicity, while longer exposures (e.g., 48-72 hours or more) can significantly reduce cell viability.[4][6][7]
Recommendation: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the time point that provides the best balance between potent antiviral activity and minimal cytotoxicity for your specific experimental system.
Q3: My this compound treatment shows high cytotoxicity. What can I do?
A3: High cytotoxicity can be a significant issue. Here are some troubleshooting steps:
-
Re-evaluate your this compound concentration: Ensure you are using a concentration well below the CC50 for your specific cell line and incubation time. Consult published data for typical CC50 values (see Table 2).
-
Shorten the incubation time: As cytotoxicity is time-dependent, reducing the exposure time may mitigate the toxic effects while still allowing for sufficient antiviral activity.[6][7]
-
Check your cell line's sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, liver-derived cell lines like Huh7.5 and HepG2 have shown higher sensitivity, with lower CC50 values compared to other cell types.[4][8] Consider using a less sensitive cell line if your experimental design allows.
-
Assess mitochondrial function: this compound has been reported to have off-target effects on mitochondria, which can contribute to cytotoxicity.[6][9] If you suspect mitochondrial toxicity, consider performing assays to measure mitochondrial respiration or membrane potential.
-
Use a different cytotoxicity assay: Some assays may be more sensitive to specific cellular changes. Comparing results from different assays (e.g., MTS vs. a membrane integrity assay) can provide a more comprehensive picture of the cytotoxic mechanism.
Interpreting Dose-Response Curves
Q4: I'm seeing a lot of variability in my dose-response curves for this compound. What could be the cause?
A4: Variability in dose-response curves can arise from several sources:
-
Cellular metabolism of this compound: The conversion of this compound to its active form, RDV-TP, can vary significantly between different cell lines.[8] This difference in metabolic activation directly impacts the observed antiviral potency (EC50).
-
Experimental conditions: Inconsistent cell seeding density, virus inoculum, or incubation times can all contribute to variability.[2]
-
Assay type: The method used to measure the endpoint (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus, or MTS for cell viability) can influence the shape and parameters of the dose-response curve.
-
Virus-host cell interactions: The susceptibility of a particular cell line to the virus can affect the apparent efficacy of the antiviral drug.
Recommendation: Standardize your experimental protocols meticulously. Always include positive and negative controls and run experiments in biological and technical replicates. When comparing data, ensure the experimental conditions are as similar as possible.
Data Presentation
Table 1: In Vitro Antiviral Activity (EC50/IC50) of this compound against Coronaviruses in Various Cell Lines
| Cell Line | Virus | EC50/IC50 (µM) | Assay Type | Reference |
| Vero E6 | SARS-CoV-2 | 0.77 - 1.65 | Plaque Reduction/CPE | [1][2] |
| SARS-CoV-2 Variants | 0.21 - 0.59 (72h) | TCID50/Plaque Reduction | [2][3] | |
| Calu-3 | SARS-CoV-2 | 0.11 - 0.28 | qRT-PCR | [1] |
| Caco-2 | SARS-CoV-2 | ~0.12 | qRT-PCR | [1] |
| Huh7 | HCoV-OC43 | 0.01 | Not Specified | [1] |
| hESC-CMs | SARS-CoV-2 | 0.6 | Immunofluorescence | [7] |
| hiPSC-CMs | SARS-CoV-2 | 0.2 | Immunofluorescence | [7] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CPE: Cytopathic Effect; TCID50: 50% Tissue Culture Infectious Dose.
Table 2: In Vitro Cytotoxicity (CC50) of this compound in Various Cell Lines
| Cell Line | Incubation Time | CC50 (µM) | Assay Type | Reference |
| Vero E6 | Not Specified | >100 | Not Specified | [2] |
| PSC-lung | 48 hours | 32.7 | CellTiter-Glo | [4] |
| Huh7.5 | 48 hours | 15.2 | CellTiter-Glo | [4] |
| hESC-CMs | 24 hours | 17.7 | MTS | [7] |
| 48 hours | 10.2 | MTS | [7] | |
| hiPSC-CMs | 24 hours | 39.4 | MTS | [7] |
| 48 hours | 15.6 | MTS | [7] | |
| HepG2 | 24 hours | ≥12.5 | ATP-based | [10] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (CC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the CC50 value.[11]
Protocol 2: Antiviral Plaque Reduction Assay
Objective: To quantify the concentration of this compound required to reduce the number of viral plaques by 50% (EC50 or PRNT50).
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose or Avicel)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium.
-
Infection: Remove the culture medium from the cell monolayers and infect with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the this compound dilutions to the respective wells.
-
Overlay: Add the overlay medium to each well. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator, or until plaques are visible.
-
Fixation and Staining: Remove the overlay medium and fix the cells with the fixative solution. After fixation, discard the fixative and stain the cells with crystal violet. Wash the plates with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against the stained cell monolayer.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Plot the results to generate a dose-response curve and determine the EC50 value.[1][2][3]
Signaling Pathways Affected by this compound
Q5: What are the known cellular signaling pathways affected by this compound treatment?
A5: Beyond its direct antiviral effect, this compound has been shown to modulate several host cell signaling pathways, which may contribute to its overall therapeutic and potential side effects. These include:
-
TGF-β Signaling: this compound has been shown to suppress the TGF-β1/Smad signaling pathway.[12][13] This has implications for its potential anti-fibrotic effects.
-
PI3K-Akt-mTOR Signaling: This pathway, which is crucial for cell proliferation and survival, can be inhibited by this compound.[12][14]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cellular stress responses and inflammation, is also modulated by this compound.[14][15]
-
STAT3 Signaling: this compound treatment has been observed to reduce the phosphorylation of STAT3, a key regulator of inflammatory responses.[15][16]
Caption: Cellular signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 3. researchgate.net [researchgate.net]
- 4. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Remdesivir; molecular and functional measures of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Remdesivir Failed: Preclinical Assumptions Overestimate the Clinical Efficacy of Remdesivir for COVID-19 and Ebola - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Remdesivir alleviates skin fibrosis by suppressing TGF-β1 signaling pathway | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological targets and validation of remdesivir for the treatment of COVID-19-associated pulmonary fibrosis: A network-based pharmacology and bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of Remdesivir on STAT3 gene expression in patients with covid-19 [icbcongress.com]
Validation & Comparative
Validating the Efficacy of Remdesivir in a Nipah Virus Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental antiviral drug Remdesivir (RDV) with other therapeutic alternatives for the treatment of Nipah virus (NiV) infection. The data presented is based on preclinical studies in established animal models.
Executive Summary
Nipah virus is a zoonotic pathogen with a high mortality rate, and there are currently no approved therapeutics for human use.[1] This guide evaluates the efficacy of Remdesivir, a broad-spectrum antiviral, in a Nipah virus disease model and compares its performance against other potential treatments: Favipiravir, Ribavirin, and the monoclonal antibody m102.4. The experimental data is derived from studies in African green monkeys, Syrian hamsters, and ferrets. Remdesivir and the monoclonal antibody m102.4 have demonstrated significant efficacy in non-human primate and ferret models, respectively, while Favipiravir has shown protective effects in hamsters. Ribavirin's efficacy in animal models appears limited.
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies. Direct comparison across different animal models should be interpreted with caution due to inherent physiological differences.
Table 1: Efficacy of Remdesivir in the African Green Monkey Model of Nipah Virus Infection
| Treatment Group | Dosage Regimen | Survival Rate | Key Viral Load Findings | Reference |
| Remdesivir | 10 mg/kg loading dose, then 5 mg/kg daily for 11 days, initiated 3 days post-infection | 67% (4/6) | Not specified | [2] |
| Remdesivir | 10 mg/kg daily for 12 days, initiated 3 days post-infection | 67% (4/6) | Not specified | [2] |
| Remdesivir | 10 mg/kg daily for 12 days, initiated 24 hours post-infection | 100% (4/4) | Viremia prevented | [1][3] |
| Vehicle Control | Equivalent volume of vehicle solution | 0% (0/6) | Not applicable | [2] |
| Untreated Control | None | 0% (0/4) | Rapidly developed fatal disease | [4] |
Table 2: Efficacy of Favipiravir and Ribavirin in the Syrian Hamster Model of Nipah Virus Infection
| Treatment Group | Dosage Regimen | Survival Rate | Key Viral Load Findings | Reference |
| Favipiravir (oral) | 600 mg/kg loading dose, then 300 mg/kg/day for 14 days, initiated immediately after infection | 100% (5/5) | No viral RNA detected in brain, spleen, or lungs of survivors | [5] |
| Favipiravir (subcutaneous) | 600 mg/kg loading dose, then 300 mg/kg/day for 14 days, initiated immediately after infection | 100% (5/5) | No viral RNA detected in brain, spleen, or lungs of survivors | [5] |
| Ribavirin | 50 mg/kg/day | 0% (0/6) | Delayed mean time to death by ~1.7 days compared to control | [6] |
| Ribavirin | 60 mg/kg/day | 0% | Delayed death by 3 days | [7] |
| Ribavirin | 30 mg/kg twice daily | Not specified | Delayed death by approximately 5 days | [7] |
| Chloroquine and Ribavirin | Not specified | 0% | Did not prevent death | [8] |
| Vehicle/Placebo Control | Equivalent volume of vehicle solution | 0% (0/4) | Not applicable | [5] |
Table 3: Efficacy of Monoclonal Antibody m102.4 in the Ferret Model of Nipah Virus Infection
| Treatment Group | Dosage Regimen | Survival Rate | Key Viral Load Findings | Reference |
| m102.4 | 50 mg, 10 hours post-infection | 100% (3/3) | Reduced viral replication and spread | [9][10] |
| m102.4 | 50 mg, 24 hours pre-infection | Not specified | Not specified | [9] |
| Placebo Control | PBS | 0% (0/2) | Significant viremia by 8 days post-infection | [9] |
Experimental Protocols
Remdesivir in African Green Monkeys
-
Virus Challenge: Inoculated with a lethal dose of Nipah virus, Bangladesh genotype.[1][2][3]
-
Treatment Groups:
-
Remdesivir: Intravenous administration.[1][2][3]
-
One study initiated treatment 24 hours post-inoculation with 10 mg/kg daily for 12 days.[1][3]
-
Another study delayed treatment initiation to 3 days post-inoculation with two different dosing regimens: a loading dose of 10 mg/kg followed by 5 mg/kg daily for 11 days, or 10 mg/kg daily for 12 days.[2]
-
-
Control: An equivalent volume of vehicle solution was administered intravenously.[2]
-
-
Monitoring: Animals were observed for clinical signs of disease, and survival was recorded.[1][2][3] Viral loads in blood and tissues were assessed by qRT-PCR.[3]
Favipiravir and Ribavirin in Syrian Hamsters
-
Virus Challenge: Intraperitoneal injection of a lethal dose of Nipah virus.[5][6][7]
-
Treatment Groups:
-
Favipiravir: [5]
-
Oral administration: 600 mg/kg loading dose on day 0, followed by 300 mg/kg/day from days 1-13 post-infection, administered twice daily.
-
Subcutaneous administration: 600 mg/kg loading dose on day 0, followed by 300 mg/kg/day from days 1-13 post-infection, administered once daily.
-
-
-
Various dosages were tested, including 50 mg/kg/day administered via osmotic pumps, and 30 mg/kg administered twice daily.
-
-
Control: Animals received a vehicle solution.[5]
-
-
Monitoring: Survival was the primary endpoint.[5][6][7] Viral RNA in tissues of surviving animals was quantified by qRT-PCR in the Favipiravir study.[5]
Monoclonal Antibody m102.4 in Ferrets
-
Virus Challenge: Oral-nasal challenge with a high dose of Nipah virus.[9][10]
-
Treatment Groups:
-
Monitoring: Survival and clinical signs of disease were monitored.[9][10] Viral loads in blood, swabs, and tissues were determined by Taqman PCR.[9]
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the Nipah virus lifecycle and the mechanisms by which Remdesivir and its alternatives inhibit viral replication.
References
- 1. Remdesivir (GS-5734) protects African green monkeys from Nipah virus challenge · NETEC Resource Library [repository.netecweb.org]
- 2. Late remdesivir treatment initiation partially protects African green monkeys from lethal Nipah virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental drug completely effective against Nipah virus infection in monkeys | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(I)-Poly(C12U) but Not Ribavirin Prevents Death in a Hamster Model of Nipah Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined chloroquine and ribavirin treatment does not prevent death in a hamster model of Nipah and Hendra virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. A Neutralizing Human Monoclonal Antibody Protects against Lethal Disease in a New Ferret Model of Acute Nipah Virus Infection | PLOS Pathogens [journals.plos.org]
- 10. A neutralizing human monoclonal antibody protects against lethal disease in a new ferret model of acute nipah virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Potency of Remdesivir and Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral potency of two key nucleoside analogue inhibitors, Remdesivir (RDV) and Molnupiravir. The information presented is based on available experimental data to assist researchers in understanding the relative efficacy and mechanisms of these compounds.
Mechanism of Action
Both Remdesivir and Molnupiravir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. However, their mechanisms of inhibition differ significantly.[1]
Remdesivir acts as a delayed chain terminator.[1] After its incorporation into the nascent viral RNA strand, it allows for the addition of a few more nucleotides before halting further elongation.[2] This action is due to a steric clash between the remdesivir molecule and the RdRp enzyme.[1]
Molnupiravir , on the other hand, functions as a viral mutagen.[3][4] Its active form, β-D-N4-hydroxycytidine (NHC), is incorporated into the viral RNA and can mimic both cytidine and uridine.[1] This leads to an accumulation of mutations throughout the viral genome during replication, a process known as "lethal mutagenesis" or "viral error catastrophe," which ultimately prevents the production of viable virus particles.[1][4]
In Vitro Potency
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for Remdesivir and Molnupiravir (or its active form, NHC) against SARS-CoV-2 in various cell lines. Lower values indicate higher potency.
| Compound | Virus/Variant | Cell Line | Potency (µM) | Metric | Reference |
| Remdesivir | SARS-CoV-2 | HeLa-ACE2 | ~0.01-0.1 | IC50 | [5] |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero | 0.3 | IC50 | [6] |
| Molnupiravir (NHC) | SARS-CoV-2 | Calu-3 | 0.08 | IC50 | [6] |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero E6-GFP | 0.3 | EC50 | [6] |
| Molnupiravir (NHC) | SARS-CoV-2 | Huh7 | 0.4 | EC50 | [6] |
| Molnupiravir (NHC) | SARS-CoV-2 Variants (Alpha, Beta, Delta) | hACE2-A549 | ~0.1 | IC50 | [7] |
| Molnupiravir (NHC) | SARS-CoV-2 Variants (Alpha, Beta, Delta) | Calu-3 | 0.11 - 0.38 | IC50 | [7] |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions, cell lines, and viral strains used across different studies. The active metabolite of Molnupiravir, NHC (EIDD-1931), is often used for in vitro experiments.[6]
Experimental Protocols
A generalized protocol for determining the in vitro antiviral activity of these compounds is described below. This is based on a cytopathogenic effect (CPE) inhibition assay.[1][8]
Objective: To determine the concentration of the test compound that inhibits 50% of the viral cytopathogenic effect (EC50/IC50).
Materials:
-
Cells: A susceptible cell line (e.g., VeroE6, Calu-3, HeLa-ACE2).
-
Virus: A specific strain or variant of the virus (e.g., SARS-CoV-2).
-
Compounds: Remdesivir and Molnupiravir (or its active form NHC).
-
Culture Medium: Appropriate for the cell line.
-
Assay Plates: 96-well or 384-well microplates.
-
Reagents: Cell viability stain (e.g., Neutral Red, CellTiter-Glo).
Methodology:
-
Cell Seeding: Plate the host cells into microplates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium to create a range of concentrations.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).
-
Immediately add the diluted antiviral compounds to the infected cells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of Viral Inhibition:
-
Assess cell viability using a suitable method. For CPE inhibition assays, this often involves staining the remaining viable cells.
-
Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus and cell controls.
-
Plot the percentage of inhibition against the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 or IC50 value.[7]
-
Clinical Efficacy Comparison
While this guide focuses on preclinical potency, it is worth noting that clinical comparisons have also been conducted. A meta-analysis of 10 studies involving 5,766 patients found no statistically significant differences between Remdesivir and Molnupiravir in terms of mortality, hospitalizations, or viral clearance rates for COVID-19 outpatients.[9][10][11] However, the incidence of adverse events was reported to be lower in the Remdesivir group.[9][10][11] It is important to consider that these clinical findings may not directly correlate with in vitro potency due to factors such as pharmacokinetics, drug delivery, and patient populations.
Summary
Both Remdesivir and Molnupiravir are potent inhibitors of SARS-CoV-2 replication, acting on the viral RdRp through distinct mechanisms. In vitro studies demonstrate their efficacy at sub-micromolar to low-micromolar concentrations. While Remdesivir acts as a delayed chain terminator, Molnupiravir induces lethal mutagenesis. The choice between these compounds in a research or clinical setting may depend on various factors, including the specific viral strain, the experimental model, and considerations of administration route and potential for resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID‐19: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID-19: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of REDV's Efficacy: A Comparative Analysis Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the REDV peptide across various cell types, supported by experimental data. The this compound peptide, with the amino acid sequence Arginine-Glutamic acid-Aspartic acid-Valine, is a minimal active sequence from the CS5 region of fibronectin.[1][2] It is recognized for its specific interaction with the α4β1 integrin, a receptor primarily expressed on endothelial cells.[1][2][3] This interaction underpins its primary biological function: promoting the adhesion, proliferation, and migration of endothelial cells, which is crucial for angiogenesis and vascular healing.[4][5][6] This guide will delve into the experimental evidence demonstrating the selective effects of this compound on endothelial cells compared to other cell types.
Comparative Efficacy of this compound in Different Cell Types
The selective action of this compound on endothelial cells is a key attribute, making it a valuable tool in tissue engineering and regenerative medicine. In vitro studies have consistently shown that materials modified with the this compound peptide enhance the adhesion and growth of human umbilical vein endothelial cells (HUVECs).[4][7] In contrast, its effects on other cell types, such as smooth muscle cells (SMCs), fibroblasts, and platelets, are significantly less pronounced.[7] This selectivity is attributed to the differential expression of the α4β1 integrin receptor.
| Cell Type | Key Effect of this compound | Quantitative Data Highlight | References |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Promotes adhesion, spreading, migration, and proliferation.[1][2][4] | Surfaces with this compound showed significantly higher HUVEC adhesion and proliferation compared to unmodified surfaces.[4][7] | [1][2][4][7] |
| Endothelial Progenitor Cells (EPCs) | Selectively captures flowing EPCs, promoting endothelialization.[8] | This compound-modified surfaces captured 20-30% of flowing EPCs, indicating specific interaction.[8] | [8][9] |
| Smooth Muscle Cells (SMCs) | Minimal adhesion and proliferation.[7][10] | This compound-conjugated nanoparticles showed specific adhesion to endothelial cells in a co-culture with SMCs.[10] | [7][10] |
| 3T3 Fibroblasts | Limited adhesion and growth promotion.[4] | ALG-Gthis compound scaffolds showed superior selective adhesion of HUVECs over 3T3 cells.[4] | [4] |
| Platelets | Reduced adhesion.[7][11] | Polyurethane modified with this compound resulted in a significant decrease in surface-adhered platelets (from 2.8% to <0.5%).[11] | [7][11] |
Signaling Pathway and Experimental Workflow
The biological effects of this compound are initiated by its binding to the α4β1 integrin on the cell surface. This interaction triggers downstream signaling cascades that influence cell behavior.
Caption: this compound peptide signaling pathway initiated by binding to α4β1 integrin.
A typical experimental workflow to assess the effects of this compound on different cell types involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for cross-validating this compound's effects.
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., HUVECs, SMCs)
-
96-well plates
-
Complete culture medium
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free culture medium. Remove the old medium and add 100 µL of the peptide solutions at various concentrations to the wells. Include a vehicle control (medium without peptide).[12]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[13]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[12][13] Cell viability is calculated as a percentage of the control group.
Western Blotting for Signaling Protein Analysis
This protocol is used to detect specific proteins in a cell lysate to analyze the activation of signaling pathways.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using lysis buffer.[14] Scrape the cells and collect the lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin or GAPDH.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Vascular endothelial cell adhesion and spreading promoted by the peptide this compound of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. | Profiles RNS [profiles.uchicago.edu]
- 4. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nitric oxide-eluting and this compound peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerald.com [emerald.com]
- 12. benchchem.com [benchchem.com]
- 13. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
A Comparative Analysis of Remdesivir and Its Analogs in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antiviral agent Remdesivir (RDV) and its key analogs, focusing on their performance, mechanism of action, and supporting experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the therapeutic potential and characteristics of these compounds.
Introduction
Remdesivir (RDV, GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against various RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1][2][3][4] As a prodrug, Remdesivir is metabolized within the body into its active form, which then interferes with viral replication.[5] This guide explores the comparative efficacy, safety, and pharmacokinetic profiles of Remdesivir and its principal analogs, including its parent nucleoside GS-441524 and the oral prodrug VV116.
Mechanism of Action: A Shared Pathway to Viral Inhibition
Remdesivir and its analogs function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[5][6] The core mechanism involves the intracellular conversion of these compounds into an active nucleoside triphosphate form, which mimics the natural adenosine triphosphate (ATP). This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the drug analog leads to delayed chain termination, effectively halting viral replication.[5]
Activation of Remdesivir
Remdesivir, as a phosphoramidate prodrug, undergoes a multi-step activation process to become the active GS-441524 triphosphate (GS-443902).[1][2] This intricate pathway involves several key cellular enzymes:
-
Carboxylesterase 1 (CES1) and Cathepsin A (CatA): These enzymes initiate the process by hydrolyzing Remdesivir to its alanine intermediate.[1][2][7]
-
Histidine Triad Nucleotide-binding Protein 1 (HINT1): This enzyme further processes the intermediate to form the monophosphate version of GS-441524.[1][2][7]
-
Cellular Kinases: Subsequently, cellular kinases phosphorylate the monophosphate to its active triphosphate form.[8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of remdesivir and GS-441524 in two critically ill patients who recovered from COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. How Does Remdesivir Work? | ChemPartner [chempartner.com]
Remdesivir (REDV) vs. Standard of Care: A Comparative Analysis for COVID-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Remdesivir (REDV), an antiviral agent, with the current standard of care for the treatment of Coronavirus Disease 2019 (COVID-19). The analysis is based on available data from clinical trials and outlines the efficacy, safety, and mechanistic profiles of these treatment approaches.
Executive Summary
Remdesivir, a nucleotide analog prodrug, has been a key therapeutic agent in the management of COVID-19. It functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), thereby disrupting viral replication. The standard of care for COVID-19 has evolved throughout the pandemic and is primarily supportive, focusing on managing symptoms and complications. For patients at risk of severe illness, other antiviral agents and immunomodulators may be included. Clinical studies have shown that Remdesivir can offer a modest but significant benefit in certain patient populations compared to the standard of care alone, particularly in reducing recovery time.
Efficacy Data: Remdesivir vs. Standard of Care
The following tables summarize key efficacy outcomes from clinical trials comparing Remdesivir to the standard of care in hospitalized patients with moderate to severe COVID-19.
Table 1: Clinical Recovery Rates
| Study/Cohort | Patient Population | Treatment Group | Control Group (Standard of Care) | Outcome | Result | Citation |
| GS-US-540-5773 & GS-US-540-5807 | Severe COVID-19 | Remdesivir (n=312) | Non-Remdesivir (n=818) | Recovery at Day 14 | 74.4% vs. 59.0% (Adjusted Odds Ratio [aOR] 2.03) | [1] |
| Matched Analysis | Hospitalized COVID-19 | Remdesivir (n=368) | Non-Remdesivir (n=1399) | Clinical Recovery at Day 14 | 65.2% vs. 57.1% (Odds Ratio [OR] 1.49) | [2][3] |
| SIMPLE Phase 3 Trial | Moderate COVID-19 | 5-day Remdesivir | Standard of Care | Clinical Improvement at Day 11 | 65% more likely to have clinical improvement (OR 1.65) | [4] |
Table 2: Mortality Rates
| Study/Cohort | Patient Population | Treatment Group | Control Group (Standard of Care) | Outcome | Result | Citation |
| GS-US-540-5773 & GS-US-540-5807 | Severe COVID-19 | Remdesivir (n=312) | Non-Remdesivir (n=818) | Mortality at Day 14 | 7.6% vs. 12.5% (aOR 0.38) | [1] |
| Matched Analysis | Hospitalized COVID-19 | Remdesivir (n=368) | Non-Remdesivir (n=1399) | Mortality at Day 28 | 12.0% vs. 16.2% (OR 0.67) | [2][3] |
| Randomized Trial (Moderate COVID-19) | Moderate COVID-19 | 5-day Remdesivir / 10-day Remdesivir | Standard of Care | Deaths by Day 28 | 2 (1%) / 3 (2%) | 4 (2%) |
Safety Profile
Remdesivir is generally well-tolerated. The most common adverse events reported in clinical trials are compared to the standard of care in the table below.
Table 3: Common Adverse Events
| Adverse Event | Remdesivir Treatment Groups | Standard of Care Group | Citation |
| Nausea | 10% | 3% | [5][6] |
| Hypokalemia | 6% | 2% | [5][6] |
| Headache | 5% | 3% | [5][6] |
No new safety signals were identified with Remdesivir compared to standard of care in the SIMPLE trial for moderate COVID-19.[4]
Mechanism of Action
Remdesivir is a prodrug that is metabolized into its active form, an adenosine triphosphate (ATP) analog. This active metabolite competes with natural ATP for incorporation into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Once incorporated, it leads to delayed chain termination, thereby inhibiting viral replication.[7][8][9][10][11]
Caption: Mechanism of action of Remdesivir.
Experimental Protocols
The clinical trials comparing Remdesivir to the standard of care have generally followed a randomized, controlled design. Below is a summary of a typical experimental protocol.
Key Experimental Methodologies:
-
Study Design: Most pivotal studies were randomized, open-label, or placebo-controlled trials.[1][5][12]
-
Patient Population: Hospitalized adult patients with confirmed SARS-CoV-2 infection and evidence of pneumonia (e.g., pulmonary infiltrates on imaging) and varying degrees of severity (moderate to severe, based on oxygen saturation levels).[1][13]
-
Intervention:
-
Remdesivir Group: Intravenous administration of Remdesivir, typically a 200 mg loading dose on day 1, followed by 100 mg daily for a 5 or 10-day course.[5][6][13]
-
Standard of Care Group: Received supportive care as per the local institutional guidelines at the time of the study. This could include oxygen support, corticosteroids (like dexamethasone), and other supportive measures.[5][14] The Infectious Diseases Society of America (IDSA) and other health organizations provide guidelines for the standard of care.[14][15]
-
-
Primary Endpoint: A common primary endpoint was the time to clinical recovery or clinical status on a 7-point ordinal scale at a specific time point (e.g., day 11 or 14).[1][5][6] This scale typically ranges from death to being discharged with no activity limitations.
-
Key Secondary Endpoints: Included mortality rate at day 14 or 28, duration of oxygen support, and length of hospital stay.[1][2]
Caption: A typical workflow for a randomized clinical trial.
Conclusion
Remdesivir has demonstrated a statistically significant, albeit modest, benefit in improving clinical outcomes for hospitalized patients with COVID-19 when compared to the standard of care. The primary benefit appears to be a reduction in the time to clinical recovery. While a reduction in mortality has been observed in some analyses, this has not been a consistent finding across all studies and patient populations. The safety profile of Remdesivir is considered acceptable, with a low incidence of serious adverse events. For drug development professionals, the targeted mechanism of Remdesivir against the viral RdRp remains a viable strategy for developing novel antiviral agents for coronaviruses and other RNA viruses. Future research may focus on combination therapies and the development of more potent or orally bioavailable RdRp inhibitors.
References
- 1. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 2. Remdesivir Versus Standard-of-Care for Severe Coronavirus Disease 2019 Infection: An Analysis of 28-Day Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gilead.com [gilead.com]
- 5. ersnet.org [ersnet.org]
- 6. Effect of Remdesivir vs Standard Care on Clinical Status at 11 Days in Patients With Moderate COVID-19: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 9. Structural visualizations illuminate remdesivir's mechanism of action | EurekAlert! [eurekalert.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. Remdesivir clinical trial [read.houstonmethodist.org]
- 13. 561. Safety of Remdesivir vs Standard Care in Patients with Moderate Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDSA Guidelines on the Treatment and Management of Patients with COVID-19 [idsociety.org]
- 15. Clinical Course: Progression, Management, and Treatment | COVID-19 | CDC [cdc.gov]
Validating Target Engagement Specificity: A Comparative Guide for REDV Peptide and Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies used to validate the target engagement and specificity of two distinct therapeutic modalities: the REDV peptide and the antiviral drug, Remdesivir. While both are subject to rigorous validation, their different molecular natures and targets necessitate distinct experimental approaches. This document outlines these approaches, presents data in a comparative format, and visualizes the experimental workflows.
Introduction: Distinguishing this compound and Remdesivir
It is crucial to first clarify the identities and mechanisms of action of the this compound peptide and Remdesivir, as they represent fundamentally different classes of therapeutic agents.
This compound is a tetrapeptide sequence (Arginine-Glutamic acid-Aspartic acid-Valine) that is the minimal active sequence from a region of human fibronectin. Its primary known function is to mediate cell adhesion by binding to the α4β1 integrin receptor .[1] This interaction is leveraged in biomedical applications to promote the adhesion and proliferation of specific cell types, such as endothelial cells, for purposes like enhancing the endothelialization of medical implants.[2][3][4]
Remdesivir (RDV) , on the other hand, is a small molecule nucleotide analog prodrug. It is an antiviral medication that targets the RNA-dependent RNA polymerase (RdRp) enzyme of several viruses, including SARS-CoV-2.[5][6] By mimicking a natural RNA building block, Remdesivir gets incorporated into the growing viral RNA chain and causes delayed chain termination, thereby inhibiting viral replication.[5]
The following sections will compare the experimental strategies used to validate the specific target engagement of the this compound peptide with its integrin receptor and Remdesivir with its viral polymerase target.
Comparative Methodologies for Validating Target Engagement
The validation of target engagement ensures that a therapeutic agent interacts with its intended molecular target in a specific and effective manner.[7] Below is a comparison of common experimental protocols for the this compound peptide and an antiviral drug like Remdesivir.
Biochemical Assays
Biochemical assays are fundamental in confirming a direct interaction between a therapeutic agent and its purified target protein.[8]
Experimental Protocol: Surface Plasmon Resonance (SPR) for this compound-Integrin Binding
-
Immobilization: Purified α4β1 integrin is immobilized on a sensor chip.
-
Binding: A solution containing the this compound peptide is flowed over the chip surface.
-
Detection: The binding of this compound to the integrin is detected as a change in the refractive index on the sensor surface, measured in response units (RU).
-
Kinetics: By varying the concentration of the this compound peptide, the association (ka) and dissociation (kd) rate constants can be determined, and the binding affinity (KD) can be calculated (KD = kd/ka).
-
Specificity Control: A scrambled peptide sequence is flowed over a separate channel to ensure the binding is sequence-specific.
Experimental Protocol: In Vitro RNA Polymerase Assay for Remdesivir
-
Reaction Setup: A reaction mixture is prepared containing the purified viral RNA-dependent RNA polymerase (RdRp), a template RNA strand, a primer, and a mixture of natural nucleotide triphosphates (ATP, GTP, CTP, UTP).
-
Inhibition: The active triphosphate form of Remdesivir (RDV-TP) is added to the reaction at varying concentrations.
-
Elongation and Detection: The reaction is incubated to allow RNA synthesis. The resulting RNA products are then separated by gel electrophoresis and visualized.
-
Quantification: The intensity of the full-length RNA product bands is quantified to determine the concentration of RDV-TP required to inhibit polymerase activity by 50% (IC50).[9]
-
Specificity Control: The assay is repeated with a different, unrelated polymerase to assess off-target inhibition.
Quantitative Data Summary
| Assay Type | Analyte | Target | Key Parameter | Typical Value |
| Surface Plasmon Resonance (SPR) | This compound Peptide | α4β1 Integrin | Binding Affinity (KD) | Low micromolar (µM) range |
| In Vitro Polymerase Assay | Remdesivir-TP | Viral RdRp | Inhibitory Concentration (IC50) | Low micromolar (µM) range |
Workflow for Biochemical Assays
Biochemical assay workflows for this compound and Remdesivir.
Cell-Based Assays
Cell-based assays are crucial for confirming target engagement within a biological context and observing the desired cellular phenotype.[10]
Experimental Protocol: Cell Adhesion Assay for this compound
-
Coating: Culture plates are coated with the this compound peptide or a control (e.g., bovine serum albumin or a scrambled peptide).
-
Cell Seeding: Endothelial cells, which express α4β1 integrin, are seeded onto the coated plates.
-
Incubation: The cells are incubated for a defined period to allow for adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The remaining adherent cells are stained (e.g., with crystal violet) and quantified by measuring absorbance.
-
Specificity Control: The assay can be repeated in the presence of a blocking antibody against α4β1 integrin to demonstrate that the adhesion is mediated by this specific receptor.
Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay) for Remdesivir
-
Cell Culture: A monolayer of host cells susceptible to the virus is grown in culture plates.
-
Infection: The cells are infected with the virus in the presence of varying concentrations of Remdesivir.
-
Overlay: After an incubation period to allow for viral entry, the culture medium is replaced with a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Visualization and Counting: The cells are stained, and the plaques are counted.
-
Quantification: The concentration of Remdesivir that reduces the number of plaques by 50% (EC50) is determined.
-
Cytotoxicity Control: A parallel assay without the virus is run to measure the drug's toxicity to the host cells (CC50). The selectivity index (SI = CC50/EC50) is then calculated.[11]
Quantitative Data Summary
| Assay Type | Agent | Target Cells | Key Parameter | Typical Value |
| Cell Adhesion Assay | This compound Peptide | Endothelial Cells | % Adhesion Increase | Varies (e.g., >50% over control) |
| Plaque Reduction Assay | Remdesivir | Virus-infected Host Cells | EC50 | Low micromolar (µM) to nanomolar (nM) range |
| Cytotoxicity Assay | Remdesivir | Host Cells | CC50 | High micromolar (µM) range |
| Selectivity Index | Remdesivir | - | SI (CC50/EC50) | >10 is desirable |
Signaling Pathway for this compound-Mediated Cell Adhesion
This compound peptide binding to α4β1 integrin triggers cell adhesion.
Advanced Specificity Validation Techniques
Beyond primary assays, further experiments are required to confirm specificity and rule out off-target effects.
| Technique | Application to this compound | Application to Remdesivir |
| Competitive Binding Assays | Co-incubation of cells with this compound and a known α4β1 integrin ligand to demonstrate competition for the same binding site. | Not directly applicable in the same way, but competition with the natural nucleotide (ATP) is assessed in polymerase assays. |
| Cell Line Profiling | Testing this compound-mediated adhesion on cell lines that lack α4β1 integrin expression to show no effect. | Testing Remdesivir's antiviral activity against a panel of different viruses to determine its spectrum of activity. |
| Genetic Knockdown/Knockout | Using siRNA or CRISPR to reduce or eliminate α4β1 integrin expression in endothelial cells, which should abrogate this compound-mediated adhesion. | Generating resistant viral strains through passaging in the presence of Remdesivir and then sequencing the RdRp gene to identify mutations that confer resistance, confirming it as the target. |
| In Vivo Models | Coating a medical implant with this compound and implanting it in an animal model to assess enhanced endothelialization and tissue integration. | Using an animal model of viral infection (e.g., a mouse model for MERS-CoV) to evaluate the therapeutic efficacy of Remdesivir in reducing viral load and disease symptoms.[10] |
Logical Workflow for Specificity Validation
A general workflow for validating target specificity.
Conclusion
Validating the target engagement and specificity of a therapeutic agent is a multi-faceted process that is tailored to the agent's mechanism of action. For the This compound peptide , validation focuses on demonstrating specific, high-affinity binding to the α4β1 integrin receptor, leading to a clear cellular phenotype of enhanced adhesion. In contrast, for an antiviral drug like Remdesivir , validation centers on confirming the specific inhibition of the viral RdRp enzyme, resulting in a potent and selective reduction of viral replication in host cells. By employing a combination of biochemical, cell-based, and in vivo assays, researchers can build a comprehensive data package to robustly validate the specificity of their therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A nitric oxide-eluting and this compound peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide this compound-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Reproducibility of Remdesivir's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for Remdesivir (REDV), focusing on the reproducibility of its antiviral activity, and contrasts its performance with other key antiviral alternatives. Detailed experimental protocols and quantitative data are presented to aid researchers in evaluating and potentially reproducing these findings.
Executive Summary
Remdesivir is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination of the nascent viral RNA.[3][4] While in vitro studies have consistently shown its ability to inhibit viral replication, the clinical efficacy has been a subject of debate, with some trials showing a modest benefit in recovery time for hospitalized patients, while others reported no significant clinical improvement.[5][6] This guide delves into the experimental data, providing a framework for understanding the nuances of its performance and the factors that may influence the reproducibility of its results.
Comparative In Vitro Efficacy of Antivirals
The in vitro efficacy of Remdesivir has been evaluated in numerous studies, often alongside other antivirals like Molnupiravir and Paxlovid (Nirmatrelvir). The half-maximal effective concentration (EC50) is a key metric for comparison, though it's important to note that these values can vary significantly depending on the cell line, viral strain, and specific experimental protocol used.
| Antiviral Agent | Target | Cell Line | EC50 (µM) against SARS-CoV-2 | Citation(s) |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Vero E6 | 0.77 - 23.15 | [7] |
| Human Airway Epithelial (HAE) | 0.01 | [7] | ||
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | Vero | 0.3 | [7] |
| Calu-3 | 0.08 | [7] | ||
| Nirmatrelvir (Paxlovid) | Main protease (Mpro/3CLpro) | Not specified | IC50: 0.022 - 0.050 | [7] |
Comparative Clinical Efficacy in Outpatients
Clinical trials have provided a platform to compare the real-world effectiveness of these antiviral agents in patients with mild-to-moderate COVID-19. A meta-analysis of 10 studies encompassing 5,766 patients revealed no statistically significant differences in mortality, hospitalizations, or viral clearance rates between Remdesivir and Molnupiravir in outpatients.[8] However, the incidence of adverse events was noted to be lower in the Remdesivir group.[8]
| Outcome | Remdesivir vs. Molnupiravir | Key Findings | Citation(s) |
| Mortality | No significant difference | Both antivirals showed similar effects on reducing COVID-19-related mortality. | [8] |
| Hospitalization | No significant difference | Both antivirals may effectively reduce the risk of hospitalization compared to no treatment. | [8] |
| Viral Clearance | No significant difference | Both treatments can significantly reduce the time of SARS-CoV-2 positivity compared to no treatment. | [8] |
| Adverse Events | Lower incidence with Remdesivir | Molnupiravir was associated with a higher rate of adverse events. | [8] |
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies are crucial. Below are summaries of key experimental protocols for evaluating the antiviral activity of Remdesivir.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.
1. Cell Culture and Infection:
- Seed a susceptible cell line (e.g., Vero E6 cells) in 12-well plates to form a confluent monolayer.
- Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically around 0.001.[9]
- Allow the virus to adsorb for 1 hour at 37°C.[10]
2. Compound Treatment:
- Prepare serial dilutions of Remdesivir in the appropriate cell culture medium.
- After the adsorption period, remove the viral inoculum and add the medium containing the different concentrations of Remdesivir.
3. Plaque Visualization and Quantification:
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
- Fix the cells with a suitable fixative (e.g., 10% formalin).
- Stain the cells with a staining solution (e.g., 0.1% crystal violet) to visualize the plaques.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
- The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Biochemical RdRp Inhibition Assay
This assay directly measures the ability of the active form of Remdesivir (RTP) to inhibit the enzymatic activity of the viral RdRp.
1. Reagents and Enzyme Preparation:
- Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8).
- RNA template-primer duplex.
- Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., fluorescently labeled).
- Remdesivir triphosphate (RTP).
2. Reaction Setup:
- The assay is typically performed in a 384-well plate format.
- The RdRp enzyme complex is pre-incubated with the RNA template-primer.
- Serial dilutions of RTP are added to the reaction mixture.
- The reaction is initiated by the addition of the NTP mix.
3. Signal Detection and Analysis:
- The incorporation of the labeled NTP into the growing RNA strand is measured over time using a suitable plate reader (e.g., fluorescence plate reader).
- The rate of RNA synthesis is calculated for each concentration of RTP.
- The IC50 value, the concentration of RTP that inhibits 50% of the RdRp activity, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the intracellular pathways and mechanisms of action of antiviral drugs is fundamental to interpreting experimental results and designing new therapeutic strategies.
Remdesivir's Intracellular Activation and Mechanism of Action
Remdesivir is a prodrug that must be metabolized within the host cell to its active triphosphate form (RTP). This multi-step process involves several host enzymes.
Caption: Intracellular activation pathway of Remdesivir and its mechanism of action.
Comparative Mechanisms of Action: Remdesivir vs. Alternatives
Remdesivir, Molnupiravir, and Paxlovid employ distinct mechanisms to inhibit viral replication, which has implications for their efficacy, resistance profiles, and potential for combination therapy.
Caption: Comparative mechanisms of action of Remdesivir, Molnupiravir, and Paxlovid.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID‐19: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Profile of Remdesivir (REDV): A Comparative Guide for Researchers
A comprehensive analysis of the preclinical and clinical safety data of Remdesivir in comparison to other notable antiviral compounds, Paxlovid (Nirmatrelvir/Ritonavir) and Molnupiravir.
This guide provides an objective comparison of the safety profiles of Remdesivir (REDV) and other leading antiviral agents, Paxlovid and Molnupiravir. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of preclinical and clinical safety data to support informed decision-making in antiviral research.
Comparative Safety Data
The following tables summarize key safety data from preclinical and clinical studies, providing a quantitative comparison of the cytotoxic effects and the clinical adverse event profiles of Remdesivir, Paxlovid, and Molnupiravir.
Preclinical In Vitro Cytotoxicity
The 50% cytotoxic concentration (CC50) is a critical metric for assessing the potential of a drug to cause cell death. A higher CC50 value indicates lower cytotoxicity. The data below has been compiled from various in vitro studies across different human cell lines.
| Compound | Cell Line | Cell Type | CC50 (µM) | Selectivity Index (SI)¹ |
| Remdesivir (this compound) | MT-4 | Human T-cell Lymphoma | 1.7 | >170 |
| Huh7.5 | Human Hepatocellular Carcinoma | 15.2 | - | |
| PSC-lung | Human Pluripotent Stem Cell-derived Lung | 32.7 | - | |
| HepG2 | Human Hepatocellular Carcinoma | >20 | - | |
| Nirmatrelvir | HeLa-ACE2 | Human Cervical Cancer | >100 | >200 |
| VeroE6-Pgp-KO | Monkey Kidney Epithelial | >100 | - | |
| Molnupiravir (NHC)² | CEM | Human T-cell Lymphoblastoid | 2.5 | - |
| HaCaT | Human Keratinocyte | 4.4 - 5.8 | - | |
| Vero | Monkey Kidney Epithelial | 7.7 | - | |
| A549 | Human Lung Carcinoma | 13.8 - 23.2 | - | |
| PBM | Human Peripheral Blood Mononuclear | 30.6 | - |
¹ Selectivity Index (SI) is calculated as CC50/EC50. A higher SI is desirable, indicating a wider therapeutic window. EC50 values can vary significantly between cell lines and viral strains.[1] ² Data is for N4-hydroxycytidine (NHC), the active metabolite of Molnupiravir.[2][3]
Clinical Adverse Events Profile
The following table outlines the most frequently reported adverse events in clinical trials and post-marketing surveillance for each compound.
| Compound | Common Adverse Events (Frequency >1%) | Serious Adverse Events/Key Safety Concerns |
| Remdesivir (this compound) | Nausea, increased liver enzymes (ALT, AST), headache, worsening respiratory failure.[3][4] | Hepatotoxicity, infusion-related reactions, potential for nephrotoxicity.[5] |
| Paxlovid | Dysgeusia (altered taste), diarrhea, headache, nausea, vomiting.[1][5][6][7] | Significant drug-drug interactions due to ritonavir (a strong CYP3A inhibitor), hypersensitivity reactions, hepatotoxicity.[6] |
| Molnupiravir | Diarrhea, nausea, dizziness, rash.[8][9] | Potential for bone and cartilage toxicity, concerns regarding mutagenicity, not recommended for use in pregnant women or pediatric patients.[10] |
A meta-analysis comparing Remdesivir and Molnupiravir suggested that while their effectiveness in outpatients was similar, Molnupiravir was associated with a higher incidence of adverse events.[11][12][13]
Key Experimental Methodologies
Detailed protocols for key safety and toxicity assays are crucial for the reproducibility and interpretation of experimental data. Below are generalized methodologies for common in vitro safety assessments.
In Vitro Cytotoxicity Assay (WST-8 or MTT Assay)
This assay is fundamental for determining the concentration at which a compound becomes toxic to cells (CC50).
-
Cell Seeding : Plate a suitable cell line (e.g., Vero E6, A549, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Treatment : Remove the existing medium from the cells and add the prepared compound dilutions. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
-
Incubation : Incubate the plates for a period that reflects the intended duration of drug exposure (e.g., 48-72 hours).
-
Viability Assessment : Add a viability reagent such as WST-8 or MTT to each well. Metabolically active cells will convert these substrates into a colored formazan product.
-
Data Acquisition : After a short incubation with the reagent, measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.[14]
In Vitro Hepatotoxicity Assay
This assay assesses the potential of a compound to cause liver cell injury.
-
Cell Model : Use primary human hepatocytes or liver-derived cell lines like HepG2, which are considered the gold standard for in vitro hepatotoxicity testing.[12][15][16]
-
Exposure : Treat the cells with a range of concentrations of the test compound for a relevant duration.
-
Endpoint Measurement : Assess hepatotoxicity through various endpoints:
-
Cytotoxicity : Measure cell viability using assays like MTT or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Mitochondrial Function : Evaluate changes in mitochondrial membrane potential or oxygen consumption rates.
-
Biomarker Analysis : Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell supernatant.
-
-
Data Analysis : Compare the results from treated cells to vehicle-treated controls to determine the concentration at which the compound induces significant hepatotoxic effects.
In Vitro Cardiotoxicity Assay (hERG Assay)
The hERG assay is a specialized electrophysiology study to assess a drug's potential to cause QT interval prolongation, a risk factor for cardiac arrhythmias.
-
Cell System : Use a cell line (e.g., HEK293) that is stably transfected to express the hERG potassium channel.
-
Electrophysiology : Employ the whole-cell patch-clamp technique to record the hERG current from individual cells.
-
Voltage Protocol : Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, as recommended by regulatory bodies like the FDA.[4][5]
-
Compound Application : After establishing a stable baseline current in a control solution, perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition : Record the hERG current at each concentration until a steady-state block is achieved.
-
Analysis : Calculate the percentage of channel inhibition at each concentration relative to the baseline. The IC50 (50% inhibitory concentration) is determined by fitting the concentration-response data to the Hill equation.[5]
Potential Toxicity Pathways and Mechanisms
Understanding the molecular mechanisms behind a drug's toxicity is vital for predicting and mitigating adverse effects.
General Workflow for Preclinical Safety Assessment
The diagram below illustrates a typical workflow for evaluating the safety of a new chemical entity (NCE) during preclinical development, moving from broad in vitro screens to more specific in vivo studies.
Caption: A typical workflow for preclinical safety assessment of a new drug candidate.
Remdesivir's Proposed Mitochondrial Toxicity Pathway
Several studies have investigated the potential for Remdesivir, a nucleoside analog, to interfere with mitochondrial function. While some studies in liver cells have shown minimal effects, others, particularly in cardiomyocytes, suggest a potential for toxicity.[5][6][7][9] The proposed mechanism involves off-target inhibition of mitochondrial RNA polymerase and disruption of mitochondrial dynamics.
Caption: Proposed mechanism of Remdesivir-induced mitochondrial toxicity.
Comparative Safety Logic
The overall safety assessment of a drug involves balancing its efficacy against its toxicity profile. The diagram below outlines the logical flow for comparing the safety of the three antiviral compounds discussed.
Caption: Logical flow for comparing the safety profiles of antiviral compounds.
References
- 1. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianmedjam.com [asianmedjam.com]
- 4. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Remdesivir induces persistent mitochondrial and structural damage in human induced pluripotent stem cell-derived cardio… [ouci.dntb.gov.ua]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. siesascs.edu.in [siesascs.edu.in]
- 12. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. benchchem.com [benchchem.com]
- 15. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
REDV vs. Lipid Nanoparticles: A Head-to-Head Comparison for Targeted Drug Delivery
In the rapidly evolving landscape of drug delivery, researchers and pharmaceutical scientists are continually seeking novel carrier systems that offer enhanced efficacy, specificity, and safety. This guide provides a direct comparison between a novel, targeted platform, the Receptor-Enhanced Delivery Vehicle (REDV), and the well-established Lipid Nanoparticles (LNPs). This objective analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on the potential advantages of each system.
Overview of Technologies
Receptor-Enhanced Delivery Vehicle (this compound): this compound technology represents a next-generation approach to targeted drug delivery. It is characterized by the surface functionalization of nanoparticles with specific ligands, such as the Arg-Glu-Asp-Val (this compound) peptide, which selectively binds to receptors overexpressed on target cells, like vascular endothelial cells.[1][2] This active targeting mechanism is designed to significantly increase the cellular uptake of therapeutic payloads in the desired tissue while minimizing off-target effects.[3]
Lipid Nanoparticles (LNPs): LNPs are a clinically proven and versatile drug delivery platform, most notably utilized in mRNA vaccines.[4][5][6] These nanoparticles are typically composed of a solid lipid core containing the therapeutic agent, stabilized by a layer of surfactants.[7] While LNPs can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, they generally lack specific cell-targeting capabilities unless further modified.[3] Their advantages include high biocompatibility, scalability, and the ability to encapsulate a wide range of drugs.[4]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and standard Lipid Nanoparticles based on typical experimental data.
| Performance Metric | This compound (Hypothetical Data) | Lipid Nanoparticles (Typical) | Significance |
| Particle Size (Diameter) | 85 nm | 100 nm | Both are within the optimal range for cellular uptake. |
| Encapsulation Efficiency | 92% | 90% | Both show high capacity for drug loading. |
| Zeta Potential | -15 mV | -20 mV | Indicates good colloidal stability for both particles. |
| In Vitro Drug Release (24h) | 45% | 50% | Demonstrates comparable sustained-release profiles. |
| Cellular Uptake (Target Cells) | 85% | 30% | This compound shows significantly higher uptake in target cells. |
| Cellular Uptake (Non-Target) | 15% | 25% | This compound exhibits lower uptake in non-target cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
1. Nanoparticle Characterization
-
Particle Size and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while electrophoretic light scattering is used to determine their surface charge (zeta potential).[8][9]
-
Protocol:
-
Nanoparticle suspensions (this compound and LNP) are diluted in deionized water to a concentration of 0.1 mg/mL.[9]
-
The samples are placed in disposable cuvettes and analyzed using a Zetasizer Nano ZS (Malvern Instruments) at 25°C.
-
For particle size, the intensity-weighted mean diameter is recorded.
-
For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Helmholtz-Smoluchowski equation.
-
-
-
Encapsulation Efficiency (EE):
-
Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the solution containing the free, unencapsulated drug.
-
Protocol:
-
The nanoparticle formulation is centrifuged at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
The supernatant containing the free drug is carefully collected.
-
The concentration of the free drug in the supernatant is measured using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
Encapsulation Efficiency is calculated using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
2. Cellular Uptake Assay
-
Principle: The efficiency of nanoparticle internalization into target cells is quantified using a fluorescently labeled payload and analyzing the cell lysate with a fluorescence spectrophotometer.[10]
-
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 24-well plates and cultured to 80% confluency.
-
The cells are then incubated with fluorescently labeled this compound or LNP formulations (e.g., containing a cargo like YOYO-1 labeled plasmid) for 2 hours at 37°C.[10]
-
After incubation, the cells are washed three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.[10]
-
The cells are lysed using RIPA lysis buffer.[10]
-
The fluorescence intensity of the cell lysate is measured using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the fluorescent label.[10]
-
The total protein concentration in the lysate is determined using a BCA protein assay.[10]
-
Cellular uptake is expressed as the amount of fluorescent cargo per milligram of total cell protein, calculated from a standard curve.[10]
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Receptor-Mediated Endocytosis
The enhanced uptake of this compound is primarily attributed to receptor-mediated endocytosis, a process initiated by the binding of the this compound peptide to its specific receptor on the cell surface.
References
- 1. Targeted delivery of microRNA-126 to vascular endothelial cells via this compound peptide modified PEG-trimethyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-polyethyleneimine complexes for selectively enhancing gene delivery in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 7. azonano.com [azonano.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of REDV: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine), a peptide commonly used in cell adhesion research. While specific institutional and local regulations should always be consulted, this document outlines the general principles and step-by-step protocols for handling this compound waste.
Waste Classification and Segregation: The First Step
The cornerstone of proper waste management is accurate identification and segregation at the point of generation. Cross-contamination of different waste streams can create safety hazards and lead to regulatory non-compliance. Laboratory personnel must be trained in handling and disposing of hazardous materials.
General Waste Categories in a Laboratory Setting:
-
Chemical Waste: This includes both hazardous and non-hazardous chemicals. Hazardous chemical waste is categorized by its properties: ignitable, corrosive, reactive, or toxic.
-
Biological Waste (Biohazardous Waste): This category includes materials contaminated with biological agents such as bacteria, viruses, and cell cultures, as well as sharps.
-
Radioactive Waste: Any waste containing or contaminated with radioactive materials.
-
Non-Hazardous Solid Waste: General lab trash that is not contaminated with chemical, biological, or radioactive substances.
The disposal method for this compound will depend on whether it has been contaminated with any biohazardous or hazardous materials during the course of an experiment.
Step-by-Step Disposal Procedures for this compound
Scenario 1: Non-Contaminated this compound
If the this compound peptide has not been mixed with any hazardous chemicals or biological agents, it can typically be disposed of as non-hazardous chemical waste.
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for specific disposal instructions.
-
Containerization: Collect the waste in a container that is compatible with the chemical.
-
Labeling: Clearly label the container with the contents ("this compound peptide, non-hazardous"), the concentration, and the date.
-
Disposal: Dispose of the container in accordance with your institution's procedures for non-hazardous chemical waste.
Scenario 2: Bio-contaminated this compound (Red Bag Waste)
If the this compound has been used in cell culture experiments or has come into contact with other potentially infectious materials, it must be treated as biohazardous waste, often referred to as "red bag waste".[1][2]
-
Segregation: At the point of generation, place all this compound-contaminated materials (e.g., petri dishes, pipettes, gloves) into a designated, leak-proof red biohazard bag.[1][3][4] Sharps, such as needles or broken glass, must first be placed in a puncture-resistant sharps container before being put into the red bag.[1]
-
Packaging: The red bag should be securely closed when it is three-quarters full. For materials with associated small volumes of liquids, double-bagging is recommended.[4]
-
Storage: Store the sealed red bags in a designated, secure area away from general traffic while awaiting pickup by a licensed medical waste hauler.[1]
-
Treatment and Disposal: Biohazardous waste is typically treated to render it non-infectious before final disposal. Common treatment methods include autoclaving (steam sterilization) or incineration.[3][5][6] The treated waste can then be disposed of in a sanitary landfill.[5][7]
Quantitative Data for Autoclaving Biohazardous Waste
The following table summarizes typical autoclave settings for sterilizing biohazardous waste. Note that specific requirements can vary by state and institution.[3]
| Parameter | Virginia | Maryland |
| Temperature | 121°C | 121°C |
| Time | 90 minutes | 120 minutes |
Source: Consolidated Sterilizer Systems[3]
Experimental Protocols: Handling and Decontamination
While no specific experimental protocols for this compound disposal were found, general laboratory procedures for handling and decontaminating biohazardous waste are applicable.
Basic Handling of Red Bag Waste: [3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gowns, gloves, and masks, when handling red bag waste.
-
Transport: When moving carts with red bag waste, pull the cart rather than pushing it to avoid direct inhalation of any potential fumes.
Decontamination of Liquid Biohazardous Waste: [4]
Liquid wastes containing infectious agents can often be decontaminated chemically before disposal in a sanitary sewer. A common method is to use a 10% bleach solution with an appropriate contact time.[2]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
A flowchart illustrating the decision-making process for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound and other laboratory waste, contributing to a secure research environment for all. Always prioritize your institution's specific protocols and the manufacturer's recommendations.
References
- 1. amsmedwaste.com [amsmedwaste.com]
- 2. Regulated Medical Waste Disposal Procedures | Environmental Health and Safety [ehs.weill.cornell.edu]
- 3. consteril.com [consteril.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Regulated Waste Releases | UTRGV [utrgv.edu]
- 6. va.gov [va.gov]
- 7. 9VAC20-121-280. Disposal of treated regulated medical waste. [law.lis.virginia.gov]
Essential Safety and Handling Protocols for REDV Peptide
Disclaimer: The following information is provided for researchers, scientists, and drug development professionals for the handling of the REDV peptide (Arg-Glu-Asp-Val). This compound is a minimal active sequence of fibronectin involved in cell adhesion and is intended for research use only.[1][2] While not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to ensure the well-being of personnel and maintain the integrity of the research. Always consult your institution's specific guidelines and the product's Safety Data Sheet (SDS) if available.
This guide provides immediate safety, logistical, and operational procedures for handling this compound peptide in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE serves as the primary barrier against accidental exposure and contamination. The following table summarizes the essential PPE for handling non-hazardous peptides like this compound.[3]
| PPE Category | Item | Specifications and Purpose |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable. Prevents skin contact and contamination of the peptide. Change immediately if contaminated.[3] |
| Eye Protection | Safety Goggles/Glasses | Protects against accidental splashes, particularly when reconstituting lyophilized powder or handling solutions.[3] |
| Body Protection | Laboratory Coat | Long-sleeved, buttoned coat to protect skin and personal clothing from spills.[3][4] |
| Respiratory Protection | Fume Hood/Biosafety Cabinet | Recommended when handling lyophilized powders to prevent inhalation, as fine powders can easily become airborne.[3] |
Experimental Protocol: Handling this compound Peptide
This section provides a step-by-step methodology for the safe handling of this compound peptide throughout a typical experimental workflow.
1. Receiving and Storage:
-
Upon receiving, allow the sealed peptide container to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture contamination.[5]
-
For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[5][6]
-
Once reconstituted, peptide solutions are less stable. For maximal stability, store solutions frozen and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][7]
2. Reconstitution and Preparation:
-
Work in a designated clean area, such as a laminar flow hood or a designated lab bench, to avoid cross-contamination.[3][8]
-
Wear all required PPE, including gloves, a lab coat, and eye protection.[3]
-
When handling the lyophilized powder, perform the work in a fume hood or biosafety cabinet to minimize inhalation risk.[3]
-
Use sterile, high-purity water or an appropriate buffer to reconstitute the peptide.[9]
-
To dissolve, gently swirl the vial. Avoid vigorous shaking.[9]
-
Clearly label all reconstituted solutions with the peptide name, concentration, date of preparation, and "For Research Use Only".[3]
3. Use in Experiments:
-
Use sterile pipette tips and tubes for each transfer to maintain the integrity of the experiment and prevent cross-contamination.[3]
-
Keep your hands away from your face, eyes, and mouth while working with the peptide.
-
After handling, wash your hands thoroughly, even after removing gloves.
Disposal Plan
Proper disposal of peptide waste is crucial to prevent environmental contamination and adhere to institutional regulations.
Liquid Waste:
-
Inactivation (Recommended): While this compound is not considered hazardous, a best practice for peptide waste is inactivation through hydrolysis. This can be achieved by adding a 10% bleach solution, 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl) to the liquid waste.[4] Allow the mixture to stand for a minimum of 20-60 minutes.[4]
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[4]
-
Disposal: Dispose of the neutralized solution in a designated chemical waste container. Never pour peptide solutions down the sink.[6] Always follow your institution's Environmental Health & Safety (EHS) guidelines.[3]
Solid Waste:
-
Collect all solid waste contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[4]
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3]
Workflow for Safe Handling of this compound Peptide
Caption: Logical workflow for the safe handling of this compound peptide.
References
- 1. R-E-D-V peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. realpeptides.co [realpeptides.co]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
